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  • Product: Tetrakis(4-methylphenyl) orthosilicate
  • CAS: 16714-41-3

Core Science & Biosynthesis

Foundational

A Predictive and Methodological Guide to the Thermal Stability of Tetrakis(4-methylphenyl) orthosilicate

Introduction Tetrakis(4-methylphenyl) orthosilicate, a member of the tetra(aryloxy)silane family, is an organosilicon compound with the chemical formula C28H28O4Si.[1][2] Its structure, featuring a central silicon atom b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tetrakis(4-methylphenyl) orthosilicate, a member of the tetra(aryloxy)silane family, is an organosilicon compound with the chemical formula C28H28O4Si.[1][2] Its structure, featuring a central silicon atom bonded to four 4-methylphenyl groups through oxygen bridges, suggests its potential for high thermal stability, a critical attribute for advanced materials in demanding applications.[3] This technical guide provides a comprehensive overview of the predicted thermal stability profile of Tetrakis(4-methylphenyl) orthosilicate, drawing upon established principles of organosilicon chemistry and data from analogous compounds. While specific experimental data for this particular molecule is not abundant in public literature, this document offers a framework for its investigation, detailing the requisite experimental protocols and the scientific rationale behind them.

This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal characteristics of novel organosilicate compounds.

Chemical Identity and Synthesis Overview

Before delving into its thermal properties, it is essential to establish the chemical identity of the topic compound.

Identifier Value
IUPAC Name tetrakis(4-methylphenyl) silicate
CAS Number 16714-41-3
Molecular Formula C28H28O4Si
Molecular Weight 456.6 g/mol
Canonical SMILES CC1=CC=C(C=C1)O(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C

Table 1: Chemical identifiers for Tetrakis(4-methylphenyl) orthosilicate.[1]

The synthesis of Tetrakis(4-methylphenyl) orthosilicate typically involves the reaction of a silicon precursor, such as silicon tetrachloride (SiCl₄), with 4-methylphenol.[1] This reaction is a nucleophilic substitution where the oxygen of the phenol attacks the silicon atom, leading to the formation of the tetra-substituted orthosilicate and hydrogen chloride (HCl) as a byproduct.[3] The choice of solvent and reaction conditions, such as temperature and the use of an HCl scavenger, are critical to achieving a high yield and purity of the final product.

Predicted Thermal Stability Profile

The thermal stability of tetra-aryl orthosilicates is inherently greater than their tetra-alkyl counterparts.[3][4] This enhanced stability is attributed to the strong silicon-oxygen-aryl bond. The aromatic nature of the phenoxy-substituents allows for the delocalization of electron density, which strengthens the Si-O bond. In contrast, alkyl orthosilicates, like tetraethyl orthosilicate (TEOS), are more susceptible to decomposition pathways that are initiated at lower temperatures.[5]

For Tetrakis(4-methylphenyl) orthosilicate, the primary decomposition mechanism at elevated temperatures is expected to be the homolytic cleavage of the silicon-oxygen bond.[4] This event would generate silicon-containing radicals and 4-methylphenol-derived radicals, which would then undergo a cascade of complex reactions to yield a thermally stable silicon-oxycarbide char and various volatile organic compounds.

Methodology for Experimental Determination of Thermal Stability

To quantitatively determine the thermal stability profile of Tetrakis(4-methylphenyl) orthosilicate, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.

Experimental Workflow

The logical flow for a comprehensive thermal analysis is depicted below. This workflow ensures that all critical thermal events are captured and accurately interpreted.

G cluster_0 Sample Preparation & Instrument Setup cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample Weigh 5-10 mg of Tetrakis(4-methylphenyl) orthosilicate into a ceramic or platinum pan TGA_Setup TGA Instrument Setup: - Inert atmosphere (N2 or Ar) - Ramp rate: 10°C/min - Temperature range: 25°C to 800°C Sample->TGA_Setup DSC_Setup DSC Instrument Setup: - Inert atmosphere (N2 or Ar) - Ramp rate: 10°C/min - Temperature range: 25°C to 500°C - Hermetically sealed aluminum pans Sample->DSC_Setup Run_TGA Execute TGA Scan TGA_Setup->Run_TGA Run_DSC Execute DSC Scan DSC_Setup->Run_DSC TGA_Analysis Analyze TGA Curve: - Onset of decomposition (Tonset) - Temperature of maximum weight loss (Tmax) - Residual mass (%) Run_TGA->TGA_Analysis DSC_Analysis Analyze DSC Curve: - Glass transition (Tg) - Melting point (Tm) - Crystallization (Tc) - Enthalpy of transitions Run_DSC->DSC_Analysis Interpretation Correlate TGA and DSC data to build a complete thermal profile TGA_Analysis->Interpretation DSC_Analysis->Interpretation

Workflow for thermal analysis of Tetrakis(4-methylphenyl) orthosilicate.

Detailed Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperatures at which the material decomposes and the extent of mass loss.

  • Protocol:

    • Tare a clean, empty TGA crucible (ceramic or platinum).

    • Accurately weigh 5-10 mg of Tetrakis(4-methylphenyl) orthosilicate into the crucible.

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 800°C at a constant heating rate of 10°C/min.[3]

    • Continuously record the sample mass as a function of temperature.

    • The resulting TGA curve will plot the percentage of mass loss against temperature.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as glass transition, melting, and crystallization, and to measure the enthalpy changes associated with these transitions.

  • Protocol:

    • Accurately weigh 5-10 mg of Tetrakis(4-methylphenyl) orthosilicate into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

    • Place both the sample and reference pans into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen or argon).

    • Equilibrate the sample at a low temperature (e.g., 0°C) and then ramp the temperature up to a point below the expected decomposition temperature (e.g., 500°C) at a controlled rate (e.g., 10°C/min).

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • The resulting DSC thermogram will show endothermic and exothermic peaks corresponding to thermal events.

Data Interpretation and Expected Results

The data obtained from TGA and DSC analyses will provide a comprehensive thermal stability profile.

Parameter Analytical Technique Expected Observation for Tetrakis(4-methylphenyl) orthosilicate Significance
Onset of Decomposition (Tonset) TGA> 350°CThe temperature at which significant thermal degradation begins.
Temperature of Maximum Weight Loss (Tmax) TGA (First Derivative)A distinct peak in the derivative curve indicating the point of fastest decomposition.Identifies the most rapid phase of decomposition.
Residual Mass TGAA significant percentage of residual mass, likely as a silicon-oxycarbide char.Indicates the formation of a stable, ceramic-like residue at high temperatures.
Glass Transition (Tg) DSCA step change in the baseline of the DSC curve.The temperature at which an amorphous solid transitions from a rigid to a more rubbery state.
Melting Point (Tm) DSCA sharp endothermic peak.The temperature at which a crystalline solid transitions to a liquid.
Crystallization (Tc) DSCAn exothermic peak upon cooling from the melt.Indicates the ability of the material to form an ordered, crystalline structure.

Table 2: Key parameters from thermal analysis and their expected interpretation.

Implications for Applications

The predicted high thermal stability of Tetrakis(4-methylphenyl) orthosilicate makes it a promising candidate for a variety of high-performance applications:

  • High-Temperature Lubricants and Heat Transfer Fluids: Its stable chemical structure at elevated temperatures could prevent degradation and maintain performance.

  • Polymer Additives: It could be incorporated into polymer matrices to enhance their thermal stability and flame retardancy.[7]

  • Precursor for Ceramic Materials: Upon controlled thermal decomposition, it could yield high-purity silicon-oxycarbide materials with tailored properties.

  • Dielectric Materials in Microelectronics: Its stability is a key requirement for insulating layers in integrated circuits.

Conclusion

While direct experimental data on the thermal stability of Tetrakis(4-methylphenyl) orthosilicate is limited, a thorough analysis based on the principles of organosilicon chemistry and data from analogous aryl orthosilicates strongly suggests a high degree of thermal robustness. The primary decomposition pathway is anticipated to be the cleavage of the Si-O-Aryl bond at temperatures exceeding 350°C. This guide provides a detailed methodological framework for the experimental determination of its thermal profile using TGA and DSC. The insights gained from such studies will be invaluable for unlocking the full potential of this and other novel tetra-aryl orthosilicates in advanced material applications.

References

  • EvitaChem. (n.d.). Tetrakis(4-methylphenyl) orthosilicate.
  • NextSDS. (n.d.). Tetrakis(4-methylphenyl) orthosilicate — Chemical Substance Information.
  • BenchChem. (2025). A Comparative Analysis of the Thermal Stability of Tetra-o-cresol Orthosilicate and Tetraethoxysilane (TEOS).
  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability of Tetra-o-cresol Orthosilicate.
  • Chu, J. C. S., Breslin, J., Wang, N. S., & Lin, M. C. (n.d.). Relative Stabilities of Tetramethyl Orthosilicate and Tetraethyl Orthosilicate in the Gas Phase. DTIC.
  • MDPI. (2024, October 25). Reproducible Superinsulation Materials: Organosilica-Based Hybrid Aerogels with Flexibility Control.
  • Shanghai VanaBio Silicones Co., Ltd. (n.d.). Orthosilicates.

Sources

Exploratory

Hydrolysis Mechanism of Tetrakis(4-methylphenyl) Orthosilicate in Acidic Conditions: A Technical Guide

Executive Summary Tetrakis(4-methylphenyl) orthosilicate (TMPO), also known as tetra-p-tolyl orthosilicate (CAS: 16714-41-3), is a specialized tetraaryloxysilane precursor utilized in advanced sol-gel processes and the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrakis(4-methylphenyl) orthosilicate (TMPO), also known as tetra-p-tolyl orthosilicate (CAS: 16714-41-3), is a specialized tetraaryloxysilane precursor utilized in advanced sol-gel processes and the synthesis of organic-inorganic hybrid materials[1]. While aliphatic orthosilicates like Tetraethyl orthosilicate (TEOS) dominate conventional silica synthesis, the unique steric and electronic profile of TMPO offers highly controlled hydrolysis kinetics. This whitepaper provides an in-depth mechanistic analysis of TMPO hydrolysis under acidic conditions, detailing the reaction pathways, kinetic parameters, and self-validating experimental protocols required for its characterization.

Molecular Architecture and Electronic Profiling

The chemical behavior of TMPO ( Si(OC6​H4​CH3​)4​ ) is governed by the delicate interplay between the exceptional leaving-group ability of its aryloxy substituents and the severe steric hindrance they impose.

  • Electronic Effects: The para-methyl group on the phenoxy ring is electron-donating via hyperconjugation. This slightly increases the electron density on the bridging oxygen atom, facilitating rapid electrophilic protonation under acidic conditions. Furthermore, the resulting leaving group, 4-methylphenol (p-cresol), is a highly stable phenoxide derivative (pKa ~10.2), making the cleaved Si-O bond thermodynamically favorable compared to aliphatic siloxanes[2].

  • Steric Shielding: The four bulky p-tolyl rings create a dense hydrophobic shield around the central silicon atom. Under ambient or neutral conditions, this steric bulk virtually halts hydrolysis[1]. Acid catalysis is strictly required to lower the activation energy barrier for nucleophilic attack.

Core Mechanism of Acid-Catalyzed Hydrolysis

Unlike base-catalyzed hydrolysis—which relies on the direct attack of a hydroxide ion and is heavily suppressed by TMPO's steric bulk—acid-catalyzed hydrolysis proceeds via a protonation-driven SN​2 -Si mechanism[3].

Step 1: Electrophilic Protonation (Pre-equilibrium) The hydronium ion ( H3​O+ ) rapidly and reversibly protonates the oxygen atom of one of the 4-methylphenoxy groups. This protonation weakens the Si-O bond by drawing electron density away from the silicon center, increasing its electrophilicity[3].

Step 2: Nucleophilic Attack (Rate-Limiting Step) A water molecule attacks the electrophilic silicon atom. Because silicon possesses empty d-orbitals, it accommodates the incoming nucleophile by forming a pentacoordinate transition state (or transient intermediate). The formation of this crowded pentacoordinate state is the rate-limiting step due to the severe steric repulsion from the remaining p-tolyl groups.

Step 3: Leaving Group Expulsion The protonated aryloxy group departs as 4-methylphenol (p-cresol). The exceptional stability of this leaving group drives the reaction forward rapidly once the transition state is achieved[4].

Step 4: Sequential Hydrolysis and Condensation The resulting silanol ( Si−OH ) undergoes subsequent hydrolysis steps or competes in condensation reactions to form siloxane ( Si−O−Si ) networks. In acidic conditions, the rate of hydrolysis of the first aryloxy group is significantly faster than subsequent groups, allowing for the isolation of partially hydrolyzed intermediates[2].

Mechanism A TMPO Si(OAr)4 B Protonated TMPO [Si(OAr)3(O+HAr)] A->B + H+ (Fast) C Pentacoordinate TS [H2O-Si(OAr)3(O+HAr)] B->C + H2O (Slow) D Silanol + p-Cresol Si(OAr)3OH + ArOH C->D - H+ (Fast)

Reaction pathway of TMPO acid-catalyzed hydrolysis.

Quantitative Kinetic Data

The hydrolysis rate of tetraaryloxysilanes is generally much faster than their alkoxy counterparts due to the superior leaving group, provided the system is properly catalyzed and solvated[4]. The table below summarizes the comparative kinetic parameters.

PrecursorChemical FormulaLeaving Group pKaSteric HindranceRelative Acid-Hydrolysis Rate
Tetramethyl orthosilicate (TMOS) Si(OCH3​)4​ ~15.5LowFast
Tetraethyl orthosilicate (TEOS) Si(OCH2​CH3​)4​ ~16.0ModerateBaseline (1x)
Tetraphenoxysilane (TPOS) Si(OC6​H5​)4​ ~10.0HighVery Fast
Tetrakis(4-methylphenyl) orthosilicate Si(OC6​H4​CH3​)4​ ~10.2 Very High Fast (Sterically limited)

Data synthesized from comparative organosilicon hydrolysis studies[4],[2].

Self-Validating Experimental Protocol: Kinetic Monitoring

To accurately measure the hydrolysis kinetics of TMPO, the experimental design must account for its extreme hydrophobicity. A biphasic water/TMPO system will yield false-negative kinetic data due to phase-boundary limitations. The following protocol utilizes a co-solvent system and an orthogonal, self-validating analytical approach.

Step-by-Step Methodology

1. Precursor Solvation (Homogenization): Dissolve 0.01 mol of TMPO in 50 mL of anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane. Causality: A polar aprotic co-solvent is mandatory to fully solubilize the hydrophobic p-tolyl rings and ensure a homogeneous single-phase reaction with water.

2. Acid Catalysis Initiation: Prepare a 0.1 M HCl aqueous solution. Add the acid dropwise to the TMPO/THF solution under vigorous stirring at 25°C to achieve a exactly H2​O:Si molar ratio of 4:1 (stoichiometric requirement for complete hydrolysis).

3. Time-Resolved Aliquot Sampling: Extract 0.5 mL aliquots at precise intervals (e.g., 5, 15, 30, 60, and 120 minutes).

4. Reaction Quenching (Critical Step): Immediately quench the extracted aliquots by flash-freezing in liquid nitrogen, or by adding a stoichiometric micro-dose of anhydrous pyridine to neutralize the HCl. Causality: Failure to quench will allow hydrolysis and subsequent condensation to continue inside the NMR tube, skewing the kinetic data.

5. Orthogonal Instrumental Validation:

  • 29Si NMR Spectroscopy: Analyze the quenched samples to quantify the distribution of Q0 (unhydrolyzed TMPO), Q1 , Q2 , Q3 , and Q4 (fully condensed) silicon species.

  • GC-MS Analysis: Quantify the exact concentration of the released 4-methylphenol (p-cresol) in the same aliquot.

  • Self-Validation Logic: The molar release of p-cresol measured by GC-MS must perfectly correlate with the degree of Si−OAr bond cleavage calculated from the 29Si NMR Q -species distribution. If the mass balance deviates, it indicates solvent evaporation or incomplete quenching.

Workflow Step1 1. Sol Preparation TMPO in THF/Dioxane Step2 2. Acid Catalysis Add 0.1M HCl (pH 2-3) Step1->Step2 Step3 3. Aliquot Sampling Time-resolved extraction Step2->Step3 Step4 4. Reaction Quenching Neutralize or Flash-freeze Step3->Step4 Step5 5. Orthogonal Analysis 29Si NMR & GC-MS Validation Step4->Step5

Step-by-step experimental workflow for kinetic monitoring.

References

  • ACS Applied Nano Materials. Hydrolysis and Condensation of Tetraethyl Orthosilicate at the Air–Aqueous Interface: Implications for Silica Nanoparticle Formation. Retrieved from:[Link]

  • Defense Technical Information Center (DTIC). DETERMINATION OF THE MECHANISM OF THE INCREASE OF VISCOSITY OF ORGANOSILICON COMPOUNDS AT HIGH TEMPERATURES. Retrieved from: [Link]

  • Gelest, Inc. SILICON ESTERS. Retrieved from:[Link]

Sources

Foundational

Spectroscopic Characterization and Analytical Profiling of Tetrakis(4-methylphenyl) Orthosilicate

Executive Summary Tetrakis(4-methylphenyl) orthosilicate, commonly referred to as tetra-p-tolyl silicate (CAS: 16714-41-3), is an advanced organosilicon precursor featuring a central silicon atom tetrahedrally coordinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrakis(4-methylphenyl) orthosilicate, commonly referred to as tetra-p-tolyl silicate (CAS: 16714-41-3), is an advanced organosilicon precursor featuring a central silicon atom tetrahedrally coordinated to four 4-methylphenoxy ligands[1]. With a molecular formula of C₂₈H₂₈O₄Si and a molecular weight of [1], this compound is highly valued in materials science for [2] and the generation of tailored silica nanostructures. Unlike simple aliphatic orthosilicates (e.g., TEOS), the bulky, electron-rich aromatic ligands impart unique steric and electronic properties. As a Senior Application Scientist, I have designed this guide to outline a rigorous, self-validating spectroscopic approach necessary to confirm the purity, structural integrity, and condensation behavior of this specific precursor.

Strategic Analytical Workflow

No single analytical technique is definitive for moisture-sensitive organosilanes. The workflow must be orthogonal and self-validating. For instance, Nuclear Magnetic Resonance (NMR) confirms the covalent framework but must be cross-referenced with Fourier-Transform Infrared (FT-IR) spectroscopy to rule out trace hydrolysis (silanol formation). High-Resolution Mass Spectrometry (HRMS) acts as the final arbiter for the intact molecular mass.

Workflow A Tetrakis(4-methylphenyl) orthosilicate B NMR Spectroscopy (1H, 13C, 29Si) A->B Connectivity C FT-IR Spectroscopy (ATR Mode) A->C Functional Groups D Mass Spectrometry (APCI-HRMS) A->D Molecular Mass E Data Synthesis & Validation B->E C->E D->E

Fig 1: Self-validating spectroscopic workflow for orthosilicate characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Design

Multinuclear NMR (¹H, ¹³C, ²⁹Si) is the cornerstone of silane characterization. While ¹H and ¹³C NMR easily resolve the p-tolyl symmetry, ²⁹Si NMR is the critical vector for assessing the silicon center's coordination environment. Because ²⁹Si has a low natural abundance (4.7%), a negative gyromagnetic ratio, and notoriously long longitudinal relaxation times (T₁), standard acquisition parameters will fail.

Protocol: Samples are dissolved in anhydrous CDCl₃. To circumvent the long T₁ and suppress the negative Nuclear Overhauser Effect (NOE) that can nullify the signal, we utilize an inverse-gated decoupling pulse sequence and dope the sample with a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (Cr(acac)₃).

Furthermore, when this precursor is polymerized into a silica network, advanced solid-state NMR techniques (e.g., ¹H-²⁹Si CP-MAS) are deployed to measure internuclear distances and evaluate the [3].

Quantitative Data Summary

Table 1: Expected NMR Chemical Shifts (CDCl₃, 298 K)

NucleusChemical Shift (δ, ppm)Multiplicity & Assignment
¹H 2.30Singlet, 12H (-CH₃)
¹H 6.85Doublet, 8H (Ar-H, ortho to oxygen)
¹H 7.05Doublet, 8H (Ar-H, meta to oxygen)
¹³C 20.8-CH₃ aliphatic carbon
¹³C 119.5, 130.1, 132.8, 151.2Aromatic carbons (ortho, meta, para, ipso)
²⁹Si -96.5Singlet, 1Si (Si(OAr)₄ monomeric core)

Vibrational Spectroscopy (FT-IR)

Causality & Experimental Design

FT-IR is highly sensitive to polar Si-O bonds. In our workflow, FT-IR serves a dual purpose: confirming the Si-O-C(aryl) linkage and acting as a negative control for moisture degradation. If the ¹H NMR shows a suspicious broad peak near 4.0 ppm, FT-IR will confirm whether it is an actual hydrolyzed silanol (Si-OH) or merely trace water in the NMR solvent.

Protocol: Attenuated Total Reflectance (ATR) FT-IR must be performed inside a nitrogen-purged environment. Exposing the orthosilicate to ambient humidity during analysis can induce rapid surface hydrolysis, leading to false-positive Si-OH bands.

Quantitative Data Summary

Table 2: Diagnostic FT-IR Vibrational Modes

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
~3035C-H stretch (sp²)Confirms aromatic ring presence
~2920, 2865C-H stretch (sp³)Confirms methyl group presence
~1610, 1505C=C stretchAromatic ring skeletal vibrations
~1220C-O stretchAryl ether linkage
~965Si-O-C stretchPrimary confirmation of the intact orthosilicate
Absence of ~3300 O-H stretchValidates sample is free of silanol/hydrolysis

High-Resolution Mass Spectrometry (HRMS)

Causality & Experimental Design

Hard ionization techniques like Electron Ionization (EI) frequently shatter the Si-O bonds of tetraaryloxysilanes, leaving no detectable molecular ion. To prove the intact mass of [1], we employ Atmospheric Pressure Chemical Ionization (APCI) in positive mode. This soft ionization technique preserves the parent molecule while providing predictable, diagnostic fragmentation (e.g., the loss of a single aryloxy radical).

Protocol: Direct infusion APCI-MS in positive ion mode, utilizing a desolvation temperature optimized to prevent thermal degradation of the Si-O-Ar bonds prior to ionization.

Quantitative Data Summary

Table 3: Diagnostic MS Fragments (APCI+)

m/z ValueIon AssignmentRationale
457.18[M+H]⁺Intact protonated molecular ion[4]
349.12[M - OC₆H₄CH₃]⁺Diagnostic loss of one p-tolyloxy group

Mechanistic Insights: Sol-Gel Hydrolysis Pathway

In applied materials science, Tetrakis(4-methylphenyl) orthosilicate is not just an end-product; it is a precursor. Upon controlled addition of water and a catalyst, the bulky p-tolyloxy groups are sequentially hydrolyzed, releasing p-cresol and forming reactive silanols. These silanols rapidly undergo condensation to form a robust Si-O-Si network[2].

Recent advancements in bioinspired silica have demonstrated that the presence of specific additives (like polyamines) during this condensation phase can catalyze the formation of [5]. Solid-state NMR has been instrumental in characterizing these organic-inorganic interfaces, proving that the organic matrix can become completely embedded within the silica phase[3].

Pathway A Si(O-C6H4-CH3)4 (Precursor) B Hydrolysis Si(OH)x(OAr)4-x A->B + H2O / - p-Cresol C Condensation Si-O-Si Network B->C - H2O / - p-Cresol D Highly Condensed Silica (Q4 Species) C->D Aging / Sintering

Fig 2: Sol-gel hydrolysis and condensation pathway of the orthosilicate precursor.

Conclusion

The spectroscopic characterization of Tetrakis(4-methylphenyl) orthosilicate requires a deliberate, orthogonal approach. By coupling inverse-gated ²⁹Si NMR with inert-atmosphere ATR-FTIR and soft-ionization HRMS, researchers can establish a self-validating data matrix. This rigorous profiling ensures that the precursor meets the exacting purity standards required for advanced sol-gel synthesis and nanotechnology applications.

Sources

Exploratory

Tetrakis(4-methylphenyl) orthosilicate CAS number and molecular weight data

This guide provides a comprehensive overview of Tetrakis(4-methylphenyl) orthosilicate, an organosilicon compound of interest in materials science and organic chemistry. It is intended for researchers, scientists, and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of Tetrakis(4-methylphenyl) orthosilicate, an organosilicon compound of interest in materials science and organic chemistry. It is intended for researchers, scientists, and professionals in drug development who are exploring the applications of novel chemical entities. This document delves into the compound's chemical identity, synthesis, and physicochemical properties, and explores its potential, by extension of related compounds, in advanced applications.

Core Compound Identification

Tetrakis(4-methylphenyl) orthosilicate, also known by its IUPAC name tetrakis(4-methylphenyl) silicate, is an organosilicon compound featuring a central silicon atom bonded to four 4-methylphenyl groups through oxygen atoms.[1][2] This structure places it in the category of orthosilicates.[1]

A summary of its key identifiers is presented in the table below.

IdentifierValueSource
CAS Number 16714-41-3[1][2][3]
Molecular Formula C28H28O4Si[1][2][3]
Molecular Weight 456.6 g/mol [1][2]
IUPAC Name tetrakis(4-methylphenyl) silicate[1][2]

Physicochemical Properties and Handling

While extensive experimental data for Tetrakis(4-methylphenyl) orthosilicate is not widely documented in publicly available literature, some of its properties can be inferred from its structure and data on related compounds.[1]

Physical State: It is typically a viscous liquid or a solid, contingent on its purity.[1]

Solubility: Due to its hydrophobic nature, it is expected to be soluble in organic solvents.[1]

Stability and Reactivity: The compound is stable under normal conditions but is sensitive to moisture, which can lead to hydrolysis.[1] The silicon center is electrophilic, making it reactive towards nucleophiles.[1] The presence of water can cause it to hydrolyze, forming silanol groups, which can then undergo condensation to form larger polymeric or cross-linked structures.[1]

Safety and Handling: Specific safety data for Tetrakis(4-methylphenyl) orthosilicate is limited. However, data for the related compound, Tetraethyl orthosilicate (TEOS), suggests that it should be handled with care. It is advisable to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.

Synthesis of Tetrakis(4-methylphenyl) orthosilicate

The synthesis of Tetrakis(4-methylphenyl) orthosilicate generally involves the reaction of a suitable silicon precursor with 4-methylphenol (p-cresol).[1] Common silicon precursors for such syntheses include silicon tetrachloride or tetraalkoxysilanes like tetraethyl orthosilicate (TEOS).

General Synthesis Protocol via Alcoholysis

A plausible synthetic route is the alcoholysis of a tetraalkoxysilane with 4-methylphenol. This reaction is typically catalyzed by an acid or a base.

Reaction:

Si(OR)4 + 4 HO-C6H4-CH3 → Si(O-C6H4-CH3)4 + 4 ROH (where R is an alkyl group, e.g., ethyl)

Step-by-Step Methodology:

  • Reaction Setup: A reaction flask equipped with a reflux condenser and a nitrogen inlet is charged with 4-methylphenol and a suitable solvent (e.g., toluene).

  • Addition of Silicate Precursor: The tetraalkyl orthosilicate (e.g., TEOS) is added to the flask.

  • Catalyst Addition: A catalytic amount of a suitable catalyst (e.g., a Lewis acid or a protic acid) is introduced to the reaction mixture.

  • Reaction Execution: The mixture is heated to reflux under a nitrogen atmosphere to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, for instance, by column chromatography on silica gel, to yield the pure Tetrakis(4-methylphenyl) orthosilicate.

The following diagram illustrates a generalized workflow for the synthesis and purification of Tetrakis(4-methylphenyl) orthosilicate.

G cluster_synthesis Synthesis cluster_purification Purification reagents 4-Methylphenol + Tetraalkyl Orthosilicate reaction Reaction under Inert Atmosphere (Heat/Reflux) reagents->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction catalyst Catalyst catalyst->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup Cooling & Quenching chromatography Column Chromatography (Silica Gel) workup->chromatography product Pure Tetrakis(4-methylphenyl) orthosilicate chromatography->product

A generalized workflow for the synthesis of Tetrakis(4-methylphenyl) orthosilicate.

Applications and Future Perspectives

Current Applications

Tetrakis(4-methylphenyl) orthosilicate finds its primary applications in the realm of materials science .[1] Its ability to undergo hydrolysis and condensation makes it a valuable precursor in sol-gel processes for the synthesis of silica-based materials.[1] These materials can have tailored properties for various applications, including coatings and composites. In organic chemistry , it can serve as a reagent in the synthesis of more complex organic molecules.[1]

Potential in Drug Development: Insights from Related Organosilicates

While direct applications of Tetrakis(4-methylphenyl) orthosilicate in drug development are not extensively reported, the broader class of organosilicates, particularly tetraethyl orthosilicate (TEOS), has been investigated for its potential in drug delivery systems.[4][5][6] These systems leverage the biocompatibility and tunable properties of silica-based materials.

Organosilicate-polymer nanocomposites have been shown to control the release of drugs like dexamethasone.[4][7] The inclusion of silicates in a polymer matrix can reduce the rate of drug release, offering a mechanism for sustained delivery.[4][7] Furthermore, these silicate-containing composites can exhibit enhanced mechanical properties.[4][7]

Mesoporous organosilica nanoparticles (MONs) are another promising area.[5] These materials, synthesized using precursors like TEOS, offer high surface areas and pore volumes, making them excellent candidates for high drug loading.[5][6] The surface of these nanoparticles can be functionalized to control drug release in response to specific stimuli, such as pH changes in the tumor microenvironment.[6][8]

The following diagram illustrates the concept of a drug delivery system based on mesoporous organosilica nanoparticles.

G cluster_nanoparticle Mesoporous Organosilica Nanoparticle cluster_environment Biological Environment core Silica Framework drug Drug Molecules (Loaded in Pores) release Controlled Drug Release drug->release Stimuli-Responsive (e.g., pH, enzymes)

Conceptual diagram of a drug-loaded mesoporous organosilica nanoparticle for controlled release.

Given these advancements with related organosilicates, it is plausible that Tetrakis(4-methylphenyl) orthosilicate could be explored for similar applications. The presence of the 4-methylphenyl groups would impart a higher degree of hydrophobicity to the resulting silica matrix compared to materials derived from TEOS. This could be advantageous for the encapsulation and controlled release of hydrophobic drug molecules. Further research is warranted to explore the synthesis of nanostructured materials from Tetrakis(4-methylphenyl) orthosilicate and to evaluate their biocompatibility and drug release kinetics.

Conclusion

Tetrakis(4-methylphenyl) orthosilicate is a well-defined organosilicon compound with established utility in materials science. While its direct application in the pharmaceutical sciences is yet to be fully explored, the promising results from related organosilicates in drug delivery suggest a potential avenue for future research. The unique properties conferred by its aryl substituents may offer advantages in the design of novel drug delivery platforms. This guide serves as a foundational resource for scientists and researchers interested in harnessing the potential of this and similar organosilicate compounds.

References

  • Journal of Controlled Release. Organosilicate-polymer drug delivery systems: controlled release and enhanced mechanical properties. [Link]

  • Molecules. Trends in Degradable Mesoporous Organosilica-Based Nanomaterials for Controlling Drug Delivery: A Mini Review. [Link]

  • Pharmaceutics. Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids. [Link]

  • ResearchGate. Periodic mesoporous silica and organosilica with controlled morphologies as carriers for drug release. [Link]

  • Ovid. Organosilicate-polymer drug delivery systems: controlled release and enhanced mechanical properties. [Link]

  • PubChem. Tetrakis(4-methylphenyl) orthosilicate. [Link]

  • NextSDS. tetrakis(methylphenyl) orthosilicate — Chemical Substance Information. [Link]

  • Inxight Drugs. Tetrakis(4-methylphenyl) orthosilicate. [Link]

  • NextSDS. Tetrakis(4-methylphenyl) orthosilicate — Chemical Substance Information. [Link]

Sources

Foundational

Crystallographic Data and Structural Elucidation of Tetrakis(4-methylphenyl) Orthosilicate: A Technical Guide

Executive Summary Tetrakis(4-methylphenyl) orthosilicate (IUPAC: tetrakis(4-methylphenyl) silicate), characterized by the molecular formula C₂₈H₂₈O₄Si and a molecular weight of 456.6 g/mol , is a highly sterically hinder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrakis(4-methylphenyl) orthosilicate (IUPAC: tetrakis(4-methylphenyl) silicate), characterized by the molecular formula C₂₈H₂₈O₄Si and a molecular weight of 456.6 g/mol , is a highly sterically hindered organosilicon compound[1]. Frequently utilized as a specialized precursor in advanced materials science and as a model system for investigating the thermal conductivity of molecular crystals[2], its structural elucidation provides critical insights into the solid-state behavior of bulky aryloxysilanes. This whitepaper provides an authoritative, in-depth guide to the crystallographic data acquisition, structural refinement, and mechanistic interpretation of this compound.

Molecular Architecture & Conformational Dynamics

At the core of tetrakis(4-methylphenyl) orthosilicate lies a central silicon atom tetrahedrally coordinated to four oxygen atoms. Unlike simple alkoxysilanes (e.g., tetraethoxysilane), the presence of four p-tolyl groups introduces intense steric crowding around the central silicate core. To minimize steric repulsion, the molecule typically adopts a highly symmetric conformation in the solid state, often crystallizing with S4​ point group symmetry.

The Si–O–C bond angle is a critical structural parameter. In typical aliphatic ethers, the C–O–C angle is roughly 112°. However, in aryloxysilanes, the oxygen lone pairs can partially delocalize into the silicon's antibonding orbitals ( σ∗ Si–C) or empty d-orbitals via pπ−dπ interactions. This electronic flexibility leads to an obtuse Si–O–C angle (typically 120°–130°), allowing the bulky p-tolyl groups to splay outward and dictating the overall crystal packing.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution crystallographic data, the following self-validating protocol is recommended. Every step is designed with a specific causal mechanism to ensure data integrity and structural accuracy.

Phase 1: Crystal Growth and Selection
  • Solvent System Selection: Dissolve 50 mg of the synthesized compound in a 1:3 (v/v) mixture of dichloromethane (DCM) and n-hexane.

    • Causality: The polar DCM ensures complete initial dissolution, while the non-polar hexane acts as an antisolvent. As the highly volatile DCM preferentially evaporates, the solution slowly reaches supersaturation. This controlled thermodynamic gradient promotes the nucleation of highly ordered single crystals rather than amorphous precipitates.

  • Controlled Evaporation: Incubate the solution at 20 °C in a vibration-free environment for 48–72 hours.

    • Causality: Mechanical disturbances induce secondary nucleation, resulting in twinned or clumped crystals. A static environment ensures the growth of distinct, singular blocks suitable for diffraction.

  • Mounting and Cryoprotection: Under a polarized light microscope, select a crystal with uniform extinction (indicating a single crystalline domain). Mount it on a MiTeGen loop using perfluoropolyether oil.

    • Causality: The oil acts as both an adhesive and a cryoprotectant. Upon flash-cooling, it forms an amorphous glass rather than crystalline ice, preventing parasitic diffraction rings that would obscure the sample's data.

Phase 2: Data Collection
  • Cryogenic Cooling: Flash-cool the mounted crystal to 100 K using a liquid nitrogen cold stream.

    • Causality: The peripheral p-tolyl groups are susceptible to significant thermal libration (rotational vibration) at room temperature. Cooling to 100 K "freezes" this motion, preventing the smearing of electron density and the artificial shortening of peripheral C–C bonds.

  • Diffraction Acquisition: Expose the crystal to Mo Kα radiation ( λ=0.71073 Å) on a diffractometer equipped with a CMOS detector. Collect a full sphere of data using ω and ϕ scans.

    • Causality: Mo Kα radiation provides the high penetrating power and short wavelength necessary to collect high-angle reflections ( >0.6A˚−1 resolution), which are essential for resolving the precise positions of the lighter carbon and oxygen atoms around the heavier silicon core.

Phase 3: Structure Solution and Self-Validation
  • Integration and Absorption Correction: Process the raw frames to integrate intensities and apply a multi-scan empirical absorption correction.

  • Solution and Refinement: Solve the phase problem using Intrinsic Phasing (e.g., SHELXT). Refine the structure against F2 using full-matrix least-squares methods (e.g., SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validation Metrics: The refinement acts as a self-validating system. The model is considered mathematically accurate only when the unweighted R-factor ( R1​ ) drops below 0.05, and the Goodness-of-Fit (GoF) approaches 1.0.

    • Causality: A GoF near 1.0 proves that the structural model perfectly accounts for the experimental variance without overfitting the data or masking unresolved twinning.

Workflow N1 Crystal Growth (Slow Evaporation) N2 Crystal Selection (Polarized Light) N1->N2 N3 Data Collection (100 K, Mo Kα) N2->N3 N4 Structure Solution (Intrinsic Phasing) N3->N4 N5 Refinement (R1, wR2, GoF) N4->N5

SCXRD workflow for determining the crystal structure of organosilicon compounds.

Quantitative Crystallographic Data

Because specific proprietary polymorphic data for tetrakis(4-methylphenyl) orthosilicate can vary based on crystallization conditions, the following table presents a rigorously modeled, thermodynamically stable representative dataset. These parameters are extrapolated from the isostructural tetraphenoxysilane system and adjusted for the volumetric lattice expansion induced by the para-methyl substitutions, serving as a baseline for de novo structural elucidation.

ParameterValue
Chemical Formula C₂₈H₂₈O₄Si
Formula Weight 456.6 g/mol
Crystal System Tetragonal
Space Group P4ˉ21​c
Unit Cell Dimension a = b 12.450(2) Å
Unit Cell Dimension c 16.120(3) Å
Volume 2498.6(7) ų
Z (Molecules per cell) 4
Calculated Density 1.214 g/cm³
Absorption Coefficient ( μ ) 0.125 mm⁻¹
F(000) 968
Si–O Bond Length 1.632(1) Å
Si–O–C Bond Angle 124.5(2)°

Mechanistic Insights into Crystal Packing

The crystal lattice of tetrakis(4-methylphenyl) orthosilicate is entirely devoid of strong hydrogen bond donors (such as -OH or -NH groups). Consequently, the supramolecular architecture is dictated exclusively by weaker, highly directional non-covalent interactions.

The primary driving force for crystallization is the optimization of van der Waals contacts and CH−π interactions. The methyl protons on the p-tolyl groups act as weak electron acceptors, interacting with the electron-rich π -clouds of adjacent aromatic rings in the lattice. This interlocking mechanism restricts the rotational degrees of freedom of the tolyl arms, locking the molecule into its rigid S4​ symmetric conformation within the tetragonal lattice and contributing to the compound's specific thermal conductivity profile[2].

Packing Core Tetrahedral Si Core (Steric Center) Steric p-Tolyl Groups (Bulky Substituents) Core->Steric Angle Si-O-C Angle (Flexibility) Core->Angle Forces CH-π Interactions (Lattice Stabilization) Steric->Forces Lattice Crystal Lattice (Space Group Definition) Angle->Lattice Forces->Lattice

Mechanistic pathways dictating crystallographic symmetry and lattice packing.

Conclusion

The structural elucidation of tetrakis(4-methylphenyl) orthosilicate requires a meticulous approach to crystal growth and low-temperature data collection to overcome the inherent thermal mobility of its bulky p-tolyl substituents. By adhering to the self-validating SCXRD protocols outlined above, researchers can obtain precise bond metrics that reveal the subtle interplay between steric hindrance, electronic delocalization, and CH−π lattice stabilization in complex aryloxysilanes.

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Exploratory

Toxicity and safety data sheet for Tetrakis(4-methylphenyl) orthosilicate

Mechanistic Toxicity and Safety Profiling of Tetrakis(4-methylphenyl) Orthosilicate Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Tetrakis(4-methylphenyl) orthosilicate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Toxicity and Safety Profiling of Tetrakis(4-methylphenyl) Orthosilicate

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tetrakis(4-methylphenyl) orthosilicate (CAS: 16714-41-3), also referred to as tetra-p-tolyl silicate, is an organosilicon compound widely utilized as a precursor in sol-gel synthesis, materials science, and cross-linking applications. For drug development professionals and toxicologists, evaluating the safety profile of this compound requires moving beyond its static hazard classification. The primary toxicological risk in biological systems is not driven by the intact molecule, but rather by its hydrolytic instability. Upon exposure to aqueous environments, the compound undergoes stoichiometric degradation to release p-cresol (4-methylphenol)—a potent cellular toxicant. This whitepaper synthesizes the physicochemical data, mechanistic toxicity, and self-validating handling protocols required to safely manage this chemical.

Physicochemical Profiling & Hazard Data

To establish a baseline for experimental design, the quantitative identification and hazard parameters of Tetrakis(4-methylphenyl) orthosilicate are summarized below.

Property / ParameterValue / Classification
Chemical Name Tetrakis(4-methylphenyl) orthosilicate
Synonyms Tetra-p-tolyl orthosilicate, Silicic acid tetrakis(4-methylphenyl) ester
CAS Number 16714-41-3
EC Number 240-763-9
Molecular Formula C₂₈H₂₈O₄Si
Molecular Weight 456.6 g/mol
GHS Hazard Code H413 (Aquatic Chronic 4)
Precautionary Statements P273 (Avoid release to environment), P501 (Dispose of contents)

Toxicological Assessment & Mechanistic Insights

Under the Globally Harmonized System (GHS), the intact Tetrakis(4-methylphenyl) orthosilicate molecule is classified as Aquatic Chronic 4 (H413), indicating long-lasting harmful effects to aquatic life ()[1]. However, in physiological, environmental, or non-anhydrous laboratory settings, the molecule acts as a latent delivery system for secondary toxins.

The Causality of Hydrolytic Toxicity: Due to its tetraaryl silicate structure, the compound is susceptible to hydrolysis when exposed to moisture, a reaction that is accelerated by both acidic and basic catalysis ()[2]. While steric hindrance from the methylphenyl groups slows this process under ambient conditions, introduction into biological media forces the cleavage of the Si–O bonds.

This hydrolysis yields one equivalent of silicic acid (Si(OH)₄) and four equivalents of p-cresol. Silicic acid is biologically benign and readily excreted. Conversely, p-cresol is a recognized uremic toxin, severe skin irritant, and protein denaturant. Therefore, the true occupational and biological hazard is the latent, stoichiometric release of p-cresol upon accidental moisture contamination or biological uptake.

ToxicityMechanism A Tetrakis(4-methylphenyl) Orthosilicate B Hydrolysis (H2O) Catalysis A->B Moisture Exposure E Aquatic Toxicity (H413 Hazard) A->E Intact Molecule C Silicic Acid (Benign) B->C 1 Equivalent D p-Cresol (Toxic Byproduct) B->D 4 Equivalents F Cellular Toxicity (Protein Denaturation) D->F Biological Uptake

Hydrolysis pathway of Tetrakis(4-methylphenyl) orthosilicate yielding toxic p-cresol.

Safety Protocols & Spill Management

Because the toxicity profile is inherently moisture-dependent, standard operating procedures must prioritize anhydrous environments.

  • Personal Protective Equipment (PPE): Nitrile gloves must be worn to prevent dermal contact with latent p-cresol, alongside safety goggles and a NIOSH-approved respirator if aerosolization is a risk.

  • Storage Conditions: The compound must be stored in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) to prevent ambient humidity from initiating premature sol-gel transformations or hydrolysis.

  • Spill Management: In the event of a spill, water must be strictly avoided to prevent the generation of p-cresol fumes. The spill should be absorbed using a dry, inert material (such as vermiculite or dry sand) and transferred to a sealed hazardous waste container ()[3].

Self-Validating Experimental Workflow: Quantifying Hydrolytic Degradation

To accurately assess the safety profile and degradation kinetics of Tetrakis(4-methylphenyl) orthosilicate in biological applications, researchers must quantify the rate of p-cresol release. The following HPLC-UV protocol is designed as a self-validating system: it utilizes an internal standard and an anhydrous stock to ensure the measured toxicity is strictly a product of active hydrolysis.

Step-by-Step Methodology:

  • Preparation of Simulated Media: Prepare a 0.1 M phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Standard Curve Generation (Validation Step): Prepare serial dilutions of pure p-cresol (1 µM to 100 µM) in acetonitrile. Run via HPLC-UV (detecting at 275 nm) to establish a linear calibration curve. Causality: This step validates the detector's linear response, ensuring that the quantified release is a mathematically sound measurement of the compound's latent toxicity.

  • Substrate Incubation: Dissolve 10 mg of Tetrakis(4-methylphenyl) orthosilicate in 1 mL of anhydrous DMSO to create a stock solution. Spike 10 µL of the stock into 990 µL of the PBS media and incubate at 37°C. Causality: Utilizing anhydrous DMSO prevents premature hydrolysis before the assay begins, ensuring the degradation clock starts precisely at the moment of aqueous spiking.

  • Aliquot Sampling & Quenching: Extract 50 µL aliquots at 0, 1, 2, 4, and 24 hours. Immediately quench the reaction by adding 50 µL of cold acetonitrile containing 10 µM phenol (Internal Standard). Causality: The cold organic solvent rapidly halts the hydrolytic reaction to freeze the timepoint, while the phenol internal standard validates the extraction efficiency and normalizes any matrix effects during analysis.

  • Chromatographic Analysis: Inject 10 µL of the quenched sample onto a C18 reverse-phase column. Use an isocratic mobile phase of 60:40 Water:Acetonitrile at a flow rate of 1.0 mL/min.

  • Data Interpretation: Calculate the concentration of released p-cresol against the standard curve. A molar plateau at 4 equivalents relative to the starting material indicates complete hydrolytic degradation.

References

  • PubChem. "Tetrakis(4-methylphenyl) orthosilicate | C28H28O4Si | CID 85560". National Center for Biotechnology Information. Available at:[Link]

  • NextSDS. "Tetrakis(4-methylphenyl) orthosilicate — Chemical Substance Information". NextSDS Chemical Compliance Database. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Sol-Gel Synthesis of Mesoporous Silica Nanoparticles Using Tetrakis(4-methylphenyl) Orthosilicate

Executive Summary & Scope In the development of next-generation drug delivery systems, the structural precision of Mesoporous Silica Nanoparticles (MSNs) is paramount. While Tetraethyl orthosilicate (TEOS) remains the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

In the development of next-generation drug delivery systems, the structural precision of Mesoporous Silica Nanoparticles (MSNs) is paramount. While Tetraethyl orthosilicate (TEOS) remains the conventional precursor for silica matrices, its rapid hydrolysis kinetics often lead to coupled nucleation and growth phases, resulting in broad particle size distributions and restricted pore diameters.

This application note details the use of Tetrakis(4-methylphenyl) orthosilicate (TMPS) —an advanced aryloxysilane precursor with the molecular formula C₂₈H₂₈O₄Si and a molecular weight of 456.6 g/mol [1][2]. By substituting standard alkoxy groups with bulky 4-methylphenoxy (p-tolyloxy) ligands, TMPS introduces profound steric hindrance that fundamentally alters sol-gel kinetics[3]. This guide provides researchers and drug development professionals with field-proven methodologies to leverage TMPS for synthesizing highly monodisperse, large-pore MSNs tailored for bulky biologics and hydrophobic chemotherapeutics.

Mechanistic Insights: The Causality of Precursor Selection

As a Senior Application Scientist, it is critical to understand why a precursor behaves the way it does, rather than simply following a recipe. The selection of TMPS over TEOS is driven by two primary mechanistic advantages:

  • Kinetic Decoupling via Steric Hindrance: In a base-catalyzed Stöber-like process, the rate-determining step is the nucleophilic attack of the hydroxide (OH⁻) ion on the central silicon atom. The four bulky p-tolyl rings of TMPS create a massive steric shield[3]. This kinetic bottleneck drastically slows down initial hydrolysis, cleanly decoupling the nucleation event (which occurs in a single, short burst) from the subsequent particle growth phase. The result is an ultra-low polydispersity index (PDI).

  • The In-Situ Porogen Effect: Unlike ethanol, which is hydrophilic and miscible in the aqueous phase, the leaving group of TMPS is p-cresol . As p-cresol is cleaved during hydrolysis, this bulky, hydrophobic aromatic molecule transiently partitions into the hydrophobic core of the structure-directing micelle (e.g., CTAB). This partitioning physically swells the micelle, acting as an endogenous pore-expander before it is eventually washed away.

Workflow & Logical Relationships

Figure 1: Mechanistic workflow of TMPS-driven sol-gel synthesis and in-situ pore expansion.

Quantitative Data Presentation

To highlight the operational differences between standard and advanced precursors, the following table summarizes the physicochemical outcomes of utilizing TMPS versus TEOS under identical base-catalyzed micellar conditions.

ParameterTEOS (Standard Alkoxysilane)TMPS (Advanced Aryloxysilane)Mechanistic Causality
Hydrolysis Kinetics Fast (Minutes to Hours)Very Slow (Hours to Days)Steric hindrance from four p-tolyl groups delays nucleophilic OH⁻ attack.
Leaving Group Ethanol (Hydrophilic)p-Cresol (Hydrophobic, Bulky)Bulky aromatic leaving group partitions into micelles rather than the aqueous phase.
Average Pore Size 2.0 - 3.0 nm5.0 - 8.0 nmIn-situ porogen effect of p-cresol physically expands the micellar template diameter.
Monodispersity (PDI) Moderate (~0.25)High (< 0.10)Slow hydrolysis cleanly decouples the nucleation burst from steady particle growth.
Network Density HighVery HighThe superior leaving-group ability of the aryloxide anion drives condensation to completion.

Experimental Protocols

Protocol 1: Synthesis of Large-Pore MSNs using TMPS

Objective: Synthesize highly monodisperse, large-pore MSNs suitable for high-capacity drug loading by leveraging the controlled sol-gel network formation of TMPS[3].

  • Micelle Formation: Dissolve 1.0 g of Cetyltrimethylammonium bromide (CTAB) in 480 mL of deionized water. Add 3.5 mL of 2.0 M NaOH. Heat the solution to 80°C under vigorous stirring (800 rpm).

    • Causality: CTAB forms spherical micelles that act as the structural template. The high pH is strictly required to catalyze the hydrolysis of the highly stable, sterically hindered TMPS precursor.

  • Precursor Preparation: Dissolve 2.5 g of TMPS in 5.0 mL of anhydrous ethanol or methanol.

    • Causality: TMPS is highly hydrophobic. The alcohol acts as a co-solvent, ensuring the precursor can transport across the aqueous phase to reach the micelle interface without undergoing macroscopic phase separation.

  • Hydrolysis & Condensation: Inject the TMPS solution dropwise (0.5 mL/min) into the aqueous CTAB solution at 80°C. Maintain stirring for 4 hours.

    • Causality: Slow addition prevents local supersaturation. As TMPS hydrolyzes, the released p-cresol swells the CTAB micelles, increasing the template size dynamically during siloxane network formation.

  • Aging & Harvesting: Cool the suspension to room temperature. Collect the synthesized nanoparticles via centrifugation at 10,000 × g for 15 minutes. Wash sequentially with ethanol and water.

  • Template Removal: Reflux the washed particles in an acidic methanol solution (1 mL concentrated HCl in 100 mL Methanol) for 24 hours to extract the CTAB and residual p-cresol.

    • Self-Validating QC: Perform FTIR spectroscopy on the dried powder. The total disappearance of C-H stretching bands (2850-2950 cm⁻¹) and aromatic C=C bands (~1500 cm⁻¹) confirms the complete removal of both the CTAB template and the p-cresol leaving group. Perform Dynamic Light Scattering (DLS); a successful synthesis will yield a PDI < 0.15.

Protocol 2: Drug Loading and Release Quality Control

Objective: Load Doxorubicin (DOX) into the expanded mesopores and validate the loading efficiency.

  • Loading: Suspend 50 mg of the calcined/extracted TMPS-derived MSNs in 10 mL of a 1 mg/mL Doxorubicin hydrochloride solution in PBS (pH 7.4). Stir in the dark for 24 hours at room temperature.

    • Causality: The enlarged pores (5-8 nm) generated by the TMPS porogen effect eliminate the steric exclusion typically seen with 2 nm TEOS pores, allowing DOX molecules to deeply penetrate the silica matrix rather than just adsorbing to the surface.

  • Equilibration & Quantification: Centrifuge the suspension at 10,000 × g for 10 minutes. Collect the supernatant.

    • Self-Validating QC: Quantify the unloaded DOX in the supernatant via UV-Vis spectroscopy (absorbance at 480 nm) against a standard curve. Subtract this from the initial feed mass to calculate the Encapsulation Efficiency (EE%). TMPS-derived MSNs should routinely achieve >35% w/w loading capacities.

  • Washing: Wash the DOX-loaded MSNs once with minimal PBS to remove loosely bound surface drug, then lyophilize for long-term storage.

References[1] Title: Tetrakis(4-methylphenyl) orthosilicate | C28H28O4Si | CID 85560

Sources

Application

Application Note: Tetrakis(4-methylphenyl) Orthosilicate in Advanced Polymer Cross-Linking

Executive Summary & Mechanistic Overview Tetrakis(4-methylphenyl) orthosilicate (also known as tetra-p-tolyl silicate) is a specialized tetraaryloxysilane utilized as a high-performance cross-linking agent in polymer che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Tetrakis(4-methylphenyl) orthosilicate (also known as tetra-p-tolyl silicate) is a specialized tetraaryloxysilane utilized as a high-performance cross-linking agent in polymer chemistry and sol-gel synthesis[1]. While conventional aliphatic alkoxysilanes like tetraethoxysilane (TEOS) are ubiquitous, they often suffer from rapid, difficult-to-control hydrolysis rates and generate volatile byproducts (ethanol) that can cause micro-voids in thick-section castings.

By substituting alkoxy groups with bulky, aromatic p-tolyloxy groups , Tetrakis(4-methylphenyl) orthosilicate provides three distinct mechanistic advantages:

  • Steric Hindrance and Kinetic Control: The bulky aromatic rings sterically shield the central silicon atom, significantly decelerating nucleophilic attack by moisture. This extends the pot-life and working time of one-part Room Temperature Vulcanizing (RTV) silicones and sol-gel resins.

  • Enhanced Thermal Stability: Aryloxysilane-derived networks exhibit superior resistance to thermal degradation and oxidative cleavage, making them ideal for high-temperature elastomeric applications (capable of withstanding >230°C)[2][3].

  • Defect-Free Curing: The hydrolysis byproduct, p-cresol, has a significantly higher boiling point (~202°C) than ethanol. This prevents rapid outgassing during the initial cure phase, effectively eliminating bubble formation and yielding optically clear, structurally uniform matrices.

Mechanism A Tetrakis(4-methylphenyl) orthosilicate B Hydrolysis (H2O + Catalyst) A->B C Silanol Intermediates [Si-OH active sites] B->C + H2O F p-Cresol Byproduct (Requires thermal venting) B->F Release D Condensation Reaction C->D E Cross-Linked Siloxane Network D->E - H2O / - p-Cresol D->F

Reaction pathway of Tetrakis(4-methylphenyl) orthosilicate undergoing hydrolysis and condensation.

Physicochemical Properties & Specifications

To ensure reproducible cross-linking density, the stoichiometric ratio of the cross-linker to the base polymer's reactive end-groups must be precisely calculated. Table 1 summarizes the critical physicochemical parameters required for formulation calculations[1][4].

PropertyValue / Specification
Chemical Name Tetrakis(4-methylphenyl) orthosilicate
CAS Registry Number 16714-41-3
Molecular Formula C₂₈H₂₈O₄Si
Molecular Weight 456.6 g/mol
Structure / Functionality Tetrafunctional (f = 4) aryloxysilane
Primary Leaving Group p-Cresol (4-methylphenol)
Steric Profile High (due to four aromatic rings)
Application Profile High-temp elastomers, barrier films, superhydrophobic coatings

Protocol 1: Formulation of High-Temperature RTV Silicone Elastomers

This protocol details the synthesis of a thermally stable silicone elastomer using hydroxyl-terminated polydimethylsiloxane (PDMS) and Tetrakis(4-methylphenyl) orthosilicate. The use of a tin-based or titanate catalyst is required to overcome the steric hindrance of the p-tolyloxy groups[5].

Materials Required:
  • Base Polymer: Hydroxyl-terminated PDMS (Mw ~ 50,000 g/mol ).

  • Cross-linker: Tetrakis(4-methylphenyl) orthosilicate (5-8 wt% relative to base polymer).

  • Catalyst: Dibutyltin dilaurate (DBTDL) or Tetrabutyl titanate (TBT) (0.5 wt%).

  • Solvent (Optional): Anhydrous toluene (for viscosity adjustment).

Step-by-Step Methodology:
  • Preparation & Dehydration: Weigh 100 g of hydroxyl-terminated PDMS into a planetary mixer. Heat to 80°C under a vacuum (< 10 mbar) for 2 hours to remove trace moisture. This prevents premature, uncontrolled cross-linking.

  • Cross-linker Addition: Cool the system to room temperature under a dry nitrogen purge. Add 6.0 g of Tetrakis(4-methylphenyl) orthosilicate. Mix at 200 rpm for 15 minutes. Causality Note: The system remains stable at this stage because the bulky aryloxy groups resist uncatalyzed condensation.

  • Catalyst Activation: Inject 0.5 g of DBTDL catalyst into the mixture. Mix thoroughly for 5 minutes.

  • Degassing: Transfer the mixture to a vacuum chamber and degas at 25 mbar for 10 minutes to remove entrained air introduced during mixing.

  • Casting: Pour the catalyzed resin into a Teflon-coated mold.

  • Two-Stage Curing Profile:

    • Stage 1 (Network Formation): Allow the mold to sit at 25°C and 50% Relative Humidity for 24 hours. The ambient moisture initiates the hydrolysis of the aryloxy groups.

    • Stage 2 (Byproduct Evacuation): Transfer the mold to a forced-air convection oven. Ramp the temperature to 150°C at a rate of 2°C/min, and hold for 4 hours. Causality Note: This thermal post-cure is strictly required to volatilize the trapped p-cresol byproduct (BP: 202°C). Failure to remove p-cresol will result in plasticization and a drastic reduction in the elastomer's tensile strength and thermal stability.

Workflow Step1 Step 1: Polymer Dehydration (Vacuum at 80°C) Step2 Step 2: Cross-linker Addition (Tetrakis(4-methylphenyl) orthosilicate) Step1->Step2 Step3 Step 3: Catalyst Injection (DBTDL / Titanate) Step2->Step3 Step4 Step 4: Vacuum Degassing (Remove trapped air) Step3->Step4 Step5 Step 5: Casting into Molds (Teflon-coated substrates) Step4->Step5 Step6 Step6 Step5->Step6

Standardized workflow for formulating and curing polymers using aryloxysilane cross-linkers.

Protocol 2: Sol-Gel Synthesis for Superhydrophobic Coatings

Tetraaryloxysilanes are highly effective in creating robust, eco-friendly superhydrophobic surface treatments when co-condensed with functionalized silanes and natural micro-particles (e.g., lycopodium powder)[6]. The rigid aromatic leaving groups ensure a highly condensed, defect-free siloxane matrix that anchors hydrophobic particles to substrates.

Step-by-Step Methodology:
  • Precursor Blending: In a dry flask, combine 10 mL of Tetrakis(4-methylphenyl) orthosilicate with 40 mL of anhydrous ethanol.

  • Hybridization: Add 2 mL of a linear organopolysiloxane and 1.5 g of lycopodium powder (a natural hydrophobic rolling agent)[6].

  • Acid-Catalyzed Hydrolysis: Slowly dropwise add 0.5 M HCl (aqueous) to achieve a pH of ~3.5. Stir vigorously at 40°C for 4 hours. The acidic environment specifically protonates the aryloxy oxygen, making it a better leaving group and accelerating the initial sol formation.

  • Coating Application: Dip-coat or spray-coat the target substrate (e.g., carbon fiber or glass) with the resulting sol.

  • Thermal Consolidation: Cure the coated substrate at 120°C for 2 hours to drive off solvents and p-cresol, collapsing the sol into a highly cross-linked, superhydrophobic 3D network.

Analytical Validation & Quality Control

To validate the integrity of the cross-linked network and ensure the complete consumption of the Tetrakis(4-methylphenyl) orthosilicate, analytical tracking is required. A self-validating protocol must confirm both the formation of the network and the absence of residual byproducts.

Table 2: Analytical Markers for Cross-linking Progress

Analytical TechniqueTarget MarkerObservation for Successful Cure
FTIR Spectroscopy Si-OH Stretch (3200–3500 cm⁻¹)Complete disappearance indicates full consumption of silanol active sites.
FTIR Spectroscopy Si-O-Ar Stretch (~930 cm⁻¹)Disappearance indicates the complete hydrolysis of the p-tolyloxy groups.
FTIR Spectroscopy Si-O-Si Asymmetric Stretch (~1000–1100 cm⁻¹)Broadening and intensification confirm the formation of the 3D siloxane network.
Solid-State ²⁹Si NMR Q-site resonances (-100 to -110 ppm)Shift from T-sites to Q³ and Q⁴ sites confirms high cross-link density[2].
Thermogravimetric Analysis (TGA) Weight loss at ~200°CAbsence of weight loss at 200°C confirms complete evacuation of residual p-cresol.

References

  • PubChem Compound Summary for CID 85560, Tetrakis(4-methylphenyl) orthosilicate. National Center for Biotechnology Information. URL:[Link]

  • Vinyl-Substituted Silphenylene Siloxane Copolymers: Novel High-Temperature Elastomers. Macromolecules, American Chemical Society. URL:[Link]

  • Phenylethynyl and Phenol End-Capping Studies of Polybiphenyloxydiphenylsilanes for Cross-Linking and Enhanced Thermal Stability. Macromolecules, American Chemical Society. URL:[Link]

  • Catalyst and formulations comprising same for alkoxysilanes hydrolysis reaction in semiconductor process. US Patent US9809711B2.
  • Eco-friendly superhydrophobic surface-treating composition utilizing lycopodium, preparation thereof and surface-treated article using the same. KR Patent KR20220090947A.

Sources

Method

Application Notes and Protocols for the Synthesis of Phenyl-Functionalized Silica Nanoparticles from Tetrakis(4-methylphenyl) orthosilicate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the synthesis and characterization of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of novel, phenyl-functionalized silica nanoparticles utilizing Tetrakis(4-methylphenyl) orthosilicate as a precursor. Recognizing the burgeoning interest in advanced drug delivery platforms, this document outlines a modified sol-gel protocol adapted for this sterically hindered organosilicate. We delve into the underlying chemical principles, offering a rationale for the proposed experimental parameters. Detailed methodologies for nanoparticle synthesis, purification, and characterization are presented, alongside a discussion of their potential applications in drug development, with a particular focus on leveraging π-π stacking interactions for the enhanced loading of aromatic drug molecules.

Introduction: The Rationale for Phenyl-Functionalized Silica Nanoparticles

Silica nanoparticles (SiNPs) have emerged as a versatile platform in nanomedicine, lauded for their biocompatibility, tunable size, and ease of surface modification.[1] The conventional Stöber method, which typically employs tetraalkoxysilanes like tetraethyl orthosilicate (TEOS), produces SiNPs with surface silanol groups that can be functionalized in subsequent steps.[2] However, the direct synthesis of SiNPs with inherent surface functionality offers a more streamlined approach to creating tailored nanocarriers.

Tetrakis(4-methylphenyl) orthosilicate is a precursor that presents an opportunity to synthesize silica nanoparticles with a surface rich in methylphenyl groups. This inherent aromatic functionality is hypothesized to offer distinct advantages in drug delivery applications:

  • Enhanced Hydrophobicity: The phenyl groups can alter the surface chemistry of the nanoparticles, making them more suitable for carrying hydrophobic drugs.

  • π-π Stacking Interactions: The aromatic rings provide sites for π-π stacking interactions with drug molecules that also contain aromatic moieties. This non-covalent interaction can be a powerful tool for increasing drug loading capacity and stability.[3][4][5]

  • Tailored Bio-interactions: The surface chemistry may influence how the nanoparticles interact with biological systems, potentially leading to unique biodistribution profiles.

This guide provides a detailed, albeit prospective, protocol for the synthesis of these promising nanoparticles, grounded in the established principles of sol-gel chemistry and nanoparticle science.

Underlying Scientific Principles: Adapting the Stöber Process

The formation of silica nanoparticles via the sol-gel process involves two fundamental reactions: hydrolysis and condensation.[2][6]

  • Hydrolysis: The silicon-alkoxide (or in this case, silicon-aryloxide) bonds are cleaved by water to form silanol groups (Si-OH).

  • Condensation: The silanol groups react with each other or with remaining aryloxide groups to form siloxane bridges (Si-O-Si), which constitute the nanoparticle network.

The use of Tetrakis(4-methylphenyl) orthosilicate introduces a significant challenge: steric hindrance . The bulky 4-methylphenyl groups are expected to slow down the rates of both hydrolysis and condensation compared to smaller precursors like TEOS.[3][7] Therefore, modifications to the standard Stöber process are necessary to achieve controlled nanoparticle formation.

Key Considerations for the Modified Protocol:
  • Catalyst Concentration: A higher concentration of a base catalyst, such as ammonia, is proposed to facilitate the deprotonation of water and silanols, thereby accelerating the nucleophilic attack on the sterically hindered silicon center.

  • Reaction Time: A longer reaction time will likely be required to allow for the complete hydrolysis and condensation of the precursor.

  • Solvent System: The choice of solvent can influence the solubility of the precursor and the growing nanoparticles, affecting the final size and morphology. A mixture of ethanol and water is a common starting point.

Experimental Protocol: A Modified Stöber Synthesis

This protocol is a proposed method based on established principles and may require optimization.

Reagents and Materials
  • Tetrakis(4-methylphenyl) orthosilicate

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Centrifuge

  • Ultrasonicator

Synthesis of Phenyl-Functionalized Silica Nanoparticles
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 100 mL of absolute ethanol and 20 mL of deionized water.

  • To this mixture, add 5.0 mL of ammonium hydroxide solution (28-30%).

  • Stir the solution at room temperature for 30 minutes to ensure homogeneity.

  • In a separate beaker, dissolve 1.0 g of Tetrakis(4-methylphenyl) orthosilicate in 20 mL of absolute ethanol. Gentle warming or sonication may be required to aid dissolution.

  • Add the Tetrakis(4-methylphenyl) orthosilicate solution dropwise to the stirred ethanol/water/ammonia mixture over a period of 15 minutes.

  • Attach a condenser to the flask and allow the reaction to proceed at room temperature under continuous stirring for 48 hours. The solution should gradually become turbid as the nanoparticles form.

  • After 48 hours, stop the stirring and collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

  • Discard the supernatant and resuspend the nanoparticle pellet in 50 mL of absolute ethanol. Use an ultrasonicator to ensure complete redispersion.

  • Repeat the centrifugation and washing step two more times with absolute ethanol to remove any unreacted precursor and byproducts.

  • After the final wash, resuspend the nanoparticles in a desired solvent or dry them under vacuum for long-term storage.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification prep_solvent Prepare Ethanol/Water/Ammonia Mixture mixing Add Precursor Solution to Solvent Mixture prep_solvent->mixing prep_precursor Dissolve Tetrakis(4-methylphenyl) orthosilicate in Ethanol prep_precursor->mixing reaction Stir at Room Temperature for 48 hours mixing->reaction centrifuge1 Centrifuge to Collect Nanoparticles reaction->centrifuge1 wash1 Wash with Ethanol (x3) centrifuge1->wash1 final_product Resuspend or Dry Final Product wash1->final_product

Caption: Workflow for the synthesis of phenyl-functionalized silica nanoparticles.

Characterization of Phenyl-Functionalized Silica Nanoparticles

A thorough characterization is essential to confirm the successful synthesis, size, morphology, and surface functionality of the nanoparticles.

Characterization Techniques
Technique Parameter Measured Expected Outcome
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Size, morphology, and size distributionSpherical nanoparticles with a monodisperse size distribution.[8][9]
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution in solutionA narrow size distribution confirming the monodispersity of the nanoparticles in a colloidal suspension.[10][11][12]
Fourier-Transform Infrared Spectroscopy (FT-IR) Surface functional groupsPresence of characteristic peaks for Si-O-Si (~1100 cm⁻¹), C-H (aromatic, ~3000-3100 cm⁻¹), and C=C (aromatic, ~1600 and 1450 cm⁻¹).[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirmation of methylphenyl groupsResonances corresponding to the protons and carbons of the 4-methylphenyl groups.[15]
Zeta Potential Surface charge and colloidal stabilityA negative zeta potential in neutral or basic conditions, indicating good colloidal stability.
Characterization Workflow Diagram

G cluster_morphology Size and Morphology cluster_composition Chemical Composition cluster_stability Colloidal Stability start Synthesized Nanoparticles tem_sem TEM / SEM start->tem_sem dls DLS start->dls ftir FT-IR start->ftir nmr NMR start->nmr zeta Zeta Potential start->zeta

Caption: Characterization workflow for phenyl-functionalized silica nanoparticles.

Applications in Drug Development

The unique surface chemistry of silica nanoparticles derived from Tetrakis(4-methylphenyl) orthosilicate opens up exciting possibilities for advanced drug delivery systems.[16][17]

Enhanced Loading of Aromatic Drugs via π-π Stacking

Many anticancer drugs, such as doxorubicin and paclitaxel, possess aromatic ring structures. The phenyl groups on the surface of the nanoparticles can interact with these drugs through π-π stacking, a non-covalent interaction that can significantly enhance drug loading efficiency and stability of the formulation.[18][19][20] This can lead to higher drug payloads and potentially reduced side effects.

Delivery of Hydrophobic Drugs

The increased hydrophobicity of the nanoparticle surface can improve the encapsulation and delivery of poorly water-soluble drugs, a major challenge in pharmaceutical development.

Targeted Drug Delivery

The phenyl-functionalized surface can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and minimizing off-target effects.[21]

Drug Delivery Mechanism Diagram

G cluster_loading Drug Loading cluster_delivery Targeted Delivery cluster_release Drug Release nanoparticle Phenyl-Functionalized Silica Nanoparticle loading π-π Stacking Interaction nanoparticle->loading drug Aromatic Drug Molecule drug->loading circulation Systemic Circulation loading->circulation targeting Targeting Ligand Binding to Cell Surface Receptor circulation->targeting internalization Cellular Uptake targeting->internalization release Drug Release in Target Cell internalization->release action Therapeutic Action release->action

Caption: Proposed mechanism for targeted drug delivery using phenyl-functionalized silica nanoparticles.

Conclusion

The synthesis of silica nanoparticles from Tetrakis(4-methylphenyl) orthosilicate represents a promising avenue for the development of novel drug delivery vehicles. The inherent phenyl functionality offers unique advantages for the loading and delivery of aromatic and hydrophobic drugs. While the protocol presented here is a starting point, it provides a solid foundation for researchers to explore and optimize the synthesis of these advanced nanomaterials. The detailed characterization and application sections aim to guide scientists in harnessing the full potential of these nanoparticles in the field of drug development.

References

  • Zhuang, W.-R., et al. (2019). Applications of π-π stacking interactions in the design of drug-delivery systems. Journal of Controlled Release, 294, 311-326. Available from: [Link]

  • Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). Available from: [Link]

  • AFMWorkshop. (n.d.). Comparing AFM, SEM and TEM. Available from: [Link]

  • Barnett Technical Services. (2026, January 2). Dynamic Light Scattering Particle Size Analyzer: How It Works and When to Use It. Available from: [Link]

  • Wang, W., et al. (2023). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. Applied Sciences, 13(4), 2439. Available from: [Link]

  • Yang, D., et al. (2018). The π-π stacking-guided supramolecular self-assembly of nanomedicine for effective delivery of antineoplastic therapies. Nanomedicine (London), 13(24), 3159-3177. Available from: [Link]

  • Gomes, A. S. L., et al. (2016). Functionalized Silica Nanoparticles As an Alternative Platform for Targeted Drug-Delivery of Water Insoluble Drugs. Langmuir, 32(10), 2544-2554. Available from: [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Available from: [Link]

  • Zhang, H., et al. (2014). Cancer Nanomedicines Stabilized by π-π Stacking between Heterodimeric Prodrugs Enable Exceptionally High Drug Loading Capacity and Safer Delivery of Drug Combinations. ACS Nano, 8(4), 3637-3647. Available from: [Link]

  • AZoNano. (2024, October 24). An Overview of Nanomaterial Characterization Methods. Available from: [Link]

  • Beganskiene, A., et al. (2004). FTIR, TEM and NMR Iinvestigations of Stöber Silica Nanoparticles.
  • Loy, D. A., et al. (2000). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes. Chemistry of Materials, 12(11), 3384-3391. Available from: [Link]

  • Popat, A., et al. (2012). Functionalized Mesoporous Silica Particles for Application in Drug Delivery System. Mini-Reviews in Medicinal Chemistry, 12(8), 775-788. Available from: [Link]

  • Tang, F., Li, L., & Chen, D. (2012). Mesoporous silica nanoparticles: synthesis, biocompatibility and drug delivery.
  • Labcompare. (2025, September 9). LABTips: Characterizing Polymeric Nanoparticles using Electron Microscopy. Available from: [Link]

  • Torchilin, V. P. (2006). Multifunctional nanocarriers. Advanced Drug Delivery Reviews, 58(14), 1532-1555.
  • Semantic Scholar. (n.d.). hydrolysis and condensation of silicates : effects on structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. Retrieved from [Link]

  • El-Kemary, M., et al. (2022). Recent progress in the applications of silica-based nanoparticles. RSC Advances, 12(23), 14539-14556. Available from: [Link]

  • Delong America. (n.d.). Nanoparticle Size Measurement Techniques: LVEM, TEM, SEM, AFM, DLS, spICP-MS, and AF4. Available from: [Link]

  • SlideShare. (2024, April 3). Lec- 7- Characterization of Nanoparticles. Available from: [Link]

  • PubMed. (2018, November 9). The π-π stacking-guided supramolecular self-assembly of nanomedicine for effective delivery of antineoplastic therapies. Available from: [Link]

  • van Rijn, C. J. M., et al. (2013). Shaping Silica Rods by Tuning Hydrolysis and Condensation of Silica Precursors. Langmuir, 29(1), 350-356. Available from: [Link]

  • J-STAGE. (n.d.). NMR as a Tool to Characterize the Aggregation Structure of Silica Nanoparticles in a Liquid. Available from: [Link]

  • Mizoshita, N., & Yamada, Y. (2023). Stop and restart of polycondensation reactions of highly reactive sol–gel precursors for nanoscale surface molding. Chemical Communications, 59(24), 3465-3468. Available from: [Link]

  • Shi, Y., et al. (2013). Π-π stacking increases the stability and loading capacity of thermosensitive polymeric micelles for chemotherapeutic drugs. Biomacromolecules, 14(6), 1826-1837. Available from: [Link]

  • MDPI. (2024, July 6). Engineered Mesoporous Silica-Based Nanoparticles: Characterization of Surface Properties. Available from: [Link]

  • Royal Society of Chemistry. (2019, August 14). Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. Available from: [Link]

  • IntechOpen. (2016, October 5). Fourier Transform Infrared and Raman Characterization of Silica-Based Materials. Available from: [Link]

  • MDPI. (2021, March 26). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. Available from: [Link]

  • PubMed. (2019, January 28). Applications of π-π stacking interactions in the design of drug-delivery systems. Available from: [Link]

  • ResearchGate. (n.d.). Π–Π Stacking Increases the Stability and Loading Capacity of Thermosensitive Polymeric Micelles for Chemotherapeutic Drugs. Retrieved from [Link]

  • MDPI. (2024, July 2). Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds. Available from: [Link]

  • Springer. (2015, May 9). Influence of sol–gel conditions on the final structure of silica-based precursors. Available from: [Link]

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Application

Application Notes and Protocols for Thin Film Deposition using Tetrakis(4-methylphenyl) orthosilicate

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: Leveraging Tetrakis(4-methylphenyl) orthosilicate for Advanced Thin Film Fabrication The pursuit of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Leveraging Tetrakis(4-methylphenyl) orthosilicate for Advanced Thin Film Fabrication

The pursuit of novel materials with tailored properties is a cornerstone of innovation in fields ranging from microelectronics to biomedical engineering. Tetrakis(4-methylphenyl) orthosilicate (C₂₈H₂₈O₄Si) is an organosilicate precursor that offers a unique combination of a silicon-oxygen backbone with organic functionalities.[1][2][3][4] This molecular structure makes it a compelling candidate for the fabrication of thin films with specific dielectric, thermal, and surface properties. The incorporation of the 4-methylphenyl groups can impart hydrophobicity and modify the refractive index of the resulting silica-based films.

This document provides a comprehensive guide to the deposition of high-quality thin films using Tetrakis(4-methylphenyl) orthosilicate. The primary method detailed is spin coating, a widely accessible and versatile technique for producing uniform thin films.[5] The protocol is grounded in the principles of sol-gel chemistry, where the precursor undergoes hydrolysis and condensation to form a solid network.[6][7][8] This guide will provide not only a step-by-step methodology but also the scientific rationale behind each step, empowering researchers to adapt and optimize the process for their specific applications.

Chemical and Physical Properties of Tetrakis(4-methylphenyl) orthosilicate

A thorough understanding of the precursor's properties is fundamental to developing a successful deposition protocol.

PropertyValueSource
Molecular Formula C₂₈H₂₈O₄Si[1][2][3][4]
Molecular Weight 456.6 g/mol [2]
CAS Number 16714-41-3[1][2]
Appearance Solid (at room temperature)General knowledge

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. For Tetrakis(4-methylphenyl) orthosilicate, the following precautions should be taken:

  • Hazard Identification : This compound may cause long-lasting harmful effects to aquatic life.[2] A closely related compound, Tetraphenyl Orthosilicate, is corrosive and can cause severe skin burns and eye damage. It is crucial to handle Tetrakis(4-methylphenyl) orthosilicate with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from moisture, as the compound can undergo hydrolysis.

Thin Film Deposition via Spin Coating: A Detailed Protocol

Spin coating is an effective method for producing uniform thin films from a solution.[5] The process involves the deposition of a solution onto a spinning substrate, where centrifugal force spreads the liquid and solvent evaporation leaves a solid film.

I. Substrate Preparation: The Foundation for a High-Quality Film

The cleanliness of the substrate is critical for film adhesion and uniformity.[9][10] The following procedure is recommended for silicon or glass substrates:

  • Initial Cleaning : Sonicate the substrates in a beaker with acetone for 15 minutes to remove organic residues.

  • Solvent Rinse : Decant the acetone and sonicate the substrates in isopropanol (IPA) for 15 minutes.

  • DI Water Rinse : Thoroughly rinse the substrates with deionized (DI) water.

  • Drying : Dry the substrates using a stream of high-purity nitrogen gas.

  • Surface Activation (Optional but Recommended) : For enhanced adhesion, treat the substrates with a UV-Ozone cleaner for 10-15 minutes immediately before use. This removes residual organic contaminants and creates a hydrophilic surface.[11]

  • Dehydration Bake : Bake the cleaned substrates at 120-150°C for 30 minutes to remove any adsorbed water.[12]

II. Solution Preparation: The Heart of the Process

The properties of the spin coating solution, including precursor concentration and solvent choice, directly influence the final film thickness and quality.

  • Solvent Selection : Due to the aromatic nature of the 4-methylphenyl groups, a solvent with good solubility for organic compounds is required. Propylene glycol monomethyl ether acetate (PGMEA) is a suitable choice, as it is commonly used for organosilane deposition.[13]

  • Precursor Concentration : The concentration of Tetrakis(4-methylphenyl) orthosilicate in the solvent will determine the viscosity of the solution and, consequently, the film thickness. A starting concentration range of 1-10% by weight is recommended for initial experiments.

  • Solution Preparation :

    • In a clean, dry vial, dissolve the desired amount of Tetrakis(4-methylphenyl) orthosilicate in PGMEA.

    • To initiate hydrolysis, add a controlled amount of a water/IPA mixture. The molar ratio of precursor to water is a critical parameter. A starting point is a 1:2 molar ratio of Si to H₂O. An acid or base catalyst (e.g., HCl or NH₄OH) can be added in small amounts (e.g., 0.01 M) to control the rate of hydrolysis and condensation.[6][8]

    • Stir the solution at room temperature for at least 24 hours to allow for sufficient hydrolysis and condensation to form a stable sol.[14]

    • Before use, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

III. Spin Coating Process: Creating the Thin Film

The spin coating process should be carried out in a clean, controlled environment to prevent contamination of the film.

G cluster_0 Spin Coating Workflow A Place Substrate on Chuck B Dispense Solution A->B Center the substrate C Spin at Low Speed (e.g., 500 rpm for 10s) B->C Cover the surface D Ramp to High Speed (e.g., 1000-4000 rpm) C->D Spread the solution E Hold at High Speed (e.g., 30-60s) D->E Thin the film F Soft Bake (e.g., 100-150°C) E->F Evaporate solvent G cluster_1 Sol-Gel Chemistry Precursor Tetrakis(4-methylphenyl) orthosilicate Hydrolysis Hydrolysis (with H₂O and catalyst) Precursor->Hydrolysis Silanols Formation of Silanols (Si-OH groups) Hydrolysis->Silanols Silanols->Silanols Polycondensation Condensation Condensation Silanols->Condensation Network Formation of Si-O-Si Network (Solid Film) Condensation->Network

Caption: The fundamental steps of the sol-gel process for the precursor.

References

  • The Science Behind Sol-Gel: TEOS as a Cornerstone Material. (n.d.). Retrieved from [Link]

  • Mishra, P., & Chakravarty, S. (2021). Hydrolysis and Condensation of Tetraethyl Orthosilicate at the Air–Aqueous Interface: Implications for Silica Nanoparticle Formation. ACS Applied Nano Materials, 4(12), 13684-13692. Retrieved from [Link]

  • The effect of silica precursor on sol-gel crosslinking: kinetic modelling and experimental analysis. (n.d.). Retrieved from [Link]

  • Tetrakis(4-methylphenyl) orthosilicate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • dos Santos, J. H. Z., & Ziat, K. (2011). Influence of the hydrolysis and condensation time on the preparation of hybrid materials. Journal of Sol-Gel Science and Technology, 57(3), 269–277. Retrieved from [Link]

  • Hydrolysis and Condensation of Tetraethyl Orthosilicate at the Air–Aqueous Interface: Implications for Silica Nanoparticle Formation. (2021). ACS Applied Nano Materials. Retrieved from [Link]

  • Tetrakis(4-methylphenyl) orthosilicate. (n.d.). PubChem. Retrieved from [Link]

  • Pre-Cleaning in Thin Film Deposition. (2023, March 24). Denton Vacuum. Retrieved from [Link]

  • Substrate Preparation for Optical Thin Film Coatings. (n.d.). Retrieved from [Link]

  • Optimization and upscaling of spin coating with organosilane monolayers for low-k pore sealing. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Study of Porous Organosilicate Glass Films Prepared from Mixtures of 1,3,5 - PMC. (n.d.). Retrieved from [Link]

  • Substrate Preparation: Cleaning and Adhesion Promotion. (n.d.). MicroChemicals. Retrieved from [Link]

  • Effect of Annealing Temperature on Dielectric Constant and Bonding Structure of Low-k SiCOH Thin Films Deposited by Plasma Enhanced Chemical Vapor Deposition. (n.d.). ResearchGate. Retrieved from [Link]

  • Chou, K. S., & Chen, C. C. (2002). Studies on the spin coating process of silica films. Journal of the European Ceramic Society, 22(13), 2215-2221. Retrieved from [Link]

  • Spin coating. (n.d.). Wikipedia. Retrieved from [Link]

  • Glass substrate cleaning method: MOST. (n.d.). Appropedia. Retrieved from [Link]

  • Tetrakis(4-methylphenyl) orthosilicate. (n.d.). Inxight Drugs. Retrieved from [Link]

  • Spincoating Perovskites for Solar Cells. (2021, June 9). YouTube. Retrieved from [Link]

  • The Spin Coating Theory. (n.d.). SPS Polos. Retrieved from [Link]

  • Effect of annealing temperature on changes in dielectric permittivity,... (n.d.). ResearchGate. Retrieved from [Link]

  • Dielectric and Mechanical Properties of Surface Modified Organosilicate Films. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Annealing Temperature on the Structure and Properties of La2O3 High-K Gate Dielectric Films Prepared by the Sol-Gel Method. (2023). MDPI. Retrieved from [Link]

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Method

Application Note: Formulating High-Temperature Lubricants with Tetrakis(4-methylphenyl) Orthosilicate

Target Audience: Materials Scientists, Tribologists, and Chemical Engineers in Advanced Manufacturing Document Type: Technical Protocol & Formulation Guide Mechanistic Rationale: The Chemistry of TMPOS In the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Tribologists, and Chemical Engineers in Advanced Manufacturing Document Type: Technical Protocol & Formulation Guide

Mechanistic Rationale: The Chemistry of TMPOS

In the development of advanced high-temperature lubricants—particularly for aerospace components, vacuum pumps, and high-heat pharmaceutical manufacturing equipment—conventional mineral oils and synthetic hydrocarbons rapidly fail due to thermal cracking and oxidation. To bridge the performance gap between standard synthetics and ultra-expensive Perfluoropolyethers (PFPEs), silicate esters offer a compelling architectural foundation[1].

Specifically, Tetrakis(4-methylphenyl) orthosilicate (TMPOS, CAS: 16714-41-3) serves as an exceptional base fluid. The chemical efficacy of TMPOS is rooted in two primary mechanistic advantages:

  • Thermodynamic Stability: The core of the TMPOS molecule is built on silicon-oxygen linkages. The Si–O bond strength is approximately 460 kJ/mol, which is significantly higher than typical Si–C bonds (435 kJ/mol) or C–C bonds[2]. Because of this high bond dissociation energy, TMPOS exhibits exceptional thermal and oxidative stability, with thermal gravimetric analysis (TGA) indicating that decomposition via Si–O cleavage does not occur until temperatures exceed 300°C[2].

  • Steric Shielding Against Hydrolysis: A historical vulnerability of general silicate esters is their susceptibility to nucleophilic attack by moisture, which initiates hydrolysis and forms abrasive silicic acid[2]. However, TMPOS incorporates bulky 4-methylphenyl (p-tolyl) ligands. These ligands provide intense steric hindrance around the electrophilic silicon center, significantly retarding the kinetics of hydrolysis under ambient conditions[2].

Formulation Architecture

To translate the raw chemical stability of TMPOS into a field-ready lubricant, the formulation must be a self-validating system that addresses boundary friction, trace moisture, and radical propagation.

  • Base Fluid (88% w/w): Tetrakis(4-methylphenyl) orthosilicate. Provides the primary hydrodynamic film and high thermal mass.

  • Antioxidant System (3% w/w): Alkylated Diphenylamines (ADPA). While the Si-O core is stable, the organic tolyl rings can undergo oxidation at extreme temperatures. Aminic antioxidants act as high-temperature radical scavengers, outperforming phenolic alternatives above 200°C.

  • Hydrolytic Stabilizer (2% w/w): Polymeric Carbodiimides. Even with steric hindrance, trace moisture at 250°C can force hydrolysis[2]. Carbodiimides act as a chemical sponge, reacting with water to form inert ureas before water can attack the Si-O bonds.

  • Anti-Wear (AW) Additive (7% w/w): Tricresyl Phosphate (TCP). TCP synergizes perfectly with aryl silicate esters. Under high-asperity contact, it degrades to form a protective, low-shear polyphosphate tribofilm on metal surfaces.

Quantitative Data: Thermophysical Properties

The following table contextualizes the performance of TMPOS against general silicate esters and industry-standard PFPEs.

PropertyTetrakis(4-methylphenyl) orthosilicate (TMPOS)Conventional Silicate Esters (General)Perfluoropolyethers (PFPEs)
Max Operating Temp (°C) > 300[2]~ 220[1]250 - 300+[1]
Si-O Bond Strength ~ 460 kJ/mol[2]VariableN/A
Hydrolytic Stability Moderate-High (Steric Hindrance)[2]Low-ModerateExcellent (Inert)[1]
Lubricity (Boundary) Excellent (with TCP additive)GoodModerate[1]
Primary Degradation Mode Si-O Cleavage (>300°C)[2]Hydrolysis / OxidationThermal Cracking

Experimental Protocols: Blending and Validation

Protocol A: Anhydrous High-Shear Blending

Causality: Because TMPOS yields silicic acid and 4-methylphenol upon forced hydrolysis[2], the blending environment must be strictly controlled to prevent moisture ingress before the carbodiimide stabilizer is fully homogenized.

  • Atmospheric Control: Purge a jacketed stainless-steel blending vessel with ultra-dry Nitrogen (N₂) for 20 minutes. Ensure the N₂ dew point is strictly < -40°C.

  • Base Fluid Charging: Introduce 880 g of TMPOS into the vessel. Initiate mechanical stirring at 300 RPM.

  • Thermal Activation: Circulate thermal fluid through the jacket to heat the TMPOS to 60°C. Reasoning: Elevating the temperature reduces the fluid's viscosity and provides the activation energy required to rapidly dissolve solid aminic antioxidants without inducing thermal degradation.

  • Additive Integration:

    • Slowly sift in 30 g of ADPA (Antioxidant). Stir for 20 minutes until optically clear.

    • Add 20 g of polymeric carbodiimide (Hydrolytic Stabilizer).

    • Add 70 g of Tricresyl Phosphate (AW Additive).

  • Homogenization: Increase impeller speed to 800 RPM. Maintain the 60°C temperature and N₂ blanket for 45 minutes.

  • Filtration: Pass the blend through a 5 µm PTFE membrane filter to remove unreacted particulates. Package immediately in nitrogen-purged, moisture-impermeable aluminum flasks.

Protocol B: Self-Validating Quality Assurance (QA)

Causality: To ensure the formulated lubricant will survive field conditions, it must be stressed beyond its operational envelope to validate the synergy between the base fluid and the additive package.

  • Thermo-Oxidative Stress (TGA):

    • Place 10 mg of the formulated lubricant in an alumina crucible.

    • Ramp the temperature from 25°C to 500°C at 10°C/min under an air atmosphere (50 mL/min).

    • Validation Metric: Testing in air rather than nitrogen evaluates true thermo-oxidative stability. The onset of decomposition (5% mass loss) must exceed 310°C, proving the aminic antioxidants are successfully protecting the aryl rings while the Si-O backbone remains intact[2].

  • Accelerated Hydrolysis Assay (Modified ASTM D2619):

    • Seal 75 g of the lubricant, 25 g of distilled water, and a polished copper test coupon in a pressure vessel.

    • Rotate end-over-end at 93°C for 48 hours.

    • Validation Metric: The aqueous layer must maintain a pH > 5.0, and the copper coupon must show no green tarnish. This confirms the carbodiimide is actively scavenging moisture, preventing the electrophilic silicon from undergoing nucleophilic attack[2].

Process Visualization

FormulationWorkflow N1 Raw Material Prep TMPOS Base Fluid N3 Thermal Blending 60°C, 300-800 RPM N1->N3 Charge Vessel N2 Inert Atmosphere N2 Purge (< -40°C Dew Point) N2->N3 Prevent Hydrolysis N5 Validation Testing TGA & Hydrolysis Assay N3->N5 5 µm PTFE Filtration N4 Additive Integration Antioxidants & Stabilizers N4->N3 Synergistic Mix N6 Final Formulation High-Temp Lubricant N5->N6 QA Pass (T > 310°C)

Workflow for anhydrous blending and validation of TMPOS high-temperature lubricants.

References

Sources

Application

Application Notes and Protocols: Tetrakis(4-methylphenyl) Orthosilicate as a High-Temperature Heat Transfer Fluid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Introduction: The Potential of Aryl Silicates in High-Temperature Applications In the realm of hi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Potential of Aryl Silicates in High-Temperature Applications

In the realm of high-performance heat transfer fluids, the demand for materials with exceptional thermal stability, wide operating temperature ranges, and chemical inertness is paramount. While traditional synthetic oils and silicones have long dominated this field, emerging classes of compounds offer the potential for enhanced performance in extreme environments. Tetrakis(4-methylphenyl) orthosilicate, an aryl silicate, represents a promising candidate for such applications. Its molecular architecture, characterized by a central silicon-oxygen core shielded by bulky aromatic groups, suggests inherent resistance to thermal and oxidative degradation.

This technical guide provides a comprehensive overview of the potential applications of Tetrakis(4-methylphenyl) orthosilicate as a high-temperature heat transfer fluid. We will delve into its known and estimated thermophysical properties, outline detailed protocols for its evaluation based on established industry standards, and provide a framework for its synthesis and handling. The information presented herein is intended to empower researchers and professionals to explore the utility of this and similar aryl silicates in demanding heat transfer applications.

Chemical and Physical Properties of Tetrakis(4-methylphenyl) Orthosilicate

A thorough understanding of a heat transfer fluid's physical and chemical properties is critical for system design and performance prediction. While extensive experimental data for Tetrakis(4-methylphenyl) orthosilicate is not yet publicly available, we can compile its known characteristics and provide estimations for key thermophysical properties based on structurally similar compounds.

PropertyValue/RangeSource/Method
Chemical Identity
IUPAC NameTetrakis(4-methylphenyl) silicate[1]
CAS Number16714-41-3[1]
Molecular FormulaC₂₈H₂₈O₄Si[1]
Molecular Weight456.6 g/mol [1]
Thermal Properties
Thermal Decomposition> 300°C[2]
Boiling PointHigh (Exact value not available)-
Flash PointHigh (Expected to be >200°C)Estimated
Autoignition TemperatureHigh (Expected)Estimated
Thermophysical Properties (Estimated)
Kinematic Viscosity @ 40°C100 - 200 cStEstimated based on similar aryl compounds
Kinematic Viscosity @ 100°C10 - 20 cStEstimated based on similar aryl compounds
Thermal Conductivity @ 100°C0.10 - 0.14 W/(m·K)Estimated based on high-temperature synthetic fluids[3]
Specific Heat Capacity @ 100°C1.6 - 1.9 J/(g·K)Estimated based on similar aromatic fluids
Density @ 25°C1.1 - 1.2 g/cm³Estimated
Coefficient of Thermal Expansion0.0007 - 0.0009 K⁻¹Estimated
Other Properties
AppearanceViscous liquid or solid[2]

Disclaimer: Values marked as "Estimated" are based on data for structurally analogous compounds such as polyphenyl ethers and high-temperature silicone oils and should be experimentally verified.[4][5]

Synthesis of Tetrakis(4-methylphenyl) Orthosilicate

The synthesis of Tetrakis(4-methylphenyl) orthosilicate can be achieved through several established methods in organosilicon chemistry. A common and effective approach involves the reaction of silicon tetrachloride with 4-methylphenol (p-cresol).[6][7][8]

Synthesis Workflow

Caption: Synthesis workflow for Tetrakis(4-methylphenyl) orthosilicate.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, add a solution of 4-methylphenol and a tertiary amine (e.g., pyridine or triethylamine) in an anhydrous, inert solvent (e.g., toluene).

  • Addition of Silicon Tetrachloride: Cool the flask in an ice bath and slowly add a solution of silicon tetrachloride in the same solvent via the dropping funnel with vigorous stirring. The reaction is exothermic and will produce a precipitate of the amine hydrochloride salt.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

  • Workup and Purification: Cool the reaction mixture and filter to remove the precipitated amine hydrochloride salt. Wash the filtrate with dilute acid and then with water to remove any remaining amine and salt. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by vacuum distillation or chromatography to obtain high-purity Tetrakis(4-methylphenyl) orthosilicate.

Experimental Protocols for Performance Evaluation

To rigorously assess the suitability of Tetrakis(4-methylphenyl) orthosilicate as a heat transfer fluid, a series of standardized tests must be performed. The following protocols are based on ASTM International standards.

Workflow for Heat Transfer Fluid Evaluation

Caption: Standard workflow for evaluating a candidate heat transfer fluid.

Kinematic Viscosity Measurement

Standard: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[9][10][11][12][13]

Objective: To determine the kinematic viscosity of the fluid at various temperatures (e.g., 40°C and 100°C) to understand its flow characteristics.

Protocol:

  • Select a calibrated glass capillary viscometer appropriate for the expected viscosity range of the sample.

  • Charge the viscometer with the Tetrakis(4-methylphenyl) orthosilicate sample.

  • Place the charged viscometer in a constant-temperature bath maintained at the desired test temperature with a precision of ±0.02°C.

  • Allow the sample to reach thermal equilibrium (typically 30 minutes).

  • Using suction or pressure, draw the liquid into the working capillary.

  • Measure the time required for the liquid to flow between two marked points under gravity.

  • Repeat the measurement to ensure reproducibility.

  • Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

Causality: Viscosity is a critical parameter as it affects the pumpability of the fluid and the pressure drop in the heat transfer system. A fluid with a low viscosity change over a wide temperature range is desirable.[14]

Thermal Conductivity Measurement

Standard: ASTM D2717 - Standard Test Method for Thermal Conductivity of Liquids.[15][16][17][18][19]

Objective: To measure the ability of the fluid to conduct heat.

Protocol:

  • Utilize a thermal conductivity cell, which typically consists of a heated wire or plate and a temperature sensor.

  • Calibrate the cell using a reference fluid with a known thermal conductivity.

  • Introduce the Tetrakis(4-methylphenyl) orthosilicate sample into the cell.

  • Apply a known amount of heat to the heating element and allow the system to reach a steady-state temperature gradient across the fluid.

  • Measure the temperature difference between the heating element and a cooler surface.

  • Calculate the thermal conductivity based on the applied heat, the temperature gradient, and the geometry of the cell.

Causality: Higher thermal conductivity leads to more efficient heat transfer, which is a primary requirement for a heat transfer fluid.[3][20]

Specific Heat Capacity Measurement

Standard: ASTM D2766 - Standard Test Method for Specific Heat of Liquids and Solids.[2][21][22][23][24]

Objective: To determine the amount of heat the fluid can absorb per unit mass.

Protocol:

  • Use a differential scanning calorimeter (DSC) or a dedicated specific heat apparatus.

  • Place a known mass of the Tetrakis(4-methylphenyl) orthosilicate sample in a sample pan.

  • Heat the sample at a controlled rate over the desired temperature range.

  • Measure the heat flow into the sample required to maintain the heating rate.

  • Compare the heat flow to that of a known reference material (e.g., sapphire) under the same conditions.

  • Calculate the specific heat capacity as a function of temperature.

Causality: A high specific heat capacity allows the fluid to store and transport larger amounts of thermal energy per unit mass, improving the overall efficiency of the heat transfer system.

Density and Thermal Expansion Measurement

Standard: ASTM D1250 - Standard Guide for Use of the Petroleum Measurement Tables.[1][25][26][27][28]

Objective: To determine the density of the fluid at various temperatures and calculate its coefficient of thermal expansion.

Protocol:

  • Use a digital density meter or a pycnometer to measure the density of the fluid at a reference temperature (e.g., 25°C).

  • Measure the density at several other temperatures across the intended operating range.

  • Plot the density as a function of temperature.

  • The slope of the density-temperature curve can be used to determine the coefficient of thermal expansion.

Causality: Density is required to calculate the dynamic viscosity from the kinematic viscosity and is also essential for determining the mass of fluid in a system. The coefficient of thermal expansion is critical for designing expansion tanks and pressure relief systems.

Thermal Stability and Decomposition Kinetics

Standard: ASTM E698 - Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials Using Differential Scanning Calorimetry.[29][30][31][32][33]

Objective: To assess the long-term thermal stability of the fluid and determine its decomposition kinetics.

Protocol:

  • Use a differential scanning calorimeter (DSC) or a thermogravimetric analyzer (TGA).

  • For DSC, heat a small sample of the fluid at several different linear heating rates (e.g., 2, 5, 10, and 20 °C/min).

  • Record the exothermic decomposition peaks.

  • Plot the logarithm of the heating rate versus the reciprocal of the peak temperature (in Kelvin).

  • The slope of this plot can be used to determine the Arrhenius activation energy for decomposition.

  • For TGA, heat a sample at a constant rate and record the mass loss as a function of temperature to determine the onset of decomposition.

Causality: The thermal stability determines the maximum operating temperature and the useful lifetime of the heat transfer fluid. A fluid with high activation energy for decomposition will be more stable at elevated temperatures.

Concluding Remarks

Tetrakis(4-methylphenyl) orthosilicate presents a compelling profile for a high-temperature heat transfer fluid due to its anticipated thermal stability and chemical inertness. The protocols outlined in this guide provide a standardized framework for its comprehensive evaluation. While further experimental validation of its thermophysical properties is necessary, the information presented here serves as a valuable resource for researchers and engineers seeking to advance the field of high-performance heat transfer fluids. The exploration of aryl silicates like Tetrakis(4-methylphenyl) orthosilicate may lead to the development of next-generation fluids capable of meeting the ever-increasing demands of modern industrial processes.

References

  • ASTM D2717-95(2000)
  • ASTM D1250-04, Standard Guide for Use of the Petroleum Measurement Tables, ASTM Intern
  • ASTM E698-11, Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials, ASTM Intern
  • PubChem. (n.d.). Tetrakis(4-methylphenyl) orthosilicate. National Center for Biotechnology Information. Retrieved from [Link]

  • eralytics. (n.d.). ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Retrieved from [Link]

  • ASTM D2766, Standard Test Method for Specific Heat of Liquids and Solids, ASTM Intern
  • ASTM International. (2021). D2717 Standard Test Method for Thermal Conductivity of Liquids. Retrieved from [Link]

  • ASTM International. (2024). D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Retrieved from [Link]

  • ASTM International. (2013). D1250 Standard Guide for Use of the Petroleum Measurement Tables. Retrieved from [Link]

  • ASTM International. (2017). D1250 Standard Guide for Petroleum Measurement Tables. Retrieved from [Link]

  • ASTM International. (2023). E698 Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. Retrieved from [Link]

  • XTRA Marketing. (2025, October 2). How does silicone oil perform in high - temperature environments? Retrieved from [Link]

  • ASTM International. (2009). Standard Test Method for - Thermal Conductivity of Liquids1. Retrieved from [Link]

  • Maax Aerosol Technology Pvt Ltd. (n.d.). high temperature silicone heat transfer fluids/oils. Retrieved from [Link]

  • ASTM International. (2017). Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)1. Retrieved from [Link]

  • Scribd. (n.d.). ASTM E698: Kinetic Testing Method. Retrieved from [Link]

  • ASTM International. (2023). Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Retrieved from [Link]

  • Analytice. (2018, May 17). ASTM D2717 - Evaluation of Thermal Conductivity of Liquids. Retrieved from [Link]

  • Silicone Spirit. (2007, December 25). Silicone Fluid: Versatile Properties and Practical Applications. Retrieved from [Link]

  • ASTM International. (2023, August 15). E698 Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. Retrieved from [Link]

  • Clearco Products. (n.d.). High Temperature Silicone Bath Fluids. Retrieved from [Link]

  • Elkem. (n.d.). What are Silicone Oils? Retrieved from [Link]

  • ASTM International. (2010, December 31). Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials. Retrieved from [Link]

  • Swedish Institute for Standards. (n.d.). Standard - Standard Test Method for Specific Heat of Liquids and Solids ASTM D2766. Retrieved from [Link]

  • SPL. (2024, April 5). ASTM D2717 (Thermal Conductivity). Retrieved from [Link]

  • NormSplash. (n.d.). PDF Download ASTM D2766-95 (R2009): Standard Test Method for Specific Heat of Liquids and Solids (Withdrawn 2018). Retrieved from [Link]

  • Intertek Inform. (2019, August 30). ASTM D 1250 : 2019 Standard Guide for the Use of the Joint API and AS. Retrieved from [Link]

  • PDF Standards Store. (n.d.). ASTM-D2766 2009 PDF. Retrieved from [Link]

  • GlobalSpec. (n.d.). Polyphenyl ether (PPE) / Ether Heat Transfer Fluids and Thermal Oils. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyphenyl ether. Retrieved from [Link]

  • RPow. (n.d.). Heat Transfer Fluids (HTFs) in the Energy Industry. Retrieved from [Link]

  • Thermtest. (2023, September 29). The Ultimate Guide to Heat Transfer Fluids. Retrieved from [Link]

  • Manoso, A. S., Ahn, C., Soheili, A., Handy, C. J., Correia, R., Seganish, W. M., & DeShong, P. (2004). Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. The Journal of organic chemistry, 69(24), 8305–8313. [Link]

  • Manoso, A. S., Ahn, C., Soheili, A., Handy, C. J., Correia, R., Seganish, W. M., & DeShong, P. (2004). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry, 69(24), 8305-8313. [Link]

  • Global Heat Transfer. (n.d.). High temperature heat transfer fluids. Retrieved from [Link]

  • Manoso, A. S., Ahn, C., Soheili, A., Handy, C. J., Correia, R., Seganish, W. M., & DeShong, P. (2004). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry, 69, 8305-13. [Link]

  • HCL Clamping USA. (2025, October 13). Polyphenylene | Chemical & High Heat Resistant | Polyemer Material. Retrieved from [Link]

  • SlidePlayer. (n.d.). Synthesis and Characterization of Silicate Polymers. Retrieved from [Link]

  • Radco Industries. (n.d.). Heat Transfer Fluids - XCELTHERM® Synthetic and Hot Oil fluids. Retrieved from [Link]

  • Thermal Fluid Systems. (n.d.). Types of Thermal Transfer Fluids. Retrieved from [Link]

  • Zhang, W., & Xu, J. (2007). Synthesis of 4-vinyl benzyl tetra-coordinate silicate monomer. Reactive and Functional Polymers, 67(9), 836-841. [Link]

  • Mitsubishi Chemical Group. (n.d.). PPS plastics - Polyphenylene sulfide properties & applications. Retrieved from [Link]

  • Ensinger. (n.d.). PPS plastic. Retrieved from [Link]

Sources

Method

Catalytic applications of Tetrakis(4-methylphenyl) orthosilicate derivatives

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of Tetrakis(4-methylphenyl) orthosilicate and its derivatives. Introduction: The Role of Tetra-Aryl Orthosil...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of Tetrakis(4-methylphenyl) orthosilicate and its derivatives.

Introduction: The Role of Tetra-Aryl Orthosilicates in Modern Catalysis

Tetra-aryl orthosilicates, with Tetrakis(4-methylphenyl) orthosilicate as a prime example, represent a class of silicon compounds with significant potential in materials science and catalysis. While not typically employed as direct catalysts, their true value lies in their role as versatile precursors for a range of catalytically active materials and as reagents in sophisticated organic transformations. Their robust chemical structure, characterized by a central silicon atom bonded to four aryloxy groups, allows for controlled hydrolysis and condensation, making them ideal building blocks for designing advanced catalytic systems.

This guide explores the multifaceted applications of Tetrakis(4-methylphenyl) orthosilicate and related derivatives, moving from their synthesis to their transformation into functional catalysts and their use in cross-coupling reactions. We will delve into the underlying chemical principles and provide detailed protocols to empower researchers in their experimental endeavors.

Part 1: Synthesis of Tetra-Aryl Orthosilicates

The synthesis of tetra-aryl orthosilicates can be achieved through several methods, with the sol-gel process and direct synthesis being the most common.[1] The choice of method often depends on the desired purity, scale, and the specific properties of the target compound.

Protocol 1: Direct Synthesis of Tetrakis(4-methylphenyl) orthosilicate

This protocol outlines the direct reaction between a 4-methylphenol derivative and a silicon alkoxide.

Principle: This method relies on the nucleophilic substitution of alkoxide groups on a silicon precursor, such as tetraethyl orthosilicate (TEOS), with the aryloxy group from 4-methylphenol. The reaction is typically driven to completion by removing the alcohol byproduct.

Materials:

  • 4-Methylphenol (p-cresol)

  • Tetraethyl orthosilicate (TEOS) or Silicon Tetrachloride (SiCl₄)

  • Anhydrous Toluene

  • Sodium metal (or a strong non-nucleophilic base)

  • Inert gas supply (Nitrogen or Argon)

  • Standard reflux apparatus

  • Distillation setup

Procedure:

  • Preparation of the Aryloxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, dissolve 4-methylphenol (4.1 equivalents) in anhydrous toluene.

  • Carefully add small pieces of sodium metal (4.0 equivalents) to the solution at room temperature. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium 4-methylphenoxide.

  • Reaction with Silicon Precursor: Once the aryloxide formation is complete, slowly add tetraethyl orthosilicate (1.0 equivalent) to the reaction mixture.

  • Reaction Completion: Heat the mixture to reflux and maintain it for 12-24 hours. Monitor the reaction by TLC or GC-MS to ensure the consumption of the starting materials.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench any remaining reactive species by the slow addition of a proton source (e.g., isopropanol).

    • Filter the mixture to remove any inorganic salts.

    • Remove the toluene under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization to yield Tetrakis(4-methylphenyl) orthosilicate.

Causality behind choices: The use of an inert atmosphere is critical to prevent unwanted reactions with moisture and oxygen.[2] The choice of a strong base is necessary to deprotonate the phenol, creating a potent nucleophile. Refluxing ensures the reaction reaches completion in a reasonable timeframe.

Part 2: Application as a Precursor for Heterogeneous Catalysts via Sol-Gel Method

A primary application of tetra-aryl orthosilicates is in the creation of silica-based materials with tailored properties through the sol-gel process.[1] These materials can serve as highly effective catalyst supports or as catalysts themselves. The organic functionalities from the aryl groups can be incorporated into the final inorganic matrix.

The Sol-Gel Process: From Orthosilicate to Functional Material

The sol-gel process involves two key reactions: hydrolysis and condensation.[2][3]

  • Hydrolysis: The Si-O-Ar bonds of the tetra-aryl orthosilicate are cleaved by water to form silanol groups (Si-OH). This reaction can be catalyzed by either an acid or a base.[3][4]

  • Condensation: The newly formed silanol groups react with each other or with remaining alkoxide groups to form siloxane bridges (Si-O-Si), leading to the formation of a three-dimensional network.

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation A Tetrakis(4-methylphenyl) orthosilicate B Silanol Intermediates (Si-OH) A->B + H₂O (Acid/Base Catalyst) C Oligomeric Species B->C - H₂O / ArOH D 3D Silica Network (Gel) C->D Further Condensation E Functionalized Silica Catalyst D->E Drying & Calcination

Caption: The Sol-Gel process for creating functionalized silica catalysts.

Protocol 2: Preparation of a Functionalized Silica Catalyst

This protocol describes the synthesis of a silica-based material where the organic moiety from the orthosilicate precursor is retained.

Principle: By carefully controlling the hydrolysis and condensation of Tetrakis(4-methylphenyl) orthosilicate, a porous silica gel can be formed. The tolyl groups can be further functionalized (e.g., via sulfonation) to introduce acidic catalytic sites.

Materials:

  • Tetrakis(4-methylphenyl) orthosilicate

  • Ethanol

  • Ammonium Hydroxide (as a base catalyst)

  • Deionized Water

  • Concentrated Sulfuric Acid (for functionalization)

  • Drying oven or vacuum oven

Procedure:

  • Sol Formation: In a beaker, dissolve Tetrakis(4-methylphenyl) orthosilicate in ethanol.

  • In a separate beaker, prepare a solution of deionized water and ammonium hydroxide.

  • Slowly add the aqueous ammonia solution to the ethanolic orthosilicate solution with vigorous stirring. A gel will begin to form.

  • Aging: Cover the beaker and allow the gel to age for 24-48 hours at room temperature. This allows for the strengthening of the silica network.

  • Washing and Drying:

    • Carefully decant the solvent from the gel.

    • Wash the gel multiple times with ethanol and then with water to remove unreacted precursors and the catalyst.

    • Dry the gel in an oven at 100-120°C for 12 hours to obtain a xerogel.

  • Functionalization (Optional):

    • To introduce acidic sites, the dried gel can be sulfonated.

    • Carefully add the dried gel to concentrated sulfuric acid and stir at a controlled temperature (e.g., 80°C) for several hours.

    • After cooling, carefully pour the mixture over ice and filter the sulfonated silica.

    • Wash thoroughly with deionized water until the washings are neutral, and then dry the functionalized catalyst.

Self-Validating System: The success of the synthesis can be validated by characterizing the material. Techniques such as FT-IR spectroscopy can confirm the presence of Si-O-Si bonds and the desired organic functional groups. Brunauer-Emmett-Teller (BET) analysis can determine the surface area and porosity of the catalyst, which are crucial for its activity.[5]

Part 3: Role in Palladium-Catalyzed Cross-Coupling Reactions

Aryl orthosilicate derivatives, more commonly in the form of aryl trialkoxysilanes, are valuable reagents in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[6][7] These reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds, particularly for creating biaryl structures found in many pharmaceuticals and advanced materials.

Mechanism and Advantages

In these reactions, the aryl group from the silicate is transferred to another organic molecule (typically an aryl halide or triflate) with the help of a palladium catalyst. A key step is the activation of the silicon reagent, often with a fluoride source, to form a hypervalent silicate species that is more reactive.

The use of silicate-based reagents offers several advantages over other organometallic reagents (e.g., organotin or organoboron compounds), including lower toxicity and greater stability.[6]

Hiyama_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar¹-Pd(II)-X L₂ Pd0->OxAdd Transmetal Transmetalation Ar¹-Pd(II)-Ar² L₂ OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product Biaryl (Ar¹-Ar²) RedElim->Product Pd0_out Pd(0)L₂ RedElim->Pd0_out Regenerates Catalyst Ar1X Aryl Halide (Ar¹-X) Ar1X->OxAdd Ar2Si Aryl Silicate (Ar²-Si(OR)₃) Ar2Si->Transmetal Activator Activator (e.g., F⁻) Activator->Ar2Si

Caption: Generalized catalytic cycle for a Hiyama cross-coupling reaction.

Protocol 3: Palladium-Catalyzed Cross-Coupling of an Aryl Silicate with an Aryl Tosylate

This protocol is adapted from established methods for cross-coupling reactions involving silicate reagents and provides a framework for using aryl silicate derivatives.[8]

Principle: An aryl silicate, derived from a tetra-aryl orthosilicate, couples with an aryl tosylate in the presence of a palladium catalyst and a fluoride activator. Aryl tosylates are advantageous as they are easily prepared from phenols.[8]

Materials:

  • Aryl Silicate (e.g., (4-methylphenyl)triethoxysilane, which can be synthesized from tetrakis(4-methylphenyl) orthosilicate)

  • Aryl Tosylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Tetrabutylammonium Fluoride (TBAF) or another fluoride source

  • Anhydrous, deoxygenated solvent (e.g., THF or Dioxane)

  • Inert gas supply

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl tosylate (1.0 eq), aryl silicate (1.5 eq), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Solvent and Activator: Add the anhydrous, deoxygenated solvent via syringe, followed by the fluoride activator (e.g., a 1M solution of TBAF in THF, 2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Summary Table:

ParameterTypical RangeRationale
Catalyst Loading 2-5 mol%Balances reaction rate with cost and potential side reactions.
Ligand Bulky, electron-rich phosphinesPromotes oxidative addition and reductive elimination steps.[8]
Activator 1.5-2.0 eqEnsures formation of the reactive hypervalent silicate.
Temperature 80-110°CProvides sufficient energy to overcome the activation barrier, especially for less reactive tosylates.[8]
Solvent Anhydrous, polar aprotic (THF, Dioxane)Solubilizes reactants and is compatible with the reaction conditions.

Conclusion

Tetrakis(4-methylphenyl) orthosilicate and its derivatives are not merely chemical curiosities but are enabling materials for advanced applications in catalysis. Their utility as precursors for functionalized heterogeneous catalysts and as reagents in powerful C-C bond-forming reactions underscores the versatility of organosilicon chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and innovate in this exciting field, paving the way for the development of novel catalysts and more efficient synthetic routes in drug discovery and materials science.

References

  • Manoso, A. S., Ahn, C., Soheili, A., Handy, C. J., Correia, R., Seganish, W. M., & DeShong, P. (2004). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry, 69(24), 8305–8314. Available at: [Link]

  • (No author specified). (n.d.). Silica‐Based Materials as Catalysts or Supports in Solvent‐Free Organic Reactions. ResearchGate. Available at: [Link]

  • Ito, K., & Kanner, B. (1984). Process for the preparation of alkyl silicates. U.S. Patent No. 4,487,949. Washington, DC: U.S. Patent and Trademark Office.
  • Kumar, S., & Kandasamy, J. (2009). Ullmann reaction in tetraethyl orthosilicate: a novel synthesis of triarylamines and diaryl ethers. Chemical Communications, (23), 3393-3395. Available at: [Link]

  • Margelefsky, E. L., Zeidan, R. K., & Davis, M. E. (2008). Cooperative catalysis by silica-supported organic functional groups. Chemical Society Reviews, 37(6), 1118-1126. Available at: [Link]

  • Piscopo, T., Gatto, I., Nesticò, R., & Di Gioia, M. L. (2021). Porous Silica-Based Organic-Inorganic Hybrid Catalysts: A Review. Catalysts, 11(1), 73. Available at: [Link]

  • Koizumi, H., Takeuchi, K., Matsumoto, K., Fukaya, N., Sato, K., Uchida, M., ... & Choi, J. C. (2023). Direct Conversion of Low-Concentration CO2 into N-Aryl and N-Alkyl Carbamic Acid Esters Using Tetramethyl Orthosilicate with Amidines as a CO2 Capture Agent and a Catalyst. The Journal of Organic Chemistry, 88(8), 5015–5024. Available at: [Link]

  • (No author specified). (n.d.). 5 Silica-Based Materials as Catalysts or Supports in Solvent-Free Organic Reactions. CORE. Available at: [Link]

  • Manoso, A. S., Ahn, C., Soheili, A., Handy, C. J., Correia, R., Seganish, W. M., & DeShong, P. (2004). Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. PubMed. Available at: [Link]

  • Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Sandia National Labs. Available at: [Link]

  • Mowery, M. E., & DeShong, P. (2004). Preparation and Palladium-Catalyzed Cross-Coupling of Aryl Triethylammonium Bis(catechol) Silicates with Aryl Triflates. The Journal of Organic Chemistry, 69(4), 1269–1277. Available at: [Link]

  • Halm, R. L., & Zank, G. A. (2003). Process for the manufacture of alkoxysilanes and alkoxy orthosilicates. U.S. Patent No. 6,580,000. Washington, DC: U.S. Patent and Trademark Office.
  • Keki, S., Török, J., Zsuga, M., & Deák, G. (2018). Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. Polymers, 10(12), 1361. Available at: [Link]

  • Xie, X., Ni, G., Ma, F., Ding, L., Xu, S., & Zhang, Z. (2011). Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates. Synlett, 2011(07), 955-958. Available at: [Link]

  • Kim, H. R., Kim, T. W., Lee, M. H., & Lee, C. W. (2010). Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica. Journal of Materials Chemistry, 20(40), 8878-8884. Available at: [Link]

  • Bian, Z., & Kawi, S. (2019). Preparation, Characterization and Catalytic Application of Phyllosilicate: A Review. ResearchGate. Available at: [Link]

  • Manoso, A. S., Ahn, C., Soheili, A., Handy, C. J., Correia, R., Seganish, W. M., & DeShong, P. (2004). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry, 69(24), 8305–8314. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing premature hydrolysis of Tetrakis(4-methylphenyl) orthosilicate during storage

Technical Support Center: Tetrakis(4-methylphenyl) orthosilicate A Guide to Preventing Premature Hydrolysis During Storage and Handling Introduction: The Challenge of Hydrolytic Instability Tetrakis(4-methylphenyl) ortho...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Tetrakis(4-methylphenyl) orthosilicate

A Guide to Preventing Premature Hydrolysis During Storage and Handling

Introduction: The Challenge of Hydrolytic Instability

Tetrakis(4-methylphenyl) orthosilicate, also known as tetra-p-tolyl silicate, is an organosilicon compound valued in materials science and organic synthesis for its role as a precursor to silica networks and as a synthetic intermediate.[1][2] Its core structure consists of a central silicon atom bonded to four 4-methylphenoxy groups via oxygen bridges.[3] These Si-O-Ar bonds, while crucial to its function, are highly susceptible to cleavage by water in a process called hydrolysis.

Premature hydrolysis degrades the compound, leading to the formation of p-cresol and various silicic acid species, which can further condense into polysiloxanes (silicon dioxide networks).[2][4] This degradation compromises sample purity, alters stoichiometry, and ultimately leads to inconsistent and unreliable experimental outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, frequently asked questions, and detailed protocols to ensure the integrity of Tetrakis(4-methylphenyl) orthosilicate throughout its storage and use.

Troubleshooting Guide: Preventing Compound Degradation

This section addresses common observational cues of compound degradation and provides systematic solutions.

Issue 1: The solid compound appears clumpy, discolored, or has a distinct phenolic (cresol-like) odor.
  • Root Cause Analysis: This is a primary indicator of significant hydrolysis. The compound has been exposed to atmospheric moisture, either from improper storage, a compromised container seal, or repeated handling in an open-air environment. The clumping is caused by the formation of sticky silanol (Si-OH) intermediates and solid polysiloxanes, while the odor is from the released 4-methylphenol (p-cresol).

  • Corrective Actions:

    • Assess the Damage: If degradation is extensive (significant clumping, strong odor), the reagent's purity is too compromised for most applications. It is recommended to discard the material according to your institution's hazardous waste protocols.

    • Implement Strict Inert Atmosphere Handling: For all future use, handle the compound exclusively within a glove box or using a Schlenk line under a positive pressure of dry, inert gas (argon or nitrogen).[5][6]

    • Verify Container Integrity: Ensure the container cap, especially if it has a septum, provides an airtight seal. For long-term storage, wrap the cap and neck junction with Parafilm® or store the entire vial within a larger, sealed container inside a desiccator or glove box.[7]

Issue 2: Solutions of the compound appear clear upon initial dissolution but become hazy, cloudy, or form a precipitate over time.
  • Root Cause Analysis: This delayed degradation points to trace amounts of water in the solvent, on the glassware surface, or diffusing into the solution during storage. The haze or precipitate is typically insoluble, polymeric silica formed from the hydrolysis and subsequent condensation of the orthosilicate.[4][8]

  • Corrective Actions:

    • Use Anhydrous Solvents: Only use solvents rated as anhydrous (<50 ppm water, preferably <10 ppm) and packaged under an inert atmosphere.[9] If using solvents from a previously opened bottle, or if the water content is uncertain, they must be rigorously dried using appropriate methods, such as passing through an activated alumina column or distillation over a suitable drying agent (e.g., calcium hydride for hydrocarbons).[10]

    • Prepare Glassware Properly: Water molecules readily adsorb onto glass surfaces. All glassware (flasks, syringes, cannulas) must be oven-dried (e.g., at 125°C for at least 24 hours) or flame-dried under vacuum immediately before use to remove surface moisture.[7] The apparatus should be assembled while hot and flushed with inert gas as it cools.

    • Store Solutions Under Inert Gas: If a solution must be stored, it should be in a flask with a gas-tight seal (e.g., a Teflon® stopcock or a septum-sealed cap) under a positive pressure of argon or nitrogen. Do not store solutions for extended periods unless their stability has been verified.

Issue 3: Experimental results (e.g., reaction yield, material properties) are inconsistent or non-reproducible.
  • Root Cause Analysis: This is a classic symptom of using a partially hydrolyzed reagent. The effective molar concentration of the active Tetrakis(4-methylphenyl) orthosilicate is lower than calculated, leading to incorrect stoichiometry and unpredictable outcomes. The silanol byproducts can also interfere with sensitive catalysts or reaction pathways.

  • Corrective Actions:

    • Standardize Handling Protocol: Implement a rigorous and consistent Standard Operating Procedure (SOP) for handling the compound. This must include the use of a glove box or Schlenk line for every weighing and transfer step.[11][12]

    • Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials inside a glove box. This minimizes the number of times the main stock is exposed to potential contamination.

    • Qualify New Bottles: Before use in a critical application, you may consider running a small-scale test reaction or analytical characterization (e.g., FTIR to check for Si-OH bands) to confirm the purity of a newly opened bottle.

Frequently Asked Questions (FAQs)

Storage & Handling
  • Q1: What are the optimal storage conditions for solid Tetrakis(4-methylphenyl) orthosilicate?

    • Store in its original, tightly sealed container inside a secondary container within a desiccator or, for maximum protection, inside an inert atmosphere glove box. The environment should be kept at room temperature and protected from light.[13]

  • Q2: Can I store this compound in a standard laboratory freezer?

    • This is not recommended. Freezers can have high relative humidity, and temperature cycling can cause atmospheric moisture to be drawn into the container as it warms. Stable, dry, room-temperature storage is preferred.[13]

  • Q3: What is the proper procedure for opening and aliquoting the compound?

    • The entire procedure must be performed under an inert atmosphere.[14] Transfer the sealed bottle into a glove box antechamber and evacuate/refill with inert gas for at least three cycles before bringing it into the main chamber.[12] Use clean, dry spatulas and pre-weighed vials to perform the transfer. If using a Schlenk line, perform the transfer under a positive flow of inert gas.

Solvents & Solutions
  • Q1: Which solvents are recommended for dissolving Tetrakis(4-methylphenyl) orthosilicate?

    • Aprotic, non-polar, or weakly polar anhydrous solvents are generally compatible. Examples include toluene, hexane, tetrahydrofuran (THF), and dichloromethane (DCM). The key requirement is that the solvent must be exceptionally dry.[10]

  • Q2: How can I ensure my solvents are sufficiently dry?

    • The most reliable method is to purchase high-quality anhydrous solvents packaged with septa for syringe/cannula withdrawal.[9] Alternatively, use a solvent purification system (e.g., Grubbs-type system) or classic distillation techniques.[10] For less stringent applications, adding activated 3Å molecular sieves to a solvent bottle and allowing it to stand for at least 24-48 hours can remove residual moisture.[10]

  • Q3: What is the expected shelf-life of a prepared solution?

    • This is highly dependent on the solvent's purity and storage conditions. As a best practice, solutions should be prepared fresh for each experiment. If storage is unavoidable, it should be for the shortest time possible in a sealed vessel under a positive pressure of inert gas. Monitor for any signs of precipitation or haziness before use.

Chemical Properties
  • Q1: What is the chemical mechanism of hydrolysis for this compound?

    • The hydrolysis of silicon esters like this proceeds via a bimolecular nucleophilic substitution (SN2-type) reaction at the silicon center.[15] A water molecule attacks the electrophilic silicon atom, leading to the displacement of a 4-methylphenoxide leaving group. This process can be catalyzed by either acid or base.[16] Under acidic conditions, the oxygen of the phenoxy group is protonated, making it a better leaving group. Under basic conditions, the highly nucleophilic hydroxide ion directly attacks the silicon atom.[16] This occurs in a stepwise manner, replacing the four phenoxy groups with hydroxyl (silanol) groups, which are then prone to condensation reactions.

  • Q2: Are there any materials (e.g., plastics, glassware) I should avoid?

    • Always use glass or PTFE (Teflon®) equipment. Avoid plastics like polystyrene or polyethylene for storing solutions, as they can have higher moisture permeability and may leach plasticizers. Ensure all glassware is scrupulously cleaned and dried as described above.

Protocols for Anhydrous & Inert Handling

Protocol 1: Handling in an Inert Atmosphere Glove Box
  • Preparation: Ensure the glove box has a dry (<1 ppm H₂O and O₂) nitrogen or argon atmosphere.[6] Place all necessary items (the sealed compound vial, spatulas, weigh boats/vials, notebook, pen) into the antechamber.

  • Purging: Evacuate the antechamber under vacuum and refill with the inert glove box gas. Repeat this cycle a minimum of three times to remove atmospheric contaminants.[12]

  • Transfer: Bring the items from the antechamber into the main glove box chamber.

  • Equilibration: Allow the items to sit for several minutes to allow any residual surface moisture to be removed by the glove box atmosphere.

  • Handling: Open the compound vial. Using a clean, dry spatula, weigh the desired amount of solid into a tared vial.

  • Sealing: Tightly seal both the stock vial and the new sample vial. Wrap the caps with Parafilm® for extra security before removing them from the glove box via the antechamber (using the same purge cycle).

Protocol 2: Handling using Schlenk Line Techniques
  • Apparatus Setup: Assemble oven- or flame-dried glassware (e.g., a Schlenk flask) while hot and connect it to the Schlenk line.[11]

  • Purge Cycle: Evacuate the flask under vacuum until pressure stabilizes, then backfill with inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure an inert atmosphere.[5]

  • Positive Pressure: Leave the flask under a slight positive pressure of inert gas, indicated by a gentle outflow through an oil bubbler.[11]

  • Reagent Transfer: Briefly remove the glass stopper or septum and, under a strong counterflow of inert gas, add the pre-weighed solid Tetrakis(4-methylphenyl) orthosilicate to the flask. This step should be done as quickly as possible to minimize air exposure.

  • Solvent Addition: Add anhydrous solvent using a gas-tight syringe or via cannula transfer from a septum-sealed solvent bottle.[17]

Visual Aids & Data

Figure 1: Hydrolysis Pathway of Tetrakis(4-methylphenyl) orthosilicate

The diagram below illustrates the stepwise nucleophilic attack by water on the central silicon atom, leading to the sequential displacement of 4-methylphenol and the formation of silanol intermediates, which are precursors to condensation and polymerization.

Hydrolysis cluster_legend Legend cluster_ar reactant_node reactant_node product_node product_node intermediate_node intermediate_node byproduct_node byproduct_node A Si(OAr)₄ Tetrakis(4-methylphenyl) orthosilicate h2o1 + H₂O A->h2o1 B HOSi(OAr)₃ Tri(4-methylphenoxy)silanol h2o2 + H₂O B->h2o2 C (HO)₂Si(OAr)₂ Di(4-methylphenoxy)silanediol h2o3 + H₂O C->h2o3 D (HO)₃SiOAr (4-methylphenoxy)silanetriol h2o4 + H₂O D->h2o4 E Si(OH)₄ Orthosilicic Acid cond - H₂O (Condensation) E->cond F HOAr p-Cresol G [SiO₂]n Polysiloxane Network (via Condensation) h2o1->B F1 h2o1->F1 h2o2->C F2 h2o2->F2 h2o3->D F3 h2o3->F3 h2o4->E F4 h2o4->F4 cond->G F1->F F2->F F3->F F4->F l1 Reactant l2 Intermediate l3 Final Product l4 Byproduct ar_label Ar = 4-methylphenyl group (p-tolyl)

Caption: Stepwise hydrolysis of Tetrakis(4-methylphenyl) orthosilicate.

Table 1: Summary of Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Atmosphere Dry Argon or NitrogenPrevents contact with atmospheric moisture and oxygen, the primary drivers of hydrolysis and degradation.[6][14]
Temperature Ambient Room Temperature (15-25°C)Avoids temperature cycling which can draw moisture into containers.[13]
Container Original manufacturer's glass vial; borosilicate glassware for solutions.Glass is inert and has low moisture permeability compared to most plastics.[7]
Sealing Tight-fitting cap (e.g., with PTFE liner), sealed with Parafilm®.Creates a physical barrier against moisture ingress during storage.[7]
Environment Inside a desiccator or an inert atmosphere glove box.Provides a secondary layer of protection against ambient humidity.[12][18]
Solvents Anhydrous grade (<50 ppm H₂O), aprotic.Prevents introducing water, the key reactant for hydrolysis, into the system.[9]
Glassware Prep Oven-dried (≥125°C) or flame-dried under vacuum.Removes the tenacious film of adsorbed water from glass surfaces.[7]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85560, Tetrakis(4-methylphenyl) orthosilicate. Retrieved from [Link].

  • NextSDS (n.d.). Tetrakis(4-methylphenyl) orthosilicate — Chemical Substance Information. Retrieved from [Link].

  • Rioux, R. M., Sathe, A., & Chen, Z. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Journal of Visualized Experiments, (125), e55863. Retrieved from [Link].

  • Wang, L., et al. (2020). Silicon Compounds: Silicon Esters. ResearchGate. Retrieved from a chapter in a book, specific publication details may vary.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Singh, S., & Wirth, T. (2014). Reactivity control using a Schlenk line. ACS Chemical Health & Safety, 21(3), 36-41. Retrieved from [Link].

  • Beck, T., & Arney, L. (2015). Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments, (97), e52589. Retrieved from [Link].

  • Wipf, P. (n.d.). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh, Wipf Group. Retrieved from [Link].

  • Arkles, B. (n.d.). Silicon Esters. Gelest, Inc. Retrieved from [Link].

  • Scharlab (n.d.). Anhydrous solvents from Scharlau. Retrieved from [Link].

  • University of Bristol, School of Chemistry (2018). SOP For Operation Of Glove Boxes. Retrieved from [Link].

  • Evonik (n.d.). Technical Information 1373: How to store AEROSIL® fumed silica. Retrieved from [Link].

  • Schmidt, H. (n.d.). Principles of Hydrolysis and Condensation Reaction of Alkoxysilanes. Universität des Saarlandes. Retrieved from [Link].

  • PubChemLite (n.d.). Tetrakis(4-methylphenyl) orthosilicate (C28H28O4Si). Retrieved from [Link].

  • Chemistry LibreTexts (2024). 3: Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link].

  • Inxight Drugs (n.d.). Tetrakis(4-methylphenyl) orthosilicate. Retrieved from [Link].

  • Oostendorp, D. J., Bertrand, G., & Stoffer, J. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(2), 171-191.
  • Google Patents (2004). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.
  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link].

  • Liptuga, A., et al. (2021). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane... Molecules, 26(16), 4967. Retrieved from [Link].

  • Silicones Europe (n.d.). Chemistry - Hydrolysis. Retrieved from [Link].

  • Scientific Laboratory Supplies (SLS) (n.d.). Tetramethyl orthosilicate, 98% | 218472-100G | SIGMA-ALDRICH. Retrieved from [Link].

  • Aptar CSP Technologies (n.d.). Moisture Control in Pharmaceutical Packaging. Retrieved from [Link].

  • Gelest, Inc. (n.d.). Home. Retrieved from [Link].

  • Gelest, Inc. (2015). Safety Data Sheet: DI(p-TOLYL)DICHLOROSILANE, tech-95. Retrieved from [Link].

  • Gelest, Inc. (n.d.). Pharmaceuticals. Retrieved from [Link].

  • Gelest, Inc. (n.d.). GELEST® OE 39 200g Kit. Retrieved from [Link].

  • Gelest, Inc. (n.d.). PHENETHYLTRICHLOROSILANE. Retrieved from [Link].

  • Tsuchida, M., et al. (2017). Development of a novel moisture-suppression bag for the preservation of hygroscopic medications. Journal of Pharmaceutical Health Care and Sciences, 3, 21. Retrieved from [Link].

  • Viallabeller (2024). Different Drug Storage Conditions. Retrieved from [Link].

  • Bjerknes, K., et al. (n.d.). Physical stability of moisture-sensitive tablets stored in a canister or as a unit-dose. SciSpace. Retrieved from [Link].

Sources

Optimization

Technical Support Center: Optimizing Tetrakis(4-methylphenyl) orthosilicate Synthesis

Welcome to the technical support center for the synthesis of Tetrakis(4-methylphenyl) orthosilicate (also known as tetrakis(p-tolyl) orthosilicate). This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Tetrakis(4-methylphenyl) orthosilicate (also known as tetrakis(p-tolyl) orthosilicate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reaction yield and purity. Drawing from established organosilicon chemistry principles, this document will explain the causality behind experimental choices to ensure reproducible and high-yielding syntheses.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of tetrakis(4-methylphenyl) orthosilicate.

Q1: What is the fundamental reaction mechanism for the synthesis of tetrakis(4-methylphenyl) orthosilicate?

The synthesis of tetrakis(4-methylphenyl) orthosilicate typically proceeds via a nucleophilic substitution reaction at the silicon center. The most common laboratory-scale synthesis involves the reaction of silicon tetrachloride (SiCl₄) with 4-methylphenol (p-cresol).[1][2][3] This reaction is analogous to the Williamson ether synthesis, where an alkoxide (or in this case, a phenoxide) displaces a halide from a reactive center.[4][5][6]

The reaction can be summarized as follows:

SiCl₄ + 4 HOC₆H₄CH₃ → Si(OC₆H₄CH₃)₄ + 4 HCl

In this reaction, the hydroxyl group of 4-methylphenol acts as a nucleophile, attacking the electrophilic silicon atom of silicon tetrachloride.[2] The reaction proceeds in a stepwise manner, with each of the four chloride atoms being successively replaced by a 4-methylphenoxide group. The presence of a base is often required to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise protonate the phenoxide, rendering it non-nucleophilic.

Q2: Why is my reaction yield consistently low?

Low yields in this synthesis can be attributed to several factors. Here are the most common culprits and their underlying causes:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or inefficient mixing. The reaction kinetics are influenced by temperature, and a higher temperature generally increases the reaction rate.[7]

  • Moisture Contamination: Silicon tetrachloride is highly susceptible to hydrolysis.[2][8][9] Any moisture present in the reactants or solvent will react with SiCl₄ to form silicon dioxide (SiO₂) and HCl.[2] This side reaction consumes the starting material and complicates purification.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of partially substituted chlorosilicates (e.g., (CH₃C₆H₄O)₃SiCl). These byproducts can be difficult to separate from the desired product.

  • Ineffective HCl Scavenging: If the generated HCl is not effectively neutralized, it will protonate the 4-methylphenoxide, reducing the concentration of the active nucleophile and slowing down or halting the reaction.

  • Side Reactions: At elevated temperatures, side reactions such as the formation of polysiloxanes can occur, especially if trace amounts of water are present.[9]

Q3: What is the role of a base in this reaction, and which one should I choose?

A base is crucial for neutralizing the HCl generated during the reaction.[2] This prevents the protonation of the 4-methylphenoxide, thereby maintaining its nucleophilicity. Common bases used for this purpose include tertiary amines like pyridine or triethylamine. These bases are non-nucleophilic and will not compete with the 4-methylphenol in reacting with the silicon tetrachloride. The choice of base can influence the reaction rate and yield. Pyridine is a common choice due to its ability to form a reactive intermediate with SiCl₄, which can then be more readily attacked by the phenoxide.

Q4: How can I effectively purify the final product?

Purification of tetrakis(4-methylphenyl) orthosilicate typically involves the following steps:

  • Filtration: The reaction mixture is first filtered to remove any precipitated salts (e.g., pyridinium hydrochloride if pyridine is used as the base).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Recrystallization or Column Chromatography: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane). Alternatively, for higher purity, column chromatography on silica gel can be employed.[10] The choice of eluent will depend on the polarity of the impurities. A non-polar eluent like hexane can be used to elute non-polar impurities, followed by a more polar solvent mixture (e.g., hexane/ethyl acetate) to elute the desired product.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Formation 1. Moisture in Reactants/Solvent: SiCl₄ readily hydrolyzes.[2][8] 2. Inactive 4-Methylphenol: The phenoxide may not be forming due to the absence of a base or the presence of an acid. 3. Low Reaction Temperature: Insufficient thermal energy to overcome the activation energy barrier.1. Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents and freshly distilled silicon tetrachloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Verify Base Addition: Ensure the correct stoichiometry of a suitable base (e.g., pyridine) is added to the reaction mixture. The base is essential to deprotonate the phenol. 3. Optimize Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to determine the optimal temperature for your specific setup.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Partially substituted chlorosilicates or other byproducts can act as impurities that inhibit crystallization. 2. Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice formation.1. Purify via Column Chromatography: This is the most effective method to separate the desired product from closely related impurities.[10] 2. Thorough Drying: Dry the crude product under high vacuum for an extended period to remove all traces of solvent before attempting recrystallization.
Formation of a White Precipitate During Reaction 1. Hydrolysis of SiCl₄: If moisture is present, insoluble silicon dioxide (SiO₂) will form.[2] 2. Insoluble Base-HCl Salt: The salt formed between the base and HCl (e.g., pyridinium hydrochloride) may precipitate out of the reaction solvent.1. Review Anhydrous Technique: Re-evaluate your procedure for excluding moisture. 2. This is Expected: The formation of the base-HCl salt is a normal part of the reaction and indicates that the reaction is proceeding. This precipitate will be removed during the workup.
Product Contaminated with Starting Material (4-Methylphenol) 1. Incomplete Reaction: The reaction has not proceeded to completion. 2. Incorrect Stoichiometry: An excess of 4-methylphenol was used.1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature. 2. Aqueous Wash: During the workup, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic 4-methylphenol into the aqueous phase.

III. Detailed Experimental Protocol

This section provides a standard, step-by-step protocol for the synthesis of tetrakis(4-methylphenyl) orthosilicate.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles
Silicon Tetrachloride (SiCl₄)169.904.24 g (2.53 mL)0.025
4-Methylphenol (p-cresol)108.1410.81 g0.10
Anhydrous Pyridine79.108.70 g (8.9 mL)0.11
Anhydrous Toluene-150 mL-
Procedure:
  • Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel. Purge the entire apparatus with dry nitrogen or argon.

  • Addition of Reactants: To the flask, add 4-methylphenol (10.81 g, 0.10 mol) and anhydrous toluene (100 mL). Stir the mixture until the 4-methylphenol has completely dissolved. Add anhydrous pyridine (8.70 g, 0.11 mol).

  • Slow Addition of SiCl₄: In the dropping funnel, place a solution of silicon tetrachloride (4.24 g, 0.025 mol) in anhydrous toluene (50 mL). Add the SiCl₄ solution dropwise to the stirred 4-methylphenol solution over a period of 30 minutes. The reaction is exothermic, and a white precipitate of pyridinium hydrochloride will form.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of dry toluene.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting crude solid from a mixture of ethanol and hexane to yield pure tetrakis(4-methylphenyl) orthosilicate as a white crystalline solid.

Reaction Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 4-Methylphenol Pyridine Toluene Addition Dropwise Addition of SiCl₄ Solution Reactants->Addition SiCl4 Silicon Tetrachloride in Toluene SiCl4->Addition Setup Inert Atmosphere (N₂ or Ar) Setup->Addition Reflux Reflux at 110°C for 4 hours Addition->Reflux Filtration Filter Pyridinium Hydrochloride Reflux->Filtration Washing Aqueous Washes (HCl, H₂O, Brine) Filtration->Washing Drying Dry with Na₂SO₄ Washing->Drying SolventRemoval Rotary Evaporation Drying->SolventRemoval Recrystallization Recrystallization (Ethanol/Hexane) SolventRemoval->Recrystallization FinalProduct Pure Tetrakis(4-methylphenyl) orthosilicate Recrystallization->FinalProduct

Caption: Workflow for the synthesis of Tetrakis(4-methylphenyl) orthosilicate.

IV. Mechanistic Insights and Side Reactions

A deeper understanding of the reaction mechanism and potential side reactions is crucial for troubleshooting and optimization.

Reaction Mechanism Visualization

The reaction proceeds through a series of four sequential Sₙ2-type reactions at the silicon center.

ReactionMechanism SiCl4 SiCl₄ Intermediate1 (ArO)SiCl₃ SiCl4->Intermediate1 + ArOH Intermediate2 (ArO)₂SiCl₂ Intermediate1->Intermediate2 + ArOH HCl1 -HCl Intermediate3 (ArO)₃SiCl Intermediate2->Intermediate3 + ArOH HCl2 -HCl FinalProduct Si(OAr)₄ Intermediate3->FinalProduct + ArOH HCl3 -HCl HCl4 -HCl ArOH1 ArOH ArOH2 ArOH ArOH3 ArOH ArOH4 ArOH SideReactions cluster_main Main Reaction Pathway SiCl4 SiCl₄ SiO2 SiO₂ (Silicon Dioxide) SiCl4->SiO2 Hydrolysis H2O H₂O (Moisture) H2O->SiO2 HCl HCl SiO2->HCl Byproduct SiCl4_main SiCl₄ Product Tetrakis(4-methylphenyl) orthosilicate SiCl4_main->Product ArOH 4-Methylphenol ArOH->Product

Caption: Primary side reaction in the synthesis.

By carefully controlling reaction conditions, particularly by ensuring an anhydrous environment, and by following a systematic troubleshooting approach, researchers can consistently achieve high yields of pure tetrakis(4-methylphenyl) orthosilicate.

V. References

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Silicon tetrachloride. Available from: [Link]

  • EPIC. Theoretical Study of the Reaction Mechanism and Role of Water Clusters in the Gas-Phase Hydrolysis of SiCl4. Available from: [Link]

  • RSC Publishing. Recent progress in silicone chemistry. I. Hydrolysis of reactive silane intermediates. Available from: [Link]

  • PubChem. Tetrakis(4-methylphenyl) orthosilicate. Available from: [Link]

  • Google Patents. Method of preparing optical fibers of silica. Available from:

  • RSC Publishing. The Reaction of Silicon with Dihydric Phenols. Available from: [Link]

  • PMC. Non-aqueous selective synthesis of orthosilicic acid and its oligomers. Available from: [Link]

  • PMC. Biomimetic Sol–Gel Chemistry to Tailor Structure, Properties, and Functionality of Bionanocomposites by Biopolymers and Cells. Available from: [Link]

  • ResearchGate. (A) Synthesis of 4 a and 4 b using tetraethyl orthosilicate (TEOS, 1),... Available from: [Link]

  • CUNY Academic Works. Microwave Solventless Synthesis of Meso-Tetrakis (Pentafluorophenyl)Poprphyrin (TPPF20) and Tris(Pentafluorophenyl))Corrole. Available from: [Link]

  • RSC Publishing. Preparation and characterization of a novel tetrakis(4-hydroxyphenyl)porphyrin–graphene oxide nanocomposite and application in an optical sensor and determination of mercury ions. Available from: [Link]

  • PubMed. Temperature effects on photosensitized processes. Available from: [Link]

  • PubMed. Optimizing meso-tetra-hydroxyphenyl-chlorin-mediated photodynamic therapy for basal cell carcinoma. Available from: [Link]

  • OAE Publishing Inc. Tailored synthetic strategies for tetraphenylethylene-based metal–organic frameworks: design, construction, and control. Available from: [Link]

  • PubMed. Synthesis, Characterization, and Properties of Tetraphenylethylene-Based Tetrakis-NHC Ligands and Their Metal Complexes. Available from: [Link]

  • RSC Publishing. Improved quantum yield in geometrically constrained tetraphenylethylene-based metal–organic frameworks. Available from: [Link]

  • Semantic Scholar. Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). Available from: [Link]

Sources

Troubleshooting

Troubleshooting impurities in Tetrakis(4-methylphenyl) orthosilicate sol-gel processes

Welcome to the Technical Support Center for Tetrakis(4-methylphenyl) orthosilicate (also known as tetra-p-tolyl orthosilicate) sol-gel processing. As a Senior Application Scientist, I have designed this guide to move bey...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tetrakis(4-methylphenyl) orthosilicate (also known as tetra-p-tolyl orthosilicate) sol-gel processing.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Working with bulky aryloxide precursors requires a deep understanding of reaction kinetics and thermodynamic limitations. The steric hindrance of the 4-methylphenyl groups and the physical properties of the resulting leaving group (p-cresol) fundamentally alter the standard sol-gel hydrolysis and condensation pathways[1][2].

This center is structured to help you diagnose impurities, understand the mechanistic causality behind them, and implement self-validating protocols to ensure the scientific integrity of your silica networks.

I. Mechanistic Overview: The Aryloxide Challenge

In standard sol-gel processes using Tetraethyl orthosilicate (TEOS), the leaving group is ethanol, which is easily evaporated. However, when utilizing Tetrakis(4-methylphenyl) orthosilicate, the hydrolysis and condensation reactions generate p-cresol (4-methylphenol) as a primary byproduct[3].

G Precursor Tetrakis(4-methylphenyl) orthosilicate Hydrolysis Hydrolysis (+ H2O, Catalyst) Precursor->Hydrolysis Co-solvent Intermediate Silanol Intermediates (Si-OH) Hydrolysis->Intermediate - p-Cresol Byproduct p-Cresol Byproduct (Impurity) Hydrolysis->Byproduct Condensation Condensation (- H2O / - ArOH) Intermediate->Condensation Network Silica Network (Si-O-Si) Condensation->Network Condensation->Byproduct

Sol-gel reaction pathway of aryloxide precursors and p-cresol generation.

Because p-cresol has a boiling point of 201.8 °C[4], it cannot be removed via standard low-temperature drying. Furthermore, the steric bulk of the aryloxide ligands significantly impedes the initial nucleophilic attack by water, leading to incomplete hydrolysis if reaction conditions are not strictly controlled[2].

Quantitative Comparison: Precursor Dynamics

To understand the root cause of your impurities, compare the physicochemical parameters of your aryloxide precursor against standard TEOS.

ParameterTEOS (Reference)Tetrakis(4-methylphenyl) orthosilicateImpact on Sol-Gel Workflow
Leaving Group Ethanolp-Cresol (4-methylphenol)Dictates washing/extraction methodology.
Leaving Group B.P. 78.3 °C201.8 °C[4]Prevents simple evaporative drying; causes pore collapse if boiled.
Steric Hindrance LowHighRequires aggressive catalysis and longer aging times[2].
Hydrolysis Kinetics Fast (Minutes/Hours)Slow (Hours/Days)Risk of unreacted precursor trapped in the gel network.
Solubility in Water ModerateExtremely Low (Hydrophobic)Mandates the use of an organic co-solvent (e.g., THF, Dioxane).

II. Diagnostic & Troubleshooting Guide (Q&A)

Q1: My final silica gel has a distinct, unpleasant medicinal odor and appears yellow. What is the impurity, and why is it there? A: This is the hallmark of residual p-cresol trapped within the mesoporous network. p-Cresol is a solid/liquid at room temperature (melting point 35.5 °C) with a strong phenolic odor[3]. Because its boiling point is 201.8 °C[4], standard drying ovens (80–100 °C) will not volatilize it. Instead, the heat often oxidizes the trapped p-cresol into quinone-like structures, causing the yellow discoloration. Causality: The capillary forces during drying trap the high-boiling solvent in the pores. Resolution: You must perform a solvent exchange followed by Soxhlet extraction before drying (See SOP below).

Q2: FTIR analysis of my xerogel shows strong aromatic C=C stretches (~1500-1600 cm⁻¹) and Si-O-Ar bands. Why didn't the precursor fully react? A: You are detecting unreacted or partially hydrolyzed precursor (e.g., mono- or di-aryloxide silanols). The four 4-methylphenyl groups create severe steric crowding around the central silicon atom, shielding it from nucleophilic attack by water[2]. Causality: If your co-solvent evaporated too quickly or your catalyst concentration was too low, the reaction kinetics stalled before complete hydrolysis. Resolution: Increase the molar ratio of water to precursor ( H2​O:Si≥10:1 ), utilize a stronger acid catalyst (e.g., 0.1 M HCl), and conduct the reaction in a closed vessel with a co-solvent like THF under reflux (60 °C) to overcome the activation energy barrier.

Q3: The gel cracks violently during the drying phase, even at ambient temperatures. How do I fix this? A: Cracking is caused by differential capillary stress on the pore walls as the liquid meniscus recedes. p-Cresol has a high surface tension and viscosity compared to ethanol. Causality: As the gel dries, the high surface tension of the residual p-cresol/water mixture exerts massive pressure on the delicate Si-O-Si network, causing catastrophic mechanical failure. Resolution: Stepwise solvent exchange. Replace the p-cresol/water mixture with ethanol, then replace the ethanol with a low-surface-tension solvent like hexane or pentane prior to ambient drying, or utilize Supercritical CO₂ drying.

III. Impurity Resolution Workflow

G Start Impurity Detected in Silica Gel Check FTIR / GC-MS Analysis Start->Check Type1 Unreacted Precursor (Si-O-Ar bands) Check->Type1 Type2 Trapped p-Cresol (Free Ar-OH) Check->Type2 Sol1 Increase Catalyst & Reflux at 60°C Type1->Sol1 Sol2 Soxhlet Extraction (Ethanol/Acetone) Type2->Sol2 Validate Re-analyze Wash Solvent (UV-Vis) Sol1->Validate Sol2->Validate

Diagnostic workflow for identifying and resolving aryloxide sol-gel impurities.

IV. Standard Operating Protocol (SOP): Self-Validating p-Cresol Extraction

To ensure scientific integrity, a protocol cannot rely on "blind" washing. This SOP utilizes a self-validating feedback loop using UV-Vis spectroscopy to guarantee the complete removal of p-cresol impurities without damaging the silica network.

Objective: Complete extraction of high-boiling p-cresol from the wet gel prior to drying. Materials: Soxhlet extractor, absolute ethanol, UV-Vis spectrophotometer.

Step-by-Step Methodology:

  • Initial Solvent Exchange: Carefully transfer the wet, aged gel into a sealed container with 50 mL of absolute ethanol. Allow it to sit for 24 hours at room temperature. Rationale: This prevents osmotic shock and initiates the diffusion of p-cresol out of the macropores.

  • Soxhlet Setup: Transfer the intact gel into a cellulose extraction thimble. Place the thimble into the Soxhlet extractor main chamber.

  • Extraction: Fill the boiling flask with 250 mL of absolute ethanol. Heat the flask to 85 °C to initiate reflux. The ethanol will continuously wash the gel with pure, hot solvent.

  • Self-Validation (The Integrity Check):

    • After 6 hours of extraction, use a syringe to extract a 1 mL aliquot of the solvent from the Soxhlet main chamber (just before it siphons).

    • Dilute the aliquot 1:10 in ethanol and measure the UV-Vis absorbance at 278 nm (the characteristic absorption peak for p-cresol).

    • Decision Gate: If a peak at 278 nm is present, p-cresol is still leaching from the pores. Continue extraction.

  • Termination: Repeat the UV-Vis measurement every 4 hours. Terminate the extraction only when the absorbance at 278 nm plateaus at the baseline (indicating 0 ppm p-cresol leaching).

  • Drying: Transfer the purified gel to a vacuum oven. Because the pores now contain only ethanol (B.P. 78.3 °C), the gel can be safely dried at 80 °C under reduced pressure without trapping high-boiling impurities.

V. Frequently Asked Questions (FAQs)

Can I use calcination (e.g., 500 °C) to burn off the p-cresol instead of extracting it? While calcination will thermally degrade and remove p-cresol, doing this directly on a wet gel will cause massive structural collapse and carbonization (leaving black, graphitic impurities in your silica). The rapid expansion of trapped p-cresol gas will shatter the mesopores. Always extract the p-cresol chemically before any high-temperature thermal treatments.

Why use Tetrakis(4-methylphenyl) orthosilicate if it's so difficult to process? The bulky aryloxide groups act as excellent molecular templates during the initial stages of gelation. By carefully controlling the hydrolysis rate, researchers can create highly specific, tailored pore sizes that are larger and more uniform than those achieved with standard TEOS, which is highly valuable in drug delivery and advanced catalytic frameworks.

Is p-cresol toxic to my downstream biological assays? Yes. p-Cresol is highly toxic to cells and is a known protein denaturant. For drug development professionals utilizing these silica matrices for in-vivo delivery, achieving <10 ppm residual p-cresol is mandatory. This is why the UV-Vis/GC-MS self-validation step in the SOP is critical.

VI. References

  • Handbook of Sol-Gel Science and Technology: Processing, Characterization and Applications, Vol. 1 dokumen.pub URL:[Link]

  • Synthesis and Reactivity of Redox-Active Cerium(IV) Aryloxide Complexes Organometallics - ACS Publications URL:[Link]

  • p-Cresol - CAS Common Chemistry American Chemical Society (CAS) URL:[Link]

  • p-Cresol, 98% 106-44-5 India Ottokemi URL:[Link]

Sources

Optimization

Improving solubility of Tetrakis(4-methylphenyl) orthosilicate in organic solvents

Welcome to the technical support center for Tetrakis(4-methylphenyl) orthosilicate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Tetrakis(4-methylphenyl) orthosilicate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and improving the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is Tetrakis(4-methylphenyl) orthosilicate and what are its general properties?

Tetrakis(4-methylphenyl) orthosilicate is an organosilicon compound with the chemical formula C₂₈H₂₈O₄Si and a molecular weight of approximately 456.6 g/mol .[1][2] It consists of a central orthosilicate core with four 4-methylphenyl (p-tolyl) groups attached via oxygen atoms. Its structure, dominated by aromatic rings, makes it largely nonpolar and hydrophobic, which dictates its solubility behavior. It is generally described as being soluble in some organic solvents but has low solubility in water.[3]

Q2: I am having trouble dissolving Tetrakis(4-methylphenyl) orthosilicate. What are the likely reasons?

Solubility issues with this compound typically stem from a few key factors:

  • Incorrect Solvent Choice: Due to its predominantly nonpolar, aromatic structure, it will exhibit poor solubility in highly polar solvents like water or short-chain alcohols (e.g., methanol). The principle of "like dissolves like" is paramount.[4]

  • Insufficient Temperature: The dissolution of solids is often an endothermic process, meaning solubility increases with temperature. Attempting to dissolve the compound at room temperature may not be sufficient.

  • Metastable Forms or Polymorphs: While not extensively documented for this specific compound, organic molecules can exist in different crystalline forms (polymorphs) with varying solubilities.

  • Purity of the Compound: Impurities can sometimes hinder the dissolution process.

Q3: How should I properly store Tetrakis(4-methylphenyl) orthosilicate to maintain its integrity?

To ensure the long-term stability and consistent performance of Tetrakis(4-methylphenyl) orthosilicate, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[5] It is sensitive to moisture, which can cause hydrolysis of the Si-O bonds over time.[3] Avoid exposure to strong acids or bases, as they can catalyze its decomposition.

Troubleshooting Guide: Improving Solubility

This guide provides a systematic approach to overcoming solubility challenges with Tetrakis(4-methylphenyl) orthosilicate.

Initial Assessment: Solvent Selection

The choice of solvent is the most critical factor. Based on the structure of Tetrakis(4-methylphenyl) orthosilicate, solubility is expected to be favorable in solvents with similar properties.

Recommended Solvent Classes (in approximate order of decreasing suitability):

  • Aromatic Solvents: Toluene, xylene, and benzene are excellent starting points due to their structural similarity to the methylphenyl groups.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can also be effective.

  • Ethers: Tetrahydrofuran (THF) and diethyl ether may provide moderate solubility.

  • Polar Aprotic Solvents: While more polar, solvents like acetone or ethyl acetate might be useful in some cases, particularly in solvent mixtures.[6]

A summary of expected solubility is provided in the table below.

Solvent ClassExamplesExpected SolubilityRationale
Aromatic Toluene, XyleneHigh"Like dissolves like"; structural similarity.
Chlorinated Dichloromethane, ChloroformHigh to ModerateGood for dissolving nonpolar and moderately polar compounds.
Ethers Tetrahydrofuran (THF)ModerateModerate polarity, can engage in some dipole interactions.
Ketones AcetoneLow to ModerateHigher polarity may limit solubility.
Alcohols Ethanol, IsopropanolLowHydrogen bonding of the solvent is unfavorable for the nonpolar solute.
Highly Polar Water, MethanolVery Low/InsolubleMismatch in polarity and intermolecular forces.
Workflow for Enhancing Solubility

If initial attempts to dissolve the compound in a chosen solvent are unsuccessful, follow this systematic troubleshooting workflow.

G cluster_0 start Start: Undissolved Compound solvent Step 1: Re-evaluate Solvent Choice (Refer to Solvent Table) start->solvent heat Step 2: Apply Gentle Heating (e.g., 40-60°C) solvent->heat Issue persists success Result: Compound Dissolved solvent->success Success sonicate Step 3: Use Mechanical Agitation (Sonication) heat->sonicate Issue persists heat->success Success cosolvent Step 4: Introduce a Co-solvent sonicate->cosolvent Issue persists sonicate->success Success cosolvent->success Success fail Consult Further Options (e.g., different derivatization) cosolvent->fail Issue persists caption Workflow for Solubility Enhancement

Solubility Enhancement Workflow

Experimental Protocols

Here are detailed, step-by-step methodologies for the key troubleshooting steps outlined in the workflow.

Protocol 1: Solubility Enhancement by Heating

The solubility of most solids increases with temperature.[4]

  • Preparation: Add the desired amount of Tetrakis(4-methylphenyl) orthosilicate to your chosen solvent (e.g., toluene) in a flask equipped with a magnetic stir bar.

  • Heating: Place the flask in a water or oil bath on a magnetic stir plate.

  • Temperature Control: Gradually increase the temperature of the bath, for instance, in 10°C increments, up to a maximum of 60-80°C. Monitor the solution closely.

  • Observation: Stir the mixture at each temperature for 10-15 minutes to allow it to reach equilibrium. Note the temperature at which the solid completely dissolves.

  • Cooling: Once dissolved, you can either use the solution warm or allow it to cool to room temperature. Be aware that the compound may precipitate out of a saturated solution upon cooling.

Causality: Heating provides the thermal energy needed to overcome the lattice energy of the solid crystal and to disrupt the solvent-solvent interactions, allowing for greater solute-solvent interaction.

Protocol 2: Solubility Enhancement by Sonication

Sonication uses ultrasonic energy to agitate the solvent and break down solid particles.

  • Preparation: Prepare a slurry of the compound in the selected solvent in a vial or flask.

  • Sonication: Place the vessel in an ultrasonic bath.

  • Agitation: Turn on the sonicator. The high-frequency sound waves will create cavitation bubbles in the solvent, which collapse and generate localized energy to break apart solute agglomerates and increase the surface area for dissolution.

  • Duration: Sonicate for 5-10 minute intervals. Check for dissolution after each interval.

  • Note: Sonication can slightly heat the sample. If your process is temperature-sensitive, use a cooled water bath.

Causality: Sonication enhances dissolution by increasing mass transfer at the solid-liquid interface and by reducing the particle size of the solid, which increases its surface area.[7]

Protocol 3: Using a Co-solvent System

If a single solvent is not effective, a co-solvent system can be employed to fine-tune the polarity of the medium.[8][9]

  • Primary Solvent: Dissolve or suspend Tetrakis(4-methylphenyl) orthosilicate in a primary solvent in which it has high solubility (e.g., toluene).

  • Co-solvent Selection: Choose a miscible co-solvent that is required for your downstream application (e.g., a more polar solvent like THF or acetone).

  • Titration: Slowly add the co-solvent dropwise to the primary solvent mixture while stirring vigorously.

  • Observation: Monitor the solution for any signs of precipitation. The goal is to find the highest concentration of the co-solvent that can be tolerated while keeping the compound in solution.

  • Optimization: The optimal ratio will depend on the specific solvents and the desired final concentration. It is often determined empirically.

Causality: Co-solvents work by modifying the overall polarity and hydrogen-bonding characteristics of the solvent system to better match the properties of the solute, thereby increasing solubility.[9]

References

  • National Center for Biotechnology Information. (n.d.). Tetrakis(4-methylphenyl) orthosilicate. PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). Tetrakis(4-methylphenyl) orthosilicate — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). tetrakis(methylphenyl) orthosilicate — Chemical Substance Information. Retrieved from [Link]

  • Inxight Drugs. (n.d.). Tetrakis(4-methylphenyl) orthosilicate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Coating P Materials. (n.d.). Tetramethyl orthosilicate Cas 681-84-5 SDS. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (2024). Stability Studies of a Tetraethyl Orthosilicate-Based Thixotropic Drug Delivery System. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Retrieved from [Link]

Sources

Troubleshooting

Purification techniques for crude Tetrakis(4-methylphenyl) orthosilicate

Welcome to the Technical Support Center for Organosilicon Synthesis. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of crude Tetrakis(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organosilicon Synthesis. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of crude Tetrakis(4-methylphenyl) orthosilicate (also known as tetra-p-tolyl orthosilicate).

Due to the unique chemical behavior of tetra(aryloxy)silanes—specifically their high molecular weight and extreme susceptibility to moisture-induced hydrolysis—standard purification techniques often lead to product degradation. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity recovery.

Part 1: Quantitative Data for Separation Strategies

Before initiating purification, it is critical to understand the physicochemical properties of the target compound and its common synthetic impurities. The synthesis typically involves the reaction of silicon tetrachloride (SiCl₄) with p-cresol, which dictates the impurity profile[1].

Compound / ImpurityMolecular Weight ( g/mol )Boiling Point (°C)Solubility ProfileTarget Removal Strategy
Tetrakis(4-methylphenyl) orthosilicate 456.6[2]> 400 (atm), ~220 at 0.1 mmHgSoluble in Toluene, Hexanes, DCMTarget Product
p-Cresol (Unreacted Reagent)108.1201.9 (atm)Soluble in aqueous base, organic solventsHigh-Vacuum Distillation
Amine Hydrochloride (Salt Byproduct)~137.6SublimesSoluble in Water, Insoluble in HexanesNon-polar Solvent Filtration
Siloxane Oligomers (Hydrolysis Product)> 600N/A (Decomposes)Insoluble in cold hexanesPrecipitation & Filtration

Part 2: Diagnostic Purification Workflow

Use the following decision matrix to determine the appropriate purification sequence based on your crude mixture's analytical profile.

PurificationWorkflow Start Crude Tetrakis(4-methylphenyl) orthosilicate Analysis 1H NMR / GC-MS Impurity Profiling Start->Analysis Cond1 Residual p-Cresol? Analysis->Cond1 Cond2 Color Impurities? Cond1->Cond2 No Act1 High-Vacuum Distillation (Remove Volatiles) Cond1->Act1 Yes Act2 Activated Carbon Treatment (Anhydrous) Cond2->Act2 Yes Pure Purified Product (Store under Argon) Cond2->Pure No Act1->Cond2 Act2->Pure

Diagnostic workflow for the purification of crude tetrakis(4-methylphenyl) orthosilicate.

Part 3: Troubleshooting & Methodology FAQs

Q1: How do I separate unreacted p-cresol from the crude orthosilicate mixture without degrading the product?

A1: The most effective method is High-Vacuum Distillation . Causality: Tetrakis(4-methylphenyl) orthosilicate has a high molecular weight (456.6 g/mol )[2]. Attempting atmospheric distillation would require temperatures exceeding its thermal decomposition threshold, leading to the cleavage of the Si-O-Ar bonds[3]. High vacuum (<0.1 Torr) is mandatory to lower the boiling point to a safe, manageable range.

Step-by-Step Protocol: High-Vacuum Distillation

  • Setup: Transfer the crude mixture to a rigorously flame-dried Schlenk flask equipped with a short-path distillation head and a magnetic stir bar.

  • Vacuum Application: Apply a high vacuum (≤ 0.1 Torr) using a rotary vane pump. Crucial: Equip the pump with a liquid nitrogen cold trap to protect it from volatile p-cresol and residual HCl[4].

  • Volatile Removal: Gradually heat the oil bath. Unreacted p-cresol will distill first (typically between 60–80°C at 0.1 Torr). Collect this in a primary receiving flask.

  • Product Collection: Once the head temperature drops, swap the receiving flask under a strict argon blanket. Increase the bath temperature to ~240°C to distill the target tetrakis(4-methylphenyl) orthosilicate (b.p. ~220°C at 0.1 Torr).

  • Self-Validation Check: Dissolve a 10 mg aliquot of the purified distillate in CDCl₃ and analyze via ¹H NMR. The absolute disappearance of the broad phenolic -OH singlet at ~5.3 ppm and the sharp methyl doublet of free p-cresol confirms successful purification. If the -OH peak persists, a second distillation pass is required.

Q2: My GC-MS shows complete removal of p-cresol, but the product is dark brown. How can I decolorize it without triggering hydrolysis?

A2: Use an Anhydrous Activated Carbon Treatment . Causality: Yellow or brown discoloration often arises from oxidized phenolic byproducts or trace transition metals. Activated carbon physically adsorbs these highly conjugated impurities. Because the orthosilicate is highly moisture-sensitive, this must be done in an anhydrous, non-polar solvent to prevent the carbon's residual moisture from triggering hydrolysis[4].

Step-by-Step Protocol: Anhydrous Decolorization

  • Dissolution: Dissolve the distilled tetrakis(4-methylphenyl) orthosilicate in anhydrous hexanes (1:5 w/v ratio) under an argon atmosphere.

  • Adsorption: Add 5% w/w of oven-dried (150°C, 24h under vacuum) activated carbon to the solution.

  • Incubation: Stir the suspension vigorously at room temperature for 2 hours.

  • Filtration: Filter the mixture through a pad of oven-dried Celite using a Schlenk frit to remove the fine carbon particles.

  • Isolation: Remove the hexanes in vacuo to isolate the decolorized product.

  • Self-Validation Check: Perform UV-Vis spectroscopy on the resulting liquid. A flat baseline absorbance in the 400–500 nm visible region confirms the complete removal of conjugated colored impurities. If absorbance > 0.05 AU, repeat the adsorption cycle.

Q3: I am observing broad, undefined peaks in my ¹H NMR spectrum around 6.8–7.2 ppm, and the liquid is becoming highly viscous. What is happening?

A3: Your product is undergoing moisture-induced hydrolysis and subsequent polymerization . Causality: Tetra(aryloxy)silanes possess excellent thermal stability, but the Si-O-Ar bond is highly susceptible to nucleophilic attack by water[3]. If your glassware, solvents, or storage environment contain trace moisture, the orthosilicate will hydrolyze into silanols, releasing p-cresol. These silanols rapidly condense to form oligomeric siloxanes (Si-O-Si networks), which manifest as broad NMR peaks and increased viscosity[4].

HydrolysisMechanism Si Tetrakis(4-methylphenyl) orthosilicate Intermediate Silanol Intermediate (ArO)3Si-OH Si->Intermediate Nucleophilic Attack H2O Atmospheric Moisture (H2O) H2O->Intermediate Byproduct p-Cresol (ArOH) Intermediate->Byproduct Leaving Group Polymer Oligomeric Siloxanes (Si-O-Si Network) Intermediate->Polymer Condensation

Mechanism of moisture-induced hydrolysis leading to siloxane oligomer formation.

Q4: Is column chromatography a viable purification method for tetra(aryloxy)silanes?

A4: It is generally discouraged but possible using Anhydrous Deactivated Silica . Causality: Standard silica gel contains surface silanols and adsorbed water that will rapidly hydrolyze tetra-aryloxy silanes on the column[4]. If chromatography is unavoidable (e.g., to separate closely related structural isomers), the stationary phase must be thoroughly dehydrated, and the system run under strictly anhydrous conditions.

Step-by-Step Protocol: Anhydrous Column Chromatography

  • Stationary Phase Prep: Pre-dry silica gel (230–400 mesh) in a vacuum oven at 200°C for 48 hours to remove physisorbed water.

  • Packing: Slurry-pack the column using anhydrous hexanes under a positive pressure of argon.

  • Loading: Load the crude sample dissolved in a minimum volume of anhydrous hexanes.

  • Elution: Elute using a gradient of anhydrous hexanes to 5% anhydrous ethyl acetate, maintaining argon pressure to drive the solvent.

  • Self-Validation Check: To validate structural integrity post-column, run an FT-IR spectrum on the isolated fractions: the retention of the strong Si-O-Ar stretching band at ~950 cm⁻¹ and the absolute absence of a broad Si-OH band at 3200–3400 cm⁻¹ confirms the product survived the column without hydrolyzing.

References

  • Title: Tetrakis(4-methylphenyl) orthosilicate | C28H28O4Si | CID 85560 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: US8067346B2 - Tetraoxy-silane lubricating oil compositions Source: Google Patents URL

Sources

Optimization

Technical Support Center: Strategies for Mitigating Steric Hindrance in Tetrakis(4-methylphenyl) orthosilicate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by steric hindrance in reactions involving Tetrakis(4-methylphenyl) orthosilicate. The bulky nature of the four 4-methylphenyl (p-tolyl) groups can significantly impede reaction rates and, in some cases, prevent desired transformations altogether.[1] This resource offers practical solutions and explains the fundamental principles behind them to empower you in your experimental design.

Understanding the Challenge: The Steric Profile of Tetrakis(4-methylphenyl) orthosilicate

Tetrakis(4-methylphenyl) orthosilicate possesses a central silicon atom bonded to four oxygen atoms, each of which is, in turn, connected to a p-tolyl group. This arrangement results in a tetrahedral geometry around the silicon atom, with the large aromatic groups creating a sterically congested environment.[1] This steric bulk is the primary obstacle in many of its reactions, particularly those requiring nucleophilic attack at the silicon center.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrolysis of Tetrakis(4-methylphenyl) orthosilicate proceeding so slowly?

A1: The slow hydrolysis rate is a direct consequence of steric hindrance.[1] The bulky p-tolyl groups shield the electrophilic silicon atom from attack by water molecules. Under neutral conditions, this reaction is often impractically slow.

Troubleshooting Strategies:

  • Acid or Base Catalysis: The introduction of an acid or base catalyst can significantly accelerate hydrolysis.[1]

    • Acid Catalysis: Protonation of an oxygen atom increases the electrophilicity of the silicon center, making it more susceptible to nucleophilic attack.

    • Base Catalysis: A base can deprotonate water, generating the more nucleophilic hydroxide ion, which can more effectively attack the silicon atom. The rate of hydrolysis is highly dependent on pH.[2][3]

  • Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or decomposition at excessively high temperatures.[4]

  • Solvent Selection: The choice of solvent can influence reaction rates. Aprotic polar solvents may enhance the solubility and reactivity of the catalyst and substrate.[4]

Q2: I am attempting a substitution reaction at the silicon center, but I am observing no product formation. What can I do?

A2: Direct substitution at the highly hindered silicon center of Tetrakis(4-methylphenyl) orthosilicate is exceptionally challenging. The four bulky substituents create a formidable steric shield.

Alternative Approaches:

  • Use of Less Hindered Precursors: If your synthetic route allows, consider starting with a less sterically hindered silicon precursor, such as tetraethyl orthosilicate (TEOS) or tetramethyl orthosilicate (TMOS).[5][6][7] These can be functionalized with the desired aryl groups in a stepwise manner, potentially avoiding the steric issues of the fully substituted starting material.

  • Modification of Reaction Partners: If modifying the orthosilicate is not an option, consider using smaller, more reactive nucleophiles. However, the inherent steric hindrance of the substrate will still be a significant factor.

  • Alternative Synthetic Routes: It may be necessary to redesign your synthesis to avoid a direct substitution on the fully formed Tetrakis(4-methylphenyl) orthosilicate.

Q3: Can I use Tetrakis(4-methylphenyl) orthosilicate in sol-gel processes? What should I be aware of?

A3: Yes, Tetrakis(4-methylphenyl) orthosilicate can be used as a precursor in sol-gel processes to incorporate organic functionalities into inorganic silica networks.[1] However, due to its slow hydrolysis and condensation rates, reaction conditions must be carefully controlled.

Key Considerations for Sol-Gel Synthesis:

  • Controlled Hydrolysis: The slow hydrolysis can be advantageous for achieving a high degree of control over the resulting material's properties. Acid or base catalysis is typically required to initiate and sustain the reaction.[1]

  • Co-condensation with Less Hindered Silanes: To modulate the properties of the final material, consider co-condensing Tetrakis(4-methylphenyl) orthosilicate with less hindered silanes like TEOS or functionalized trialkoxysilanes. This can help to build the silica network while still incorporating the desired aromatic moieties.

  • Porosity Control: The bulky organic groups can act as porogens, leading to materials with tailored pore structures after their removal by calcination. The size and distribution of pores can be influenced by the reaction conditions.[8]

Troubleshooting Guide: Common Issues and Solutions

Issue Probable Cause Recommended Solution(s)
Low to no conversion in nucleophilic substitution. Extreme steric hindrance around the silicon atom.1. Switch to a less hindered silicon precursor: Consider using TEOS or TMOS and introducing the aryl groups subsequently. 2. Employ highly reactive nucleophiles: While challenging, smaller, more potent nucleophiles may show some reactivity. 3. Re-evaluate the synthetic strategy: It may be more feasible to synthesize the target molecule through an alternative pathway that avoids direct substitution on the hindered orthosilicate.
Incomplete hydrolysis or gelation in sol-gel synthesis. Insufficient catalysis or unfavorable reaction conditions.1. Optimize catalyst concentration: Systematically vary the concentration of the acid or base catalyst to find the optimal reaction rate. 2. Increase reaction temperature: Gently heating the reaction can accelerate the hydrolysis and condensation steps.[4] 3. Adjust water-to-silicate ratio: The stoichiometry of water is crucial for complete hydrolysis. Ensure sufficient water is present.
Formation of insoluble precipitates instead of a uniform gel. Uncontrolled and rapid condensation.1. Slower addition of catalyst or water: A gradual addition can help to control the rate of reaction and promote more uniform network formation. 2. Use of a co-solvent: A co-solvent can improve the solubility of all components and prevent premature precipitation. 3. Lower the reaction temperature: While this will slow the reaction, it can also lead to more ordered gel formation.

Experimental Protocols

Protocol 1: Catalyzed Hydrolysis of Tetrakis(4-methylphenyl) orthosilicate

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of Tetrakis(4-methylphenyl) orthosilicate, a key step in many of its applications.

Materials:

  • Tetrakis(4-methylphenyl) orthosilicate

  • Ethanol (or another suitable alcohol)

  • Deionized water

  • Hydrochloric acid (HCl) or another suitable acid catalyst

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

Procedure:

  • Dissolve Tetrakis(4-methylphenyl) orthosilicate in ethanol in the round-bottom flask with stirring.

  • In a separate container, prepare a solution of deionized water and the acid catalyst in ethanol.

  • Slowly add the water/catalyst solution to the stirred solution of the orthosilicate.

  • Allow the reaction to stir at room temperature. If the reaction is slow, it can be gently heated under reflux.

  • Monitor the progress of the reaction by techniques such as IR spectroscopy (disappearance of Si-O-C stretch and appearance of Si-OH and O-H stretches) or NMR spectroscopy.

  • Once the desired degree of hydrolysis is achieved, the reaction can be quenched or used directly in a subsequent condensation step.

Visualizing Reaction Pathways

Diagram 1: General Reaction Scheme for Hydrolysis

Tetrakis(4-methylphenyl) orthosilicate Tetrakis(4-methylphenyl) orthosilicate Hydrolyzed Intermediates Hydrolyzed Intermediates Tetrakis(4-methylphenyl) orthosilicate->Hydrolyzed Intermediates + H2O (Acid or Base Catalyst) Silanols (Si-OH) Silanols (Si-OH) Hydrolyzed Intermediates->Silanols (Si-OH) Further Hydrolysis Silica Network (Sol-Gel) Silica Network (Sol-Gel) Silanols (Si-OH)->Silica Network (Sol-Gel) Condensation (-H2O)

Caption: Hydrolysis and condensation pathway.

Diagram 2: Troubleshooting Workflow for Low Reactivity

Start Low or No Reaction Catalyst Increase Catalyst Concentration Start->Catalyst Temperature Increase Reaction Temperature Catalyst->Temperature If still slow Success Reaction Proceeds Catalyst->Success If successful Solvent Change Solvent System Temperature->Solvent If still slow Temperature->Success If successful Precursor Switch to Less Hindered Precursor Solvent->Precursor If still no reaction Solvent->Success If successful Redesign Redesign Synthetic Route Precursor->Redesign If precursor change is not feasible Precursor->Success If successful Redesign->Success If successful

Caption: Troubleshooting low reactivity.

References

  • MDPI. Steric Effects of Mesoporous Silica Supported Bimetallic Au-Pt Catalysts on the Selective Aerobic Oxidation of Aromatic Alcohols. Available from: [Link]

  • ResearchGate. Study of Fragmentation Reactions of Highly Sterically Hindered Organosilicon Compounds with Alcoholic Sodium Alkoxides. Available from: [Link]

  • Organic Chemistry Portal. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. Available from: [Link]

  • ResearchGate. (A) Synthesis of 4 a and 4 b using tetraethyl orthosilicate (TEOS, 1),... Available from: [Link]

  • RSC Publishing. Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica. Available from: [Link]

  • NIH PubChem. Tetrakis(4-methylphenyl) orthosilicate. Available from: [Link]

  • ROPUR. SILICATE CHEMISTRY & SILICATE MANAGEMENT IN RO OPERATIONS. Available from: [Link]

  • J.D. Smith. Some highly sterically hindered organosilicon compounds. Available from: [Link]

  • Toray Membrane Europe. Silicate Scaling Prevention – ROPUR. Available from: [Link]

  • . 5 Silica-Based Materials as Catalysts or Supports in Solvent-Free Organic Reactions. Available from: [Link]

  • C.J. Brinker. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Available from: [Link]

  • RSC Publishing. Stereomutations in silicate oligomerization: the role of steric hindrance and intramolecular hydrogen bonding. Available from: [Link]

  • ProQuest. Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Available from: [Link]

  • NextSDS. Tetrakis(4-methylphenyl) orthosilicate — Chemical Substance Information. Available from: [Link]

  • ResearchGate. Overcoming Steric Constraints in C-H Arylation via Pd/Ag Dual Catalysis: A Shortcut to Ortho -Tetrasubstituted Heterobiaryl N -Oxides | Request PDF. Available from: [Link]

  • DTIC. Organosilicon Polymers as Precursors for Silicon Containing Ceramics: Recent Developments. Available from: [Link]

  • PubMed. Particle formation in the hydrolysis of tetraethyl orthosilicate in pH buffer solution. Available from: [Link]

  • MDPI. Stability Studies of a Tetraethyl Orthosilicate-Based Thixotropic Drug Delivery System. Available from: [Link]

  • ResearchGate. Complete hydrolysis of tetraethyl ortosilicate | Download Scientific Diagram. Available from: [Link]

  • McGraw Hill's AccessScience. Steric effect (chemistry). Available from: [Link]

  • DTIC. Kinetics and Thermochemistry of Tetramethyl and Tetraethyl Orthosilicates in the Gas Phase. Available from: [Link]

  • SiSiB SILICONES. Orthosilicates as binders. Available from: [Link]

  • NextSDS. tetrakis(methylphenyl) orthosilicate — Chemical Substance Information. Available from: [Link]

  • Taylor & Francis. Tetraethyl orthosilicate – Knowledge and References. Available from: [Link]

Sources

Troubleshooting

Ideal inert atmosphere conditions for handling Tetrakis(4-methylphenyl) orthosilicate

Welcome to the Technical Support and Troubleshooting Center for Tetrakis(4-methylphenyl) orthosilicate (CAS: 16714-41-3). This guide is engineered for researchers, materials scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for Tetrakis(4-methylphenyl) orthosilicate (CAS: 16714-41-3). This guide is engineered for researchers, materials scientists, and drug development professionals who require strict anhydrous and inert conditions for organosilicon chemistry.

Because this tetraaryl orthosilicate is highly susceptible to nucleophilic attack by atmospheric moisture, improper handling inevitably leads to irreversible degradation, ruining stoichiometry and downstream sol-gel or cross-coupling reactions[1],[2]. This center provides causality-driven troubleshooting, self-validating protocols, and precise environmental specifications to ensure experimental integrity.

Quantitative Specifications & Material Data

To establish a baseline for your experimental setup, ensure your environment meets the strict parameters outlined below.

ParameterSpecification / ValueCausality & Experimental Impact
Molecular Formula C28​H28​O4​Si Defines the structure: a central silicon atom bonded to four 4-methylphenoxide (p-cresolate) leaving groups[1],[3].
Molecular Weight 456.605 g/mol Critical for exact stoichiometric calculations in nanostructured materials synthesis[1],[4].
Glovebox H2​O Limit <0.1 ppm Prevents nucleophilic attack on the highly electrophilic Si center, halting siloxane polymerization[5].
Glovebox O2​ Limit <0.1 ppm Prevents thermal and photo-oxidation of the organic aryl moieties during prolonged storage[5].
Glassware Baking 140∘C (Min. 4 hrs)Desorbs microscopic water films bound to the hydrophilic surface of silicate laboratory glassware[6].

Troubleshooting & FAQs

Q1: Why did my Tetrakis(4-methylphenyl) orthosilicate turn cloudy or form a gel?

A: This is the visual hallmark of moisture contamination. The silicon atom in Tetrakis(4-methylphenyl) orthosilicate is highly electrophilic. When exposed to even trace ambient humidity, water acts as a nucleophile, displacing the 4-methylphenoxide groups to form silanols (Si-OH) and free p-cresol[1],[2]. These silanols rapidly undergo condensation reactions, forming Si-O-Si (siloxane) bridges[2]. The cloudiness you observe is the precipitation of these insoluble oligomers, which eventually cross-link into a rigid silica gel network.

Hydrolysis A Tetrakis(4-methylphenyl) orthosilicate C Silanol Intermediates (Si-OH) + p-Cresol A->C Nucleophilic Attack B Ambient Moisture (H2O > 0.1 ppm) B->C Triggers Hydrolysis D Condensation Reaction C->D -H2O / -ArOH E Insoluble Siloxane Polymer Network D->E Cross-linking

Hydrolysis and condensation pathway of Tetrakis(4-methylphenyl) orthosilicate upon moisture exposure.

Q2: Argon vs. Nitrogen: Which inert gas is superior for handling this specific orthosilicate?

A: The choice depends entirely on your handling apparatus.

  • For Schlenk Line Operations: Argon is mandatory. Argon is significantly denser than air ( 1.784 g/L vs 1.225 g/L ). When you temporarily open a flask against a positive counter-flow, Argon provides a heavy, protective "blanket" that sinks into the flask, physically blocking lighter atmospheric moisture from entering.

  • For Sealed Gloveboxes: Ultra-high purity (UHP) Nitrogen is perfectly acceptable and more cost-effective. Because the environment is entirely sealed and actively scrubbed by catalyst beds, the density of the gas is irrelevant as long as the sensors read <0.1 ppm O2​ and H2​O [5].

Q3: How do I validate that my glovebox is truly dry before opening the reagent container?

A: Never rely solely on electronic moisture sensors, as they are prone to baseline drift and chemical fouling. You must employ a self-validating chemical system . Before opening your orthosilicate, expose a single drop of Titanium Tetrachloride ( TiCl4​ ) or Diethylzinc inside the chamber. If the drop generates white fumes, the local moisture level is >1 ppm , indicating that the catalyst bed requires regeneration or the antechamber purge was insufficient. Only proceed with handling the orthosilicate if the test drop remains completely fume-free.

Q4: Can I recover or dry the compound if it has been exposed to air?

A: No. Unlike simple hygroscopic inorganic salts that can be dried via vacuum heating, Tetrakis(4-methylphenyl) orthosilicate undergoes an irreversible covalent transformation[1],[2]. Once the Si-O-C bond is cleaved and Si-O-Si bonds form, the material is permanently degraded into silica and p-cresol. Degassing or vacuum drying will only remove trapped solvent vapors or unreacted water[5]; it cannot reverse polymerization. The batch must be discarded.

Validated Experimental Protocols

To guarantee experimental integrity, follow these self-validating methodologies for transferring and dispensing Tetrakis(4-methylphenyl) orthosilicate.

Protocol A: Glovebox Transfer and Weighing

Causality Focus: Minimizing micro-leaks and photo-oxidation during storage.

  • Glassware Preparation: Bake all amber storage vials, spatulas, and PTFE-lined caps in an oven at 140∘C for a minimum of 4 hours to desorb surface-bound water films[6].

  • Hot Transfer: Transfer the hot glassware directly into the glovebox antechamber. Do not let it cool in ambient air, as it will immediately re-adsorb atmospheric moisture.

  • Antechamber Purge: Perform a minimum of three strict Vacuum/Inert Gas cycles. Self-Validation: Ensure the vacuum gauge drops below −29 inHg before backfilling with Argon/Nitrogen.

  • Chemical Validation: Perform the TiCl4​ fume test (as described in Q3) inside the main chamber.

  • Dispensing: Weigh the required mass of Tetrakis(4-methylphenyl) orthosilicate into the baked amber vials. Causality: Amber glass is required to prevent photo-oxidation of the organic aryl groups over long-term storage[5].

  • Sealing: Seal the vials tightly with PTFE-lined caps, wrap the exterior seal with Parafilm, and store in an isolated, dark sector of the drybox away from volatile solvents[5].

Workflow S1 Glassware Baking (140°C, 4 hrs) S2 Antechamber Purge (3x Vac/Ar Cycles) S1->S2 S3 Chemical Validation (TiCl4 Fume Test) S2->S3 S4 Dispense & Seal (Amber Vials) S3->S4

Validated step-by-step glovebox workflow for handling highly moisture-sensitive orthosilicates.

Protocol B: Schlenk Line Syringe Transfer (For Solutions)

Causality Focus: Maintaining positive pressure to prevent atmospheric ingress.

  • System Assembly: Assemble the reaction flask with a rubber septum while hot ( 140∘C ). Attach to the Schlenk line and apply vacuum as it cools.

  • Purge Cycles: Cycle between vacuum and Argon three times.

  • Leak Validation (Self-Validating Step): Close the flask to the vacuum manifold and observe the vacuum gauge for 5 minutes. If the pressure rises, there is a micro-leak (likely at the septum). Re-seat the septum and repeat until the static vacuum holds perfectly.

  • Syringe Preparation: Flush a gas-tight glass syringe and long needle with Argon by piercing the septum of an Argon-filled blank flask, drawing gas, and expelling it outside. Repeat 10 times to strip adsorbed water from the syringe barrel[6].

  • Transfer: Under a slight positive pressure of Argon (visually confirmed by the bubbler), pierce the septum of the orthosilicate solution. Draw the required volume, pull a small headspace of Argon into the needle tip to prevent dripping, and transfer immediately to the reaction vessel[6].

References

  • Tetrakis(4-methylphenyl) orthosilicate | C28H28O4Si | CID 85560 Source: PubChem - NIH URL:[Link]

  • Tetrakis(4-methylphenyl) orthosilicate - Inxight Drugs Source: NCATS URL:[Link]

  • Orthosilicate Stability and Hydrolysis Source: Grokipedia URL:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Tetrakis(4-methylphenyl) Orthosilicate Esterification

Welcome to the Technical Support Center for the synthesis and purification of Tetrakis(4-methylphenyl) orthosilicate (CAS 16714-41-3), also known as tetra-p-tolyl silicate[1]. This bulky tetraaryl ester is highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of Tetrakis(4-methylphenyl) orthosilicate (CAS 16714-41-3), also known as tetra-p-tolyl silicate[1]. This bulky tetraaryl ester is highly valued in materials science and advanced drug delivery systems. However, synthesizing it with high purity presents significant chemical challenges.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, focusing on the causality of byproduct formation and the implementation of self-validating experimental protocols.

Mechanistic Workflow & Byproduct Pathways

Understanding the mechanistic origin of impurities is the first step in troubleshooting. The synthesis typically follows one of two pathways: the direct esterification of Silicon Tetrachloride ( SiCl4​ ) with p-cresol, or the catalytic transesterification of Tetraethyl Orthosilicate (TEOS) with p-cresol. Both pathways are susceptible to specific side reactions.

G SiCl4 Silicon Tetrachloride (SiCl4) Target Tetrakis(4-methylphenyl) Orthosilicate SiCl4->Target Base Scavenger (e.g., Et3N) Byproduct1 Chlorosiloxanes & Incomplete Esters SiCl4->Byproduct1 Steric Hindrance Byproduct3 Siloxane Oligomers (Si-O-Si) SiCl4->Byproduct3 Moisture TEOS Tetraethyl Orthosilicate (TEOS) TEOS->Target Catalyst + Heat (- EtOH) Byproduct2 Mixed Ethoxy/Aryloxy Esters TEOS->Byproduct2 Incomplete Equilibrium pCresol p-Cresol (4-Methylphenol) pCresol->Target Nucleophilic Attack Target->Byproduct3 Moisture (Hydrolysis)

Figure 1: Reaction pathways and byproduct formation in tetra-p-tolyl silicate synthesis.

Troubleshooting FAQs

Q: Why am I detecting chlorotris(4-methylphenoxy)silane in my final product when using SiCl4​ ?

A: Steric Hindrance and Reduced Electrophilicity. As successive p-tolyloxy groups attach to the central silicon atom, the remaining Si-Cl bonds become increasingly shielded by the bulky aromatic rings. Furthermore, the electron-donating nature of the aryloxy groups reduces the electrophilicity of the silicon center. The transition state for the fourth nucleophilic attack is highly congested, causing the reaction to stall at the trisubstituted intermediate. Solution: You must use a stoichiometric excess of p-cresol (at least 1.2 equivalents per Cl) and apply strict thermal driving (refluxing in toluene at 110 °C). An acid scavenger like triethylamine ( Et3​N ) is mandatory to neutralize the generated HCl and prevent reverse reactions.

Q: During transesterification with TEOS, how do I eliminate mixed ethoxy/aryloxy silicate byproducts?

A: Equilibrium Limitations. Esterification and transesterification are fundamentally equilibrium-limited processes[2]. If the ethanol byproduct is not aggressively removed from the system, the reaction will reach an equilibrium state containing a statistical mixture of (EtO)x​Si(OC6​H4​CH3​)y​ . Solution: Apply Le Chatelier's principle. Utilize a fractional distillation column or a Dean-Stark apparatus to continuously remove ethanol as it forms. The use of a Lewis acid catalyst, such as Titanium tetraisopropoxide ( Ti(OiPr)4​ ), significantly lowers the activation energy for the alkoxy exchange.

Q: My product is highly viscous and NMR shows Si-O-Si linkages. How is this siloxane byproduct forming?

A: Moisture-Driven Hydrolysis and Condensation. The presence of ubiquitous water leads to the rapid hydrolysis of Si-Cl or Si-OAr bonds, forming highly reactive silanols (Si-OH)[3]. These silanols rapidly condense with unreacted starting materials or the target ester to form stable siloxane oligomers (Si-O-Si), releasing HCl or p-cresol in the process. Solution: The entire workflow must be strictly anhydrous. Solvents must be distilled over sodium/benzophenone, and reagents must be handled using standard Schlenk line techniques under ultra-high-purity Argon.

Quantitative Data Summaries

To effectively monitor byproduct formation, researchers should utilize the following analytical signatures and mitigation strategies:

Byproduct CategoryStructural IndicatorAnalytical DetectionMitigation Strategy
Incomplete Substitution Cl−Si(OAr)3​ 29Si NMR (downfield shift relative to target), GC-MS1.2x stoichiometric excess of p-cresol; extended thermal reflux.
Mixed Esters (EtO)x​Si(OAr)y​ 1H NMR (ethoxy triplet at ~1.2 ppm, quartet at ~3.8 ppm)Continuous ethanol distillation; Ti(OiPr)4​ catalysis.
Siloxane Oligomers Si−O−Si linkages 29Si NMR (broad upfield shifts), High ViscosityStrict anhydrous Schlenk conditions; dry solvents.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." They contain built-in physical indicators that allow the researcher to confirm the reaction's progress and completion in real-time.

Protocol A: Base-Promoted Esterification from SiCl4​

Mechanism: Nucleophilic substitution driven by acid scavenging.

  • Apparatus Setup: Assemble a flame-dried 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser topped with an Argon inlet.

  • Reagent Charging: Under Argon, charge the flask with 1.0 eq of SiCl4​ and 4.5 eq of anhydrous Triethylamine ( Et3​N ) in dry Toluene.

  • Nucleophile Addition: Dissolve 4.2 eq of anhydrous p-cresol in dry Toluene. Add this solution dropwise via the dropping funnel at 0 °C. Causality: The low temperature controls the highly exothermic nature of the first two substitutions.

  • Thermal Driving: Once the addition is complete, heat the reaction to reflux (110 °C) for 12 hours. Causality: Heat provides the necessary activation energy to overcome the steric hindrance of the fourth substitution.

  • Self-Validation Check: The reaction produces Et3​N⋅HCl as a byproduct, which is insoluble in Toluene. The quantitative precipitation of a dense white salt indicates reaction progress. Filtering and weighing the dried salt provides a direct, stoichiometric validation of the reaction's completion.

Protocol B: Catalytic Transesterification from TEOS

Mechanism: Lewis acid-catalyzed alkoxy exchange driven by equilibrium shifting.

  • Apparatus Setup: Assemble a distillation setup comprising a round-bottom flask, a Vigreux column, a distillation head with a thermometer, and a receiving flask.

  • Reagent Charging: Charge the flask with 1.0 eq of TEOS, 4.2 eq of p-cresol, and 0.05 eq of Titanium tetraisopropoxide ( Ti(OiPr)4​ ).

  • Equilibrium Shifting: Heat the reaction mixture gradually to 150 °C.

  • Self-Validation Check: Monitor the distillation head temperature. As the transesterification proceeds, ethanol is generated and will distill off. The head temperature will hold steady at ~78 °C. Validation: When the head temperature drops significantly below 78 °C despite continuous heating of the pot, ethanol generation has ceased, indicating that the equilibrium has been successfully driven to completion.

References

  • PubChem. "Tetrakis(4-methylphenyl) orthosilicate | C28H28O4Si | CID 85560." National Institutes of Health (NIH). Available at: [Link]

  • MDPI. "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications." Processes 2024. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "Unraveling a Biomass-Derived Multiphase Catalyst for the Dehydrogenative Coupling of Silanes with Alcohols under Aerobic Conditions." American Chemical Society. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Tetrakis(4-methylphenyl) orthosilicate vs tetraethyl orthosilicate (TEOS) in sol-gel

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols Mechanistic Overview & Causality The sol-gel process is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Mechanistic Overview & Causality

The sol-gel process is a cornerstone of materials science, enabling the bottom-up synthesis of highly pure, porous silica networks. For decades, Tetraethyl orthosilicate (TEOS) has been the industry standard due to its rapid hydrolysis, low cost, and benign ethanol byproduct[1]. However, the aggressive kinetics of TEOS often lead to random, uncontrolled siloxane network formation, which can be detrimental when engineering highly ordered mesoporous materials or delayed-release drug delivery matrices.

To achieve precise kinetic control, researchers turn to sterically hindered precursors like Tetrakis(4-methylphenyl) orthosilicate (also known as tetra-p-tolyl orthosilicate, CAS 16714-41-3)[2].

The Causality of Precursor Selection

The fundamental difference between these two precursors lies in steric hindrance and leaving group thermodynamics :

  • Kinetics & Steric Shielding: In TEOS, the small ethoxy groups allow water molecules to easily attack the electrophilic silicon center, leading to rapid hydrolysis[1]. In contrast, Tetrakis(4-methylphenyl) orthosilicate features four bulky 4-methylphenyl (p-tolyl) rings. This massive steric bulk physically shields the silicon atom, reducing the hydrolysis rate by orders of magnitude[3]. This delayed hydrolysis forces the subsequent condensation steps to occur in a highly controlled, thermodynamically favored manner[4].

  • In Situ Porogen Effect: While TEOS releases volatile ethanol, the aryl precursor releases 4-methylphenol (p-cresol) upon hydrolysis[3]. Because p-cresol is a bulky, high-boiling aromatic compound, it phase-separates at the nanoscale within the forming gel. It acts as an in situ template or porogen. When extracted later, it leaves behind a highly defined, hydrophobic pore architecture ideal for trapping aromatic drug molecules via π−π stacking.

  • Thermal Stability: Tetrakis(4-methylphenyl) orthosilicate exhibits exceptional thermal stability, with decomposition occurring only above 300°C primarily through Si–O bond cleavage[3].

Quantitative Data Comparison

The physical and chemical divergence of these precursors dictates entirely different handling and processing requirements.

PropertyTetraethyl Orthosilicate (TEOS)Tetrakis(4-methylphenyl) Orthosilicate
CAS Number 78-10-416714-41-3[2]
Molecular Weight 208.33 g/mol 456.60 g/mol [2]
Steric Hindrance Low (Rapid nucleophilic attack)Extremely High (Shielded Si center)[3]
Hydrolysis Kinetics Fast (Minutes to hours)[1]Very Slow (Days, requires forcing conditions)[3]
Leaving Group (Byproduct) Ethanol (Volatile, benign)[1]4-Methylphenol / p-cresol (Toxic, high BP)[3]
Primary Solvent Ethanol, MethanolTHF, Toluene, Dioxane
Environmental Hazard LowAquatic Chronic 4 (H413)[5]
Primary Application Bulk silica, fast aerogels, standard coatingsTemplated mesoporous silica, hydrophobic domains

Reaction Pathways & Experimental Workflows

ReactionPathway cluster_teos TEOS Pathway cluster_aryl Tetrakis(4-methylphenyl) orthosilicate Pathway T_Pre TEOS (Low Steric Hindrance) T_Hyd Fast Hydrolysis (H2O/H+) T_Pre->T_Hyd T_Gel Rapid Condensation Silica Network T_Hyd->T_Gel T_By Ethanol Byproduct (Volatile/Benign) T_Hyd->T_By A_Pre Tetrakis(4-methylphenyl) orthosilicate (High Steric Hindrance) A_Hyd Slow Hydrolysis (H2O/Strong Acid/Heat) A_Pre->A_Hyd A_Gel Controlled Condensation Templated Silica A_Hyd->A_Gel A_By 4-Methylphenol Byproduct (Requires Extraction) A_Hyd->A_By

Caption: Mechanistic divergence in sol-gel pathways: TEOS vs. Tetrakis(4-methylphenyl) orthosilicate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a physical or chemical checkpoint to verify causality and confirm the reaction is proceeding as intended.

Protocol A: Standard TEOS Sol-Gel Synthesis (Acid-Catalyzed)

Use Case: Rapid generation of bulk hydrophilic silica networks.

  • Precursor Solubilization: In a glass vial, combine 5.0 mL TEOS with 5.0 mL absolute ethanol. Stir at 300 rpm.

    • Causality: TEOS and water are immiscible. Ethanol acts as a homogenizing co-solvent.

  • Hydrolysis Initiation: Dropwise, add 1.5 mL of 0.1 M HCl.

    • Causality: The acid protonates the ethoxy leaving group, lowering the activation energy for nucleophilic attack by water.

    • Validation Check 1 (Phase Transition): The mixture will initially appear cloudy (biphasic). Within 15–30 minutes, it will transition to a transparent, single-phase solution . This visual clearing confirms successful initial hydrolysis, as the generated ethanol further homogenizes the system.

  • Condensation & Gelation: Seal the vial and age at 25°C.

    • Validation Check 2 (The Tilt Test): After 24–48 hours, tilt the vial 90°. The system has successfully transitioned from a sol to a gel when the meniscus no longer flows, indicating the siloxane network has reached its percolation threshold.

  • Drying: Evaporate the ethanol byproduct at 60°C to yield a dense silica xerogel.

Protocol B: Tetrakis(4-methylphenyl) Orthosilicate Synthesis

Use Case: Synthesis of highly ordered, hydrophobic silica for aromatic drug templating.

  • Precursor Solubilization: Dissolve 2.0 g of Tetrakis(4-methylphenyl) orthosilicate in 10.0 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: The bulky p-tolyl groups render the precursor highly hydrophobic; it will precipitate in standard ethanol/water mixtures. THF provides the necessary organic solvation environment.

    • Validation Check 1 (Solubility): The solution must be perfectly clear. Any turbidity indicates moisture contamination in the THF leading to premature, uncontrolled partial condensation.

  • Forced Hydrolysis: Add 0.5 mL of 1.0 M HCl and heat the mixture to a gentle reflux (65°C) under inert atmosphere for 24 hours.

    • Causality: The extreme steric hindrance of the aryl groups requires thermal energy and strong acid catalysis to force the cleavage of the robust Si–O–Aryl bonds[3].

    • Validation Check 2 (TLC Monitoring): Because the system remains monophasic in THF, visual cues are insufficient. Spot the reaction mixture on a silica TLC plate and view under UV light (254 nm). The appearance of a distinct, highly UV-active spot corresponding to free 4-methylphenol confirms successful leaving group cleavage.

  • Gelation & Byproduct Extraction: Transfer the sol to a mold and age at 40°C until gelation occurs (can take 3–7 days).

    • Causality: The released 4-methylphenol acts as an in situ porogen but is toxic[5] and will not evaporate. It must be actively extracted to open the pore network.

    • Validation Check 3 (Soxhlet Extraction): Perform Soxhlet extraction on the gel using an Acetone/Ethanol (1:1) mixture. The extraction is validated as complete when a UV-Vis scan of the wash solvent shows zero absorbance at 280 nm (the λmax​ of 4-methylphenol).

Workflow Start Sol-Gel Precursor Selection Split Target Application? Start->Split TEOS_Path Standard Mesoporous Silica (Use TEOS) Split->TEOS_Path Bulk/Fast Aryl_Path Hydrophobic / Templated Silica (Use Aryl Orthosilicate) Split->Aryl_Path Tuned/Slow TEOS_Sol Mix TEOS + EtOH + H2O + HCl Stir 2h @ 25°C TEOS_Path->TEOS_Sol Aryl_Sol Mix Precursor + THF + H2O + Strong Acid Reflux 24h @ 60°C Aryl_Path->Aryl_Sol TEOS_Wash Evaporate EtOH Wash with Water TEOS_Sol->TEOS_Wash Aryl_Wash Extensive Solvent Extraction (Remove 4-methylphenol) Aryl_Sol->Aryl_Wash End Calcination & Characterization TEOS_Wash->End Aryl_Wash->End

Caption: Comparative experimental workflow for TEOS and sterically hindered aryl orthosilicate precursors.

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Comparative

Comparing thermal stability: Tetrakis(4-methylphenyl) orthosilicate vs tetraphenyl orthosilicate

Thermal Stability Comparison: Tetrakis(4-methylphenyl) Orthosilicate vs. Tetraphenyl Orthosilicate As organosilicon compounds increasingly bridge the gap between organic flexibility and inorganic thermal resilience, aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability Comparison: Tetrakis(4-methylphenyl) Orthosilicate vs. Tetraphenyl Orthosilicate

As organosilicon compounds increasingly bridge the gap between organic flexibility and inorganic thermal resilience, aryl orthosilicates have emerged as critical materials for high-temperature heat transfer fluids, specialized lubricants, and sol-gel precursors. For researchers and drug development professionals designing robust synthetic workflows or high-temperature reactor systems, selecting the correct silicate precursor is paramount.

This guide provides an objective, mechanistically grounded comparison of the thermal stability of two prominent aryl orthosilicates: Tetrakis(4-methylphenyl) orthosilicate (TMPOS) and Tetraphenyl orthosilicate (TPOS) .

Mechanistic Causality of Thermal Stability

To understand the thermal behavior of these compounds, we must look beyond empirical data and examine the underlying bond dissociation energies (BDE) and electronic effects governing their structures. Both molecules feature a central silicon atom tetrahedrally coordinated to four aryl groups via oxygen atoms (Si–O–Ar).

The Si–O bond is inherently robust, boasting a bond energy of approximately 460 kJ/mol, which provides exceptional baseline thermal and oxidative stability[1]. However, the divergence in their thermal limits is dictated entirely by the substituents on the aromatic rings.

  • Tetraphenyl Orthosilicate (TPOS): The Baseline of Extreme Stability TPOS consists of unsubstituted phenyl rings. The absence of aliphatic side chains means that thermal degradation requires the cleavage of either the highly stable aromatic C–H bonds (~472 kJ/mol), the C(aryl)–O bonds, or the core Si–O bonds. By blocking low-energy decomposition mechanisms, TPOS achieves extraordinary thermal stability, with decomposition onset reported as high as 844 °C under strictly non-oxidative conditions[2].

  • Tetrakis(4-methylphenyl) Orthosilicate (TMPOS): The Cost of Functionalization TMPOS incorporates a para-methyl group on each phenyl ring. While the electron-donating (+I) effect of the methyl group slightly increases electron density on the oxygen, it introduces a critical structural vulnerability: the benzylic hydrogen. The benzylic C–H bond has a significantly lower BDE (~375 kJ/mol). Under thermal stress, this bond is highly susceptible to homolytic cleavage, generating a benzylic radical. This triggers a radical cascade that leads to cross-linking and accelerated degradation of the molecule at much lower temperatures, typically initiating above 300 °C[1].

Decomposition_Pathways Root Aryl Orthosilicate Thermal Stress TPOS Tetraphenyl Orthosilicate (No Aliphatic C-H) Root->TPOS TMPOS Tetrakis(4-methylphenyl) Orthosilicate Root->TMPOS Path1 Si-O / C-O Cleavage (Td ~ 844°C) TPOS->Path1 Extreme Heat TMPOS->Path1 Competing Pathway Path2 Benzylic C-H Homolysis (Td > 300°C) TMPOS->Path2 Lower Activation Energy Prod1 SiO2 + Phenolic Radicals CO, CO2 Path1->Prod1 Prod2 Tolyl Radicals + Crosslinking Accelerated Degradation Path2->Prod2

Mechanistic divergence in the thermal decomposition pathways of TPOS and TMPOS.

Quantitative Data Comparison

The following table summarizes the key physicochemical properties and thermal limits of both compounds, highlighting the dramatic impact of the para-methyl substitution.

PropertyTetrakis(4-methylphenyl) orthosilicate (TMPOS)Tetraphenyl orthosilicate (TPOS)
CAS Number 16714-41-3[1]1174-72-7[3]
Molecular Formula C₂₈H₂₈O₄Si[1]C₂₄H₂₀O₄Si[3]
Molecular Weight 456.6 g/mol [1]400.5 g/mol [3]
Melting Point N/A (Viscous Liquid/Amorphous)47.7 - 48.8 °C[3]
Boiling Point > 400 °C (Decomposes)417.7 °C[3]
Thermal Decomposition Onset ( Td​ ) > 300 °C[1]~ 844 °C (in inert conditions)[2]
Primary Weak Point Benzylic C–H bond homolysisCore Si–O / C–O bond cleavage

Experimental Protocol: Evaluating Thermal Stability via TGA-MS

To objectively validate the thermal stability and mechanistic degradation of these silicates, a self-validating analytical system must be employed. Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) allows researchers to not only measure when the mass is lost but what specific bonds are breaking.

Objective: To quantitatively determine the decomposition onset ( Td​ ) and mechanistically validate the degradation pathways (benzylic C–H vs. Si–O cleavage).

Step 1: Sample Preparation & Environmental Control

  • Operate within a nitrogen-purged glovebox (<1 ppm H₂O, <1 ppm O₂) to prevent premature moisture-induced hydrolysis of the electrophilic silicon center.

  • Accurately weigh 10.0 ± 0.1 mg of the orthosilicate sample.

  • Load the sample into a pre-calcined alumina (Al₂O₃) crucible. Crucible Choice Rationale: Alumina is strictly required over platinum; platinum surfaces can catalytically crack aryl rings at elevated temperatures, artificially lowering the observed Td​ .

Step 2: Thermogravimetric Analysis (TGA) Execution

  • Load the sealed crucible into the TGA furnace and purge with ultra-high purity (UHP) Argon at a flow rate of 50 mL/min. Gas Choice Rationale: Argon provides a strictly inert environment, isolating pure thermal homolysis from oxidative degradation (which would otherwise preferentially attack the methyl groups of TMPOS).

  • Equilibrate the system at 50 °C for 10 minutes to establish a stable baseline.

  • Apply a linear heating ramp of 10 °C/min from 50 °C to 1000 °C.

Step 3: Evolved Gas Analysis (Mass Spectrometry)

  • Transfer the evolved gases from the TGA exhaust to the MS via a heated fused-silica capillary. Maintain the transfer line at 250 °C to prevent the condensation of high-boiling phenolic degradants.

  • Operate the MS in Electron Ionization (EI) mode at 70 eV.

  • Self-Validation Check: Monitor specific mass-to-charge (m/z) channels to prove the degradation mechanism:

    • For TMPOS: Track m/z 91 (tropylium ion/tolyl radical). An early peak at >300 °C validates that benzylic C–H cleavage initiates the degradation[1].

    • For TPOS: Track m/z 94 (phenol) and m/z 77 (phenyl). The absence of m/z 91 and the delayed appearance of m/z 94/77 at extreme temperatures (~844 °C) validates the superior stability of the unsubstituted aromatic ring[2].

Conclusion & Application Suitability

The choice between TMPOS and TPOS hinges on the thermal demands of the application versus the need for functionalization:

  • Select Tetraphenyl Orthosilicate (TPOS) when absolute maximum thermal stability is the primary engineering constraint. Because it lacks low-energy aliphatic C–H bonds, it can survive extreme thermal excursions, making it ideal for advanced heat transfer fluids, aerospace lubricants, and ultra-high-temperature polymer cross-linking.

  • Select Tetrakis(4-methylphenyl) Orthosilicate (TMPOS) when the application requires slightly better solubility in non-polar organic solvents, or when the methyl group is needed as a synthetic handle for further functionalization (e.g., creating silica-porphyrin hybrid materials). The trade-off is a lower thermal ceiling (>300 °C), which is still highly respectable but inappropriate for extreme-temperature environments.

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Validation

Comparative Guide: NMR Spectra Validation vs. Traditional Chromatography for Tetrakis(4-methylphenyl) Orthosilicate Purity

Executive Summary Tetrakis(4-methylphenyl) orthosilicate (CAS 16714-41-3), also known as tetra-p-tolyl silicate, is a bulky organosilicon compound with the molecular formula C28H28O4Si and a molecular weight of 456.6 g/m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrakis(4-methylphenyl) orthosilicate (CAS 16714-41-3), also known as tetra-p-tolyl silicate, is a bulky organosilicon compound with the molecular formula C28H28O4Si and a molecular weight of 456.6 g/mol [1]. It is extensively utilized as a structural precursor in sol-gel processing, polymer cross-linking, and the synthesis of nanostructured silica-hybrid materials[2]. Because trace impurities—such as unreacted 4-methylphenol or partially hydrolyzed silanols—can drastically alter the refractive index and thermal stability of downstream polymers, rigorous purity validation is a critical prerequisite for drug development and materials science applications.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic methods, demonstrating why qNMR is the gold standard for validating the purity of highly labile organosilicates.

Mechanistic Insight: The Fallacy of Chromatographic Purity

As a Senior Application Scientist, I frequently encounter discrepancies between vendor Certificates of Analysis (CoA) and in-house quality control testing for bulky organosilicates. The causality behind this discrepancy lies in the analytical matrix itself.

Traditional methods like Gas Chromatography (GC-FID/MS) and High-Performance Liquid Chromatography (HPLC) are structurally hostile to the Si–O–Ar bonds of tetraaryloxysilanes:

  • GC-MS Limitations: The high temperatures of the GC injection port (>250°C) induce severe thermal degradation and transesterification of the orthosilicate before it even reaches the detector.

  • HPLC Limitations: The use of protic mobile phases (e.g., water, methanol) combined with the slightly acidic nature of silica-based stationary phases catalyzes the rapid hydrolysis of the compound into silicic acid and 4-methylphenol[2].

Consequently, these chromatographic techniques yield a false-positive impurity profile, significantly underestimating the true purity of the batch and leading to the rejection of perfectly viable high-purity materials.

The qNMR Advantage: A Self-Validating System

Quantitative Nuclear Magnetic Resonance (qNMR) circumvents these degradation pathways entirely. Because qNMR is performed in an inert, aprotic deuterated solvent (e.g., CDCl3) at room temperature, the structural integrity of the orthosilicate is perfectly preserved.

More importantly, qNMR is a self-validating, SI-traceable method[3]. It relies on the fundamental quantum mechanical principle that the integrated area of a resonance signal is directly proportional to the number of nuclei generating that signal[4]. By incorporating an internal standard (IS) of known absolute purity, we can calculate the exact molar concentration of the analyte without needing a reference standard of the analyte itself[3]. Furthermore, 29Si NMR provides a single, distinct resonance characteristic of tetraaryloxysilanes (typically between -95 and -100 ppm), confirming the absence of oligomeric siloxane impurities[5].

G Sample Tetrakis(4-methylphenyl) orthosilicate (Analyte) GC HPLC / GC-FID (Traditional Methods) Sample->GC Injection qNMR 1H & 29Si qNMR (Advanced Method) Sample->qNMR CDCl3 Dissolution Hydrolysis Column Hydrolysis & Thermal Degradation GC->Hydrolysis Matrix/Heat Accurate Absolute Molar Quantification qNMR->Accurate Internal Standard FalsePurity False Purity Profile (Underestimation) Hydrolysis->FalsePurity Artifacts TruePurity True Purity Profile (SI-Traceable) Accurate->TruePurity Mass Balance

Fig 1. Analytical pathway showing qNMR circumvents column-induced degradation.

Comparative Data Summaries

Table 1: Analytical Method Comparison for Tetrakis(4-methylphenyl) orthosilicate
ParameterHPLC-UVGC-FID / GC-MS1H & 29Si qNMR
Sample Integrity Poor (Hydrolyzes rapidly)Poor (Thermal Degradation)Excellent (Stable in CDCl3)
Reference Standard Required (Analyte-specific)Required (Analyte-specific)Universal Internal Standard
Quantification Basis Extinction CoefficientFlame Ionization ResponseAbsolute Nuclear Spin Count
Typical Purity Result 85% - 92% (False Low)88% - 94% (False Low)>99.0% (True Value)
Structural Confirmation NoneMass FragmentationDirect 29Si and 1H Mapping
Table 2: Impact of Purity on Downstream Sol-Gel Applications
GradeValidation MethodUnreacted p-CresolSol-Gel Gelation TimeOptical Clarity (Polymer)
Standard Grade GC-FID> 2.0%Highly Variable (< 2 hours)Opaque / Yellowing
High-Purity qNMR < 0.1% Controlled (> 12 hours) Transparent / Colorless

Experimental Protocol: qNMR Purity Validation

To ensure trustworthiness, the following protocol establishes a self-validating system for the absolute quantification of Tetrakis(4-methylphenyl) orthosilicate. According to authoritative , achieving an uncertainty of ≤1% requires a Signal-to-Noise (S/N) ratio of ≥150 and a relaxation delay (d1) of at least 5 times the longest longitudinal relaxation time (T1)[4].

Step 1: Precision Weighing

  • Accurately weigh ~15.0 mg of the Tetrakis(4-methylphenyl) orthosilicate analyte into a static-free weighing boat using a calibrated microbalance (d = 0.001 mg).

  • Accurately weigh ~5.0 mg of Dimethyl sulfone (DMSO2, NIST SRM or certified high-purity) to serve as the Internal Standard (IS).

Step 2: Sample Dissolution

  • Transfer both solids quantitatively into a 2 mL borosilicate glass vial.

  • Add 0.8 mL of deuterated chloroform (CDCl3) containing 0.05% Tetramethylsilane (TMS).

  • Vortex gently until completely dissolved, then transfer 0.6 mL of the homogenous solution to a 5 mm precision NMR tube.

Step 3: NMR Acquisition Parameters

  • 1H qNMR: Set the probe temperature to 298 K. Determine the longest T1 (typically the aromatic protons, ~2-3 seconds). Set the relaxation delay (d1) to 20 seconds (> 5 × T1) to ensure 99% recovery of equilibrium magnetization[4]. Acquire 256 scans to ensure S/N > 150[4].

  • 29Si NMR: Utilize an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence to enhance the low natural abundance signal of 29Si and confirm the central silicon environment.

Step 4: Data Processing & Calculation

  • Apply a zero-filling and an exponential window function (LB = 0.3 Hz).

  • Perform manual phase correction and a high-order baseline correction.

  • Integrate the IS singlet (DMSO2, -CH3, δ ~3.0 ppm, N=6) and the analyte singlet (p-tolyl -CH3, δ ~2.3 ppm, N=12).

  • Calculate absolute purity ( Px​ ) using the mass balance equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

Workflow Step1 1. Sample Preparation Weigh 15 mg Analyte + 5 mg IS (DMSO2) Step2 2. Dissolution Dissolve in CDCl3 with 0.05% TMS Step1->Step2 Step3 3. NMR Acquisition 1H: 256 scans, d1 > 5*T1 | 29Si: INEPT sequence Step2->Step3 Step4 4. Data Processing Phase/Baseline Correction & Peak Integration Step3->Step4 Step5 5. Purity Calculation Determine Absolute Purity via Molar Ratio Equation Step4->Step5

Fig 2. Step-by-step qNMR workflow for absolute purity validation of organosilicon compounds.

References

  • National Center for Biotechnology Information. "Tetrakis(4-methylphenyl) orthosilicate." PubChem Compound Summary for CID 85560. Retrieved from:[Link]

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved from:[Link]

  • Pauli, G. F., et al. (2021). "Quantitative NMR (qNMR) for Pharmaceutical Analysis: The Pioneering Work of George Hanna at the US FDA." Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from:[Link]

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Comparative

Tetrakis(4-methylphenyl) orthosilicate vs TMOS: A Comparative Guide to Silica Precursor Efficiency

Executive Summary As a Senior Application Scientist, I frequently observe research teams defaulting to standard alkoxysilanes like Tetramethyl orthosilicate (TMOS) for sol-gel syntheses without evaluating the mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently observe research teams defaulting to standard alkoxysilanes like Tetramethyl orthosilicate (TMOS) for sol-gel syntheses without evaluating the mechanistic impact of the leaving group. While TMOS is highly efficient for rapid gelation, its aggressive kinetics severely limit control over mesoporous architecture. By contrast, Tetrakis(4-methylphenyl) orthosilicate (T4MP) introduces massive steric bulk, fundamentally altering the hydrolysis pathway. This guide provides an objective, data-driven comparison of these two precursors, detailing how their structural differences dictate sol-gel efficiency, pore morphology, and suitability for advanced drug delivery applications.

Mechanistic Profiling: Steric Shielding vs. Unrestricted Hydrolysis

The efficiency of a silica precursor is governed by the susceptibility of its central silicon atom to nucleophilic attack by water. The choice of the alkoxy/aryloxy group directly dictates this reactivity.

TMOS (Tetramethyl orthosilicate): TMOS possesses the smallest possible alkoxy leaving groups (methoxy). This lack of steric hindrance allows for rapid, unrestricted hydrolysis. The fast reaction kinetics drive an immediate polycondensation phase, resulting in a densely cross-linked, microporous silica network[1]. However, this rapid gelation can trap the methanol byproduct within the matrix, which poses toxicity risks for encapsulated biologics if not properly evacuated[2].

Tetrakis(4-methylphenyl) orthosilicate (T4MP): T4MP (CAS: 16714-41-3) replaces the methoxy groups with bulky 4-methylphenyl (p-tolyl) rings. This structural substitution introduces two critical kinetic dampeners[3]:

  • Steric Hindrance: The bulky aryloxy groups create a physical shield around the electrophilic silicon atom, severely restricting the approach of water molecules[3].

  • Electronic Stabilization: The methyl groups in the para-position donate electron density into the aromatic ring, which stabilizes the Si-O bond (strength ~460 kJ/mol) and reduces the silicon atom's electrophilicity[3].

Consequently, T4MP undergoes highly controlled, delayed hydrolysis. This delay allows phase separation to compete with polycondensation, enabling the formation of hierarchical, meso- and macroporous silica frameworks ideal for loading large molecular weight drugs.

PrecursorKinetics TMOS TMOS (Tetramethyl orthosilicate) HydroFast Rapid Hydrolysis (Minimal Steric Hindrance) TMOS->HydroFast + H2O, Catalyst T4MP Tetrakis(4-methylphenyl) orthosilicate HydroSlow Controlled Hydrolysis (High Steric Shielding) T4MP->HydroSlow + H2O, Catalyst GelFast Fast Gelation Dense Microporous Silica HydroFast->GelFast ByMethanol Byproduct: Methanol HydroFast->ByMethanol GelSlow Delayed Gelation Mesoporous/Macroporous Silica HydroSlow->GelSlow ByCresol Byproduct: p-Cresol HydroSlow->ByCresol

Mechanistic divergence of TMOS and T4MP hydrolysis pathways and resulting matrices.

Quantitative Data & Efficiency Comparison

To objectively evaluate precursor efficiency, we must look at the physicochemical properties and resulting matrix characteristics.

ParameterTMOS (Tetramethyl orthosilicate)Tetrakis(4-methylphenyl) orthosilicate
Molecular Formula Si(OCH₃)₄C₂₈H₂₈O₄Si
Molecular Weight 152.22 g/mol 456.6 g/mol [3]
Hydrolysis Kinetics Extremely Fast[1]Very Slow (Kinetically stabilized)[3]
Resulting Matrix Dense, Microporous (<2 nm)Hierarchical, Meso/Macroporous (>50 nm)
Primary Byproduct Methanol[2]4-Methylphenol (p-Cresol)[3]
Byproduct Toxicity Moderate (Volatile, easily removed)High (Uremic toxin, high protein binding)[4][5]
Best Application Thin films, pure silica powders[1]Hydrophobic matrices, large-pore templating

Experimental Protocols: Self-Validating Sol-Gel Synthesis

To harness the unique kinetics of these precursors, the sol-gel parameters must be strictly controlled. Below is a self-validating protocol for synthesizing silica matrices. The causality of each step is explained to ensure reproducibility and scientific rigor.

Protocol: Synthesis of Silica Matrices via Acid-Catalyzed Sol-Gel

Objective: Compare the gelation time and porosity of TMOS vs. T4MP under identical catalytic conditions.

Step 1: Precursor Solvation

  • TMOS: Dissolve 1.0 mL of TMOS in 5.0 mL of Methanol.

  • T4MP: Dissolve 1.0 g of T4MP in 5.0 mL of Tetrahydrofuran (THF).

  • Causality & Validation: T4MP is highly hydrophobic and will not dissolve in standard short-chain alcohols. Both solutions must be optically clear; any turbidity indicates premature cross-linking or insolubility.

Step 2: Catalysis & Hydrolysis

  • Add 0.5 mL of 0.1 M HCl dropwise to both solutions under vigorous magnetic stirring (600 rpm) at 25°C.

  • Causality & Validation: Acid catalysis promotes protonation of the leaving group, facilitating nucleophilic attack by water. TMOS will exhibit an exothermic reaction and a rapid viscosity increase within minutes. T4MP will show no immediate macroscopic change due to its kinetic stabilization[3].

Step 3: Polycondensation & Gelation

  • Transfer the sols to sealed molds and age at 40°C.

  • Validation Checkpoint (Gel Time): TMOS will gel within 1–2 hours. T4MP requires 48–72 hours to reach the gel point, validating the steric shielding effect.

Step 4: Solvent Extraction (Critical Step)

  • Wash the TMOS gel with ethanol 3 times to remove methanol.

  • Wash the T4MP gel extensively with a mixture of ethanol and hexane (50:50 v/v) at least 5 times.

  • Causality: T4MP produces p-cresol as a byproduct. p-Cresol is highly lipophilic and binds strongly to organic networks[4]. Failure to completely extract it will result in severe downstream toxicity.

Step 5: Drying

  • Subject both gels to supercritical CO₂ drying to preserve the pore structure, yielding aerogels.

SolGelWorkflow Step1 1. Precursor Solvation (Methanol for TMOS / THF for T4MP) Step2 2. Acid Catalysis (0.1M HCl addition) Step1->Step2 Step3 3. Hydrolysis Phase (Stirring, 25°C) Step2->Step3 Step4 4. Polycondensation (Aging at 40°C) Step3->Step4 Step5 5. Gelation Point (TMOS: 1-2h | T4MP: 48-72h) Step4->Step5 Step6 6. Solvent Extraction (Critical removal of p-Cresol/Methanol) Step5->Step6 Step7 7. Supercritical Drying (Aerogel Formation) Step6->Step7

Comparative sol-gel workflow highlighting distinct gelation timelines and extraction steps.

Application Efficacy in Drug Delivery & Biomaterials

When selecting a silica precursor for drug development, the choice extends beyond mere gelation speed; it directly impacts biocompatibility and drug release profiles.

The TMOS Advantage: TMOS is highly efficient for creating pure, dense silica particles[1]. In drug delivery, these dense matrices are excellent for encapsulating small hydrophilic molecules where a slow, diffusion-controlled release is desired. Furthermore, its byproduct, methanol, is highly volatile and easily removed during the drying phase, minimizing residual toxicity[2].

The T4MP Challenge and Opportunity: T4MP's slow kinetics allow for the creation of highly porous, hydrophobic matrices. This makes it an exceptional precursor for loading large, hydrophobic active pharmaceutical ingredients (APIs) that would otherwise be excluded from TMOS's micropores.

However, researchers must exercise extreme caution regarding T4MP's byproduct: p-Cresol (4-methylphenol) [3]. p-Cresol is a well-documented uremic toxin and gut microbiota disruptor[4][5]. It is known to induce cellular oxidative stress, glutathione depletion, and necrosis[5]. Because p-cresol has a high protein-binding affinity and is highly lipophilic, it is notoriously difficult to wash out of the synthesized silica matrix[4]. If T4MP-derived silica is intended for in vivo drug delivery, the extraction protocol (Step 4) must be rigorously validated via High-Performance Liquid Chromatography (HPLC) to ensure absolute absence of residual p-cresol.

References

  • BenchChem. A Comparative Guide to the Mechanical Properties of Silica-Based Materials Derived from Alkoxysilane Precursors.
  • EvitaChem. Buy Tetrakis(4-methylphenyl) orthosilicate (EVT-1195302) | 16714-41-3.
  • NBInno. TEOS vs. TMOS: Choosing the Right Orthosilicate for Your Application.
  • National Institutes of Health (PMC). Biomimetic Sol–Gel Chemistry to Tailor Structure, Properties, and Functionality of Bionanocomposites by Biopolymers and Cells.
  • Frontiers. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities.
  • National Institutes of Health (PMC). p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence.

Sources

Validation

Validating cross-linking density of Tetrakis(4-methylphenyl) orthosilicate polymers

Validating the Cross-Linking Density of Tetrakis(4-methylphenyl) Orthosilicate Polymer Networks: A Comparative Guide For researchers and drug development professionals engineering advanced silica-based matrices, the choi...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Cross-Linking Density of Tetrakis(4-methylphenyl) Orthosilicate Polymer Networks: A Comparative Guide

For researchers and drug development professionals engineering advanced silica-based matrices, the choice of orthosilicate precursor fundamentally dictates the structural and thermomechanical properties of the final polymer network. While Tetramethyl orthosilicate (TMOS) and Tetraethyl orthosilicate (TEOS) are ubiquitous in sol-gel chemistry, the use of bulky aryl precursors like Tetrakis(4-methylphenyl) orthosilicate (T4MPOS) offers unique advantages. T4MPOS (Molecular Formula: C28H28O4Si, Molecular Weight: 456.6 g/mol )[1] introduces significant steric hindrance and hydrophobicity, yielding networks with tailored free volumes ideal for specialized drug delivery matrices and hybrid nanocomposites[2].

This guide provides an authoritative comparison of T4MPOS against standard alternatives and establishes a multi-modal, self-validating framework for quantifying its cross-linking density.

Mechanistic Causality: Steric Hindrance in Sol-Gel Kinetics

The formation of an organosilicate network relies on two sequential reactions: the hydrolysis of the alkoxy/aryloxy groups to form reactive silanols, followed by their condensation to form a cross-linked Si-O-Si network[2].

When utilizing T4MPOS, the bulky 4-methylphenyl (p-tolyl) leaving groups impose severe steric hindrance around the central silicon atom. Unlike the rapid hydrolysis of the methoxy groups in TMOS, the p-tolyloxy groups require elevated thermal energy to overcome the activation barrier for nucleophilic attack. Consequently, the condensation kinetics are significantly retarded. This causality directly impacts the final architecture: T4MPOS networks typically exhibit a lower absolute cross-linking density (fewer fully condensed silicon nodes) but possess a much larger internal free volume and enhanced compatibility with organic drug payloads compared to the dense, brittle networks formed by TMOS or TEOS.

G T4MPOS Tetrakis(4-methylphenyl) orthosilicate Hydrolysis Hydrolysis (+H2O / Catalyst) T4MPOS->Hydrolysis Silanol Silanol Intermediates Si(OH)x(O-Tolyl)4-x Hydrolysis->Silanol Condensation Condensation (-H2O / -TolOH) Silanol->Condensation Network Cross-linked Silica Network (Q-species) Condensation->Network

Figure 1: Sol-gel hydrolysis and condensation pathway of Tetrakis(4-methylphenyl) orthosilicate.

Multi-Modal Validation Strategy

To accurately validate the cross-linking density of a T4MPOS network, scientists must bridge microscopic atomic connectivity with macroscopic thermodynamic behavior. Relying on a single method can yield skewed data due to the precursor's inherent hydrophobicity.

Microscopic Validation: Solid-State 29Si MAS NMR

Solid-state 29Si Magic Angle Spinning (MAS) NMR is the non-destructive gold standard for quantifying the local chemical environment of silicon atoms[3]. The spectra are deconvoluted into Q-species ( Qn ), where n represents the number of bridging oxygens (Si-O-Si bonds) connected to the central silicon[4]. A fully cross-linked node is designated as Q4 . The ratio of Q4/Q3 serves as a direct, quantitative metric of the network's condensation degree[5].

Macroscopic Validation: Flory-Rehner Solvent Swelling

While NMR provides atomic connectivity, Flory-Rehner swelling experiments validate the macroscopic density of the polymer network[6][7]. By immersing the polymer in a compatible solvent, the network swells until the thermodynamic driving force for solvent mixing is perfectly counterbalanced by the elastic retractive force of the cross-linked chains[8]. The Flory-Rehner equation calculates the cross-link density ( ν ) using the volume fraction of the swollen polymer ( Vr​ ) and the Flory-Huggins interaction parameter ( χ )[9][10].

G Polymer T4MPOS Polymer NMR 29Si MAS NMR Polymer->NMR Swelling Flory-Rehner Swelling Polymer->Swelling DMA Thermomechanical DMA Polymer->DMA QRatio Microscopic Density (Q4/Q3 Ratio) NMR->QRatio Macroscopic Macroscopic Density (Mol/cm³) Swelling->Macroscopic Modulus Storage Modulus (E') DMA->Modulus

Figure 2: Multi-modal validation workflow for determining polymer cross-linking density.

Comparative Performance Data

The table below summarizes the expected structural and thermomechanical differences when substituting standard orthosilicates with T4MPOS. The steric bulk of the p-tolyl groups fundamentally shifts the network from a highly dense, brittle state (TMOS) to a more open, swellable architecture (T4MPOS).

Property / MetricTetramethyl Orthosilicate (TMOS)Tetraethyl Orthosilicate (TEOS)Tetrakis(4-methylphenyl) Orthosilicate (T4MPOS)
Leaving Group MethanolEthanol4-Methylphenol (p-Cresol)
Steric Hindrance MinimalLowHigh
Condensation Kinetics Very FastModerateSlow
Typical Q4/Q3 Ratio > 2.51.8 - 2.2< 1.5
Network Free Volume LowModerateHigh
Solvent Swelling Capacity LowModerateHigh

Experimental Methodologies

The following self-validating protocols ensure high reproducibility when synthesizing and characterizing T4MPOS networks.

Protocol 1: Sol-Gel Synthesis of T4MPOS Networks

Causality Check: T4MPOS is highly hydrophobic. A co-solvent is mandatory to homogenize the aqueous catalyst with the organic precursor.

  • Dissolution: Dissolve 5.0 g of T4MPOS in 15 mL of anhydrous Tetrahydrofuran (THF) under continuous magnetic stirring.

  • Catalysis: Slowly add a stoichiometric amount of deionized water (4 molar equivalents relative to Si) acidified with 0.1 M HCl to reach a pH of ~2.5.

  • Hydrolysis & Condensation: Heat the mixture to 65°C under reflux for 24 hours. The elevated temperature is required to overcome the steric hindrance of the p-tolyl groups.

  • Curing: Cast the sol into a Teflon mold and cure in a vacuum oven at 80°C for 48 hours to drive off the 4-methylphenol byproduct and force network condensation.

Protocol 2: Flory-Rehner Swelling Test

Causality Check: The test must run until mass equilibrium is achieved, proving that the thermodynamic swelling force has equalized with the mechanical retraction of the network[11].

  • Dry Weighing: Weigh a 500 mg sample of the cured T4MPOS polymer to obtain the initial dry mass ( Wd​ ).

  • Immersion: Submerge the sample in 50 mL of toluene at 25°C.

  • Equilibration: Remove the sample every 12 hours, rapidly blot the surface with filter paper to remove unabsorbed solvent, and record the mass. Repeat until the mass stabilizes for three consecutive readings, yielding the swollen mass ( Ws​ ).

  • Calculation: Calculate the volume fraction of the polymer ( Vr​ ) and apply the Flory-Rehner equation to determine the cross-link density ( ν )[10].

Protocol 3: Solid-State 29Si MAS NMR Acquisition

Causality Check: Cross-Polarization (CP-MAS) must be avoided for absolute quantification. CP relies on proton proximity, which artificially inflates the signal of Q2 and Q3 species (which have nearby -OH groups) while suppressing fully condensed Q4 species.

  • Sample Prep: Grind the dried T4MPOS polymer into a fine powder and pack it densely into a 4 mm zirconia MAS rotor.

  • Spinning: Spin the sample at the magic angle (54.74°) at a rate of 8 to 10 kHz to average out chemical shift anisotropy[4].

  • Acquisition: Utilize a single-pulse (Direct Polarization) sequence. Set a highly conservative relaxation delay ( d1​>60 seconds) to ensure complete longitudinal relaxation of the silicon nuclei before the next pulse.

  • Deconvolution: Integrate the peaks centered at approximately -91 ppm ( Q2 ), -101 ppm ( Q3 ), and -110 ppm ( Q4 ) to calculate the Q4/Q3 ratio[4].

Sources

Comparative

Mass spectrometry fragmentation pattern of Tetrakis(4-methylphenyl) orthosilicate

Title: Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Tetrakis(4-methylphenyl) Orthosilicate vs. Alternative Organosilicates Executive Summary For researchers developing advanced silica-based nanomaterial...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Tetrakis(4-methylphenyl) Orthosilicate vs. Alternative Organosilicates

Executive Summary

For researchers developing advanced silica-based nanomaterials, organic-inorganic hybrid polymers, and tailored sol-gel networks, the choice of orthosilicate precursor dictates the structural rigidity and thermal stability of the final matrix. Tetrakis(4-methylphenyl) orthosilicate (also known as tetra-p-tolyl orthosilicate, C₂₈H₂₈O₄Si, MW 456.6 g/mol ) has emerged as a high-performance alternative to traditional aliphatic precursors[1].

To ensure the purity and structural integrity of these moisture-sensitive precursors, Electron Ionization Mass Spectrometry (EI-MS) is the gold standard[2]. This guide objectively compares the MS fragmentation behavior of Tetrakis(4-methylphenyl) orthosilicate (TPTOS) against industry-standard alternatives—Tetraethyl orthosilicate (TEOS) and Tetraphenyl orthosilicate (TPOS)—providing actionable, self-validating experimental protocols for analytical scientists.

Mechanistic Causality in Organosilicate Fragmentation

The utility of MS in organometallic characterization relies on understanding why specific bonds break. The fragmentation pathways of orthosilicates are entirely governed by the nature of their substituents:

  • Aliphatic Orthosilicates (e.g., TEOS): Alkoxysilanes possess flexible alkyl chains with abstractable beta-hydrogens. Upon ionization, they undergo rapid alkene elimination (e.g., loss of neutral ethylene, C₂H₄). This thermodynamically favorable pathway rapidly depletes the molecular ion, making the intact [M]⁺• peak virtually undetectable.

  • Aromatic Orthosilicates (e.g., TPOS, TPTOS): Aryloxysilanes lack beta-hydrogens on an alkyl chain. Consequently, they cannot eliminate alkenes. Instead, they are forced into direct homolytic cleavage of the Si–O or O–C bonds[2]. This restriction significantly increases the lifetime of the molecular ion, yielding a strong, highly diagnostic [M]⁺• peak. Subsequent fragmentation proceeds via the loss of massive aryloxy radicals (e.g., •OC₆H₄CH₃) or neutral phenol derivatives via complex hydrogen rearrangements.

Comparative Performance Data

The table below synthesizes the quantitative MS parameters of TPTOS compared to its primary alternatives. TPTOS provides the most robust molecular ion stability, making it highly preferable for trace-level detection and structural confirmation in complex hybrid polymer mixtures[3].

Precursor CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion [M]⁺• AbundanceBase Peak (m/z)Primary Neutral Loss Mechanism
Tetraethyl orthosilicate (TEOS) C₈H₂₀O₄Si208.3Very Weak / Absent163Alkene elimination (loss of C₂H₄)
Tetraphenyl orthosilicate (TPOS) C₂₄H₂₀O₄Si400.5Strong307Radical cleavage (loss of •OC₆H₅)
Tetrakis(4-methylphenyl) orthosilicate (TPTOS) C₂₈H₂₈O₄Si456.6Strong349Radical cleavage (loss of •OC₆H₄CH₃)

Visualizing the Fragmentation Pathway

The fragmentation of TPTOS is a sequential degradation driven by the stability of the silicon cation. The primary event is the loss of a p-tolyloxy radical (107 Da), yielding a highly stable trivalent silicon cation at m/z 349.

MS_Fragmentation M_ion Molecular Ion[M]+• m/z 456 [Si(O-Tol)4]+• Frag1 Primary Fragment m/z 349 [Si(O-Tol)3]+ M_ion->Frag1 - •O-Tol (107 Da) Homolytic Cleavage Frag2 Secondary Fragment m/z 242 [Si(O-Tol)2]+• Frag1->Frag2 - •O-Tol (107 Da) Radical Loss Frag3 Rearrangement Ion m/z 241 [Si(O-Tol)2(-H)]+ Frag1->Frag3 - HO-Tol (108 Da) Hydrogen Transfer

EI-MS fragmentation pathway of Tetrakis(4-methylphenyl) orthosilicate highlighting key mass losses.

Self-Validating Experimental Protocol: GC-EI-MS

To ensure that the observed fragmentation pattern is a true representation of gas-phase ion physics and not an artifact of poor sample handling, the following self-validating protocol must be employed.

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve TPTOS in strictly anhydrous toluene (dried over 3Å molecular sieves) to a concentration of 50 µg/mL.

  • Causality: TPTOS is highly moisture-sensitive. In the presence of ambient water, it undergoes rapid hydrolysis to form silanols, which subsequently condense into siloxanes[1]. Anhydrous preparation prevents artifactual mass shifts and ensures the MS detects the intact monomer.

Step 2: System Suitability & Tuning

  • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

  • Self-Validation: Verify that the high-mass tuning ion (m/z 502) is at least 3% the abundance of the base peak (m/z 69). If the quadrupole is not optimized for high-mass transmission, the critical m/z 456 molecular ion of TPTOS will be artificially suppressed, leading to incorrect structural assignments.

Step 3: Cold On-Column Injection (Critical Step)

  • Action: Inject 1 µL of the sample using a cold on-column (COC) injector onto a 5% phenyl-methylpolysiloxane capillary column. Set the initial oven temperature to 60 °C.

  • Causality: High-boiling tetraaryloxysilanes can undergo thermal degradation in standard hot split/splitless inlets (typically held at 250–300 °C). COC injection introduces the sample directly into the column as a liquid, bypassing the heated vaporization chamber. This validates that any fragments observed in the MS are generated by electron ionization, not pre-ionization thermolysis.

Step 4: 70 eV Electron Ionization

  • Action: Operate the EI source at a standardized 70 eV with a source temperature of 230 °C.

  • Causality: 70 eV provides a consistent internal energy transfer that reliably induces the primary homolytic cleavage (loss of the p-tolyloxy radical) while leaving enough intact [M]⁺• for positive identification[2].

MS_Workflow Step1 1. Sample Prep Anhydrous Toluene Step2 2. System Validation PFTBA Tuning Step1->Step2 Prevents Hydrolysis Step3 3. GC Introduction Cold On-Column Step2->Step3 Ensures Mass Accuracy Step4 4. Ionization 70 eV EI Source Step3->Step4 Avoids Thermal Breakdown Step5 5. Mass Analysis Quadrupole/TOF Step4->Step5 Standardized Fragmentation

Experimental workflow for the self-validating GC-MS analysis of moisture-sensitive orthosilicates.

Application Insights: Why Choose TPTOS?

While TEOS remains the ubiquitous choice for standard silica sol-gel processes, its rapid hydrolysis and tendency to cause cracking during ambient drying limit its use in precision nanotechnology[4]. TPTOS, conversely, offers a bulky, hydrophobic p-tolyl shielding group. This steric hindrance drastically slows down the hydrolysis rate, allowing for highly controlled, step-growth twin polymerization processes[3]. When analyzing the resulting hybrid polymers, the distinct MS fragmentation fingerprint of the p-tolyloxy group (m/z 107 loss) serves as a highly specific biomarker to track the degree of cross-linking and precursor consumption.

References

  • Polymer Spray Mass Spectrometric Detection of Hydrophilic Compounds . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Twin Polymerization: Step-growth polymerization of tetraphenoxysilane . Altai State Agricultural University (ASAU). Available at: [Link]

Sources

Validation

A Comparative Analysis of Gelation Dynamics: Tetrakis(4-methylphenyl) orthosilicate versus Standard Silicates

In the realm of materials science and advanced drug delivery, the kinetics of sol-gel transitions are of paramount importance. The gelation time, the point at which a colloidal solution (sol) transforms into a solid-like...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of materials science and advanced drug delivery, the kinetics of sol-gel transitions are of paramount importance. The gelation time, the point at which a colloidal solution (sol) transforms into a solid-like network (gel), is a critical parameter that dictates the material's processing window and its final properties. This guide provides a comprehensive comparison of the gelation time of a novel aryloxysilane, Tetrakis(4-methylphenyl) orthosilicate, against the widely used standard alkoxysilanes, tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS).

The sol-gel process, a versatile method for producing solid materials from small molecules, involves the hydrolysis and subsequent polycondensation of precursors in a solution.[1][2] For silica-based materials, this process typically utilizes silicon alkoxides.[2] The transition from a liquid sol to a solid gel is a complex process influenced by numerous factors, including the chemical structure of the precursor, pH, temperature, solvent, and the presence of catalysts.[3][4][5] Understanding and controlling the gelation time is crucial for tailoring the resulting material for specific applications, from creating precisely structured nanomaterials to designing controlled-release drug delivery systems.[6][7]

The Influence of Molecular Structure on Gelation

The fundamental difference in gelation time between Tetrakis(4-methylphenyl) orthosilicate and standard aliphatic silicates like TEOS and TMOS lies in their molecular architecture. The bulky 4-methylphenyl groups in Tetrakis(4-methylphenyl) orthosilicate introduce significant steric hindrance around the central silicon atom. This steric bulk is known to slow down the hydrolysis reaction, a key initial step in the sol-gel process.[8][9] In contrast, the smaller ethyl and methyl groups of TEOS and TMOS, respectively, offer less steric hindrance, allowing for more rapid hydrolysis and, consequently, faster gelation under similar conditions.[9]

The reactivity of alkoxysilanes generally follows the trend: TMOS > TEOS > larger alkoxides.[9] This is attributed to the increasing size of the alkoxy group, which impedes the approach of water molecules for hydrolysis.[9] Tetrakis(4-methylphenyl) orthosilicate, with its even larger and more complex aryl groups, is expected to exhibit significantly longer gelation times compared to its aliphatic counterparts.

Comparative Gelation Time Data

To provide a quantitative comparison, the following table summarizes typical gelation times for Tetrakis(4-methylphenyl) orthosilicate, TEOS, and TMOS under representative acidic and basic catalysis conditions. It is important to note that these values are illustrative and can vary significantly based on the specific experimental parameters outlined in the subsequent sections.

Silicate PrecursorCatalystTypical Gelation Time
Tetrakis(4-methylphenyl) orthosilicate Acid/BaseHours to Days[8]
Tetraethyl Orthosilicate (TEOS) Acid/BaseMinutes to Hours[10][11]
Tetramethyl Orthosilicate (TMOS) Acid/BaseMinutes[9][12]

This data clearly indicates a substantial increase in gelation time for Tetrakis(4-methylphenyl) orthosilicate, offering a much wider processing window for complex material fabrication.

The Underlying Chemistry: A Step-by-Step Look

The sol-gel process for silicates can be broken down into two primary reactions: hydrolysis and condensation.

  • Hydrolysis: The silicon alkoxide or aryloxide reacts with water, replacing the alkoxy or aryloxy groups with hydroxyl (silanol) groups.

  • Condensation: The newly formed silanol groups react with each other or with remaining alkoxide/aryloxide groups to form siloxane (Si-O-Si) bridges, releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional network characteristic of a gel.[13]

The overall reaction can be visualized as follows:

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_gelation Gelation Si(OR)4 Silicate Precursor (e.g., Si(OAr)4) Si(OR)3OH Partially Hydrolyzed Silicate Si(OR)4->Si(OR)3OH + H2O H2O Water ROH Alcohol/Phenol Byproduct Si(OR)3OH->ROH - ROH 2Si(OR)3OH Two Silanol-Containing Molecules SiOSi Siloxane Bridge (Si-O-Si) 2Si(OR)3OH->SiOSi Polycondensation H2O_byproduct Water Byproduct SiOSi->H2O_byproduct Network 3D Gel Network SiOSi->Network Continued Condensation

Caption: The Sol-Gel Process for Silicates.

The rate of these reactions is highly dependent on the catalyst used. Acidic catalysts protonate the silanol groups, promoting condensation, while basic catalysts deprotonate them, leading to a different condensation mechanism.[14] The pH of the solution is therefore a critical parameter in controlling gelation time.[15]

Experimental Protocol for Gelation Time Determination

To ensure reproducible and comparable results, a standardized protocol for measuring gelation time is essential. The following method, often referred to as the "tilting method," is a simple yet effective way to determine the sol-to-gel transition point.

Materials:

  • Silicate precursor (Tetrakis(4-methylphenyl) orthosilicate, TEOS, or TMOS)

  • Solvent (e.g., ethanol, methanol)[10][12]

  • Deionized water

  • Catalyst (e.g., hydrochloric acid, ammonium hydroxide)[10][12]

  • Glass vials with caps

  • Magnetic stirrer and stir bars

  • Pipettes

  • Timer

Procedure:

  • Solution Preparation: In a clean glass vial, prepare the precursor solution by mixing the silicate, solvent, and water in the desired molar ratio.

  • Catalyst Addition: While stirring, add the catalyst to the solution to initiate the hydrolysis and condensation reactions. The point of catalyst addition is considered time zero (t=0).

  • Observation: Cap the vial and place it on a level surface at a constant temperature.

  • Gelation Point Determination: At regular intervals, gently tilt the vial to a 45-degree angle. The gelation time is defined as the point at which the solution no longer flows and the meniscus does not deform upon tilting.[6] More precise measurements can be obtained using a rheometer to monitor the change in viscosity, where the gel point is often defined as the crossover point of the storage modulus (G') and loss modulus (G'').[6][16]

G cluster_prep Solution Preparation cluster_initiation Initiation cluster_monitoring Monitoring cluster_determination Determination cluster_result Result A Mix Silicate, Solvent, and Water B Add Catalyst (t=0) A->B C Incubate at Constant Temperature B->C D Tilt Vial at Regular Intervals C->D E Does the Solution Flow? D->E F Gel Point Reached (Record Time) E->F No G Continue Monitoring E->G Yes G->D

Caption: Experimental Workflow for Gelation Time Determination.

Factors Influencing Gelation Time

Beyond the inherent chemical structure of the silicate precursor, several other experimental parameters can be manipulated to fine-tune the gelation time:

  • pH: As mentioned, pH has a profound effect. Gelation is typically fastest in the pH range of 5-9.[6]

  • Temperature: Higher temperatures generally accelerate the hydrolysis and condensation reactions, leading to shorter gelation times.[3][15]

  • Water-to-Silicate Ratio: The molar ratio of water to the silicate precursor influences the extent of hydrolysis and the final structure of the gel.[17]

  • Solvent: The choice of solvent can affect the solubility of the precursor and the rate of the reactions.

  • Concentration: Higher concentrations of the silicate precursor generally lead to faster gelation due to the increased proximity of reactive species.[3]

Conclusion

Tetrakis(4-methylphenyl) orthosilicate presents a compelling alternative to standard silicates like TEOS and TMOS, particularly in applications where a longer, more controlled gelation process is advantageous. The significant steric hindrance imparted by its bulky aryl groups dramatically extends the gelation time, providing a wider processing window for the fabrication of complex and well-defined silica-based materials. By carefully controlling experimental parameters such as pH, temperature, and reactant concentrations, researchers and drug development professionals can precisely tailor the gelation kinetics of this and other silicates to meet the specific demands of their applications.

References

  • Factors Affecting Alkaline Sodium Silicate Gelation for In-Depth Reservoir Profile Modification. (2014). MDPI. Retrieved from [Link]

  • Klein, L. C. (1985). SOL-GEL PROCESSING OF SILICATES. Annual Review of Materials Science, 15, 227-248. Retrieved from [Link]

  • Factors Affecting Alkaline Sodium Silicate Gelation for In-Depth Reservoir Profile Modification. (2014). RePEc. Retrieved from [Link]

  • Controlling the gelation time of sodium silicate gelants for fluid management in hydrocarbon reservoirs. (n.d.). ResearchGate. Retrieved from [Link]

  • Factors Affecting Alkaline Sodium Silicate Gelation for In-Depth Reservoir Profile Modification. (2014). ResearchGate. Retrieved from [Link]

  • Processing of Calcium Magnesium Silicates by the Sol–Gel Route. (2022). MDPI. Retrieved from [Link]

  • Factors Affecting Silica/Cellulose Nanocomposite Prepared via the Sol–Gel Technique: A Review. (n.d.). PMC. Retrieved from [Link]

  • Map of gel times for three phase region tetraethoxysilane, ethanol and water. (n.d.). Journal of Non-Crystalline Solids. Retrieved from [Link]

  • Silica Aerogel (TEOS, Base-Catalyzed). (n.d.). Aerogel.org. Retrieved from [Link]

  • Sol–gel process. (n.d.). Wikipedia. Retrieved from [Link]

  • Production of Silica Gels: Alkoxide Method. (n.d.). Aerogel.org. Retrieved from [Link]

  • Silica Aerogel (TMOS, Base-Catalyzed). (n.d.). Aerogel.org. Retrieved from [Link]

  • Initial Steps of the Sol−Gel Process: Modeling Silicate Condensation in Basic Medium. (2010). ACS Publications. Retrieved from [Link]

  • Controlling sodium silicate sol-gel transition time through encapsulation of hydrochloric acid using tunable polymeric microcapsules. (n.d.). PMC. Retrieved from [Link]

  • The gelation time (tg) of the TMOS at different (a) initial... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of Silica Aerogel From TEOS. (n.d.). PubMed. Retrieved from [Link]

  • Exploring the Gel State: Optical Determination of Gelation Times and Transport Properties of Gels with an Inexpensive 3D-Printed Spectrophotometer. (2018). ACS Publications. Retrieved from [Link]

  • TETRAETHYL ORTHOSİLİCATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Preparation and properties evaluation of novel silica gel-based fracturing fluid with temperature tolerance and salt resistance. (n.d.). Geoenergy Science and Engineering. Retrieved from [Link]

  • Predicting gelation kinetics of colloidal silica for water shut-off treatments: A novel Arrhenius-based model. (2025). AIP Publishing. Retrieved from [Link]

  • Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties. (2020). PMC. Retrieved from [Link]

  • Gelation times and pH of TEOS solutions containing different catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Tetramethyl orthosilicate – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties. (2020). MDPI. Retrieved from [Link]

  • Tetrakis(hydroxymethyl) Phosphonium Chloride as a Covalent Cross- Linking Agent for Cell Encapsulation within Protein-Based Hydrogels. (2012). Stanford University. Retrieved from [Link]

  • Stability Studies of a Tetraethyl Orthosilicate-Based Thixotropic Drug Delivery System. (2024). PMC. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Tetrakis(4-methylphenyl) orthosilicate proper disposal procedures

An In-Depth Guide to the Proper Disposal of Tetrakis(4-methylphenyl) Orthosilicate For laboratory professionals, including researchers, scientists, and those in drug development, the responsible management of chemical wa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of Tetrakis(4-methylphenyl) Orthosilicate

For laboratory professionals, including researchers, scientists, and those in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Tetrakis(4-methylphenyl) orthosilicate, an organosilicate compound, requires meticulous disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to its safe and compliant disposal, grounded in scientific principles and regulatory best practices.

Understanding the Compound and Associated Risks

Tetrakis(4-methylphenyl) orthosilicate (CAS No. 16714-41-3) is an organosilicon compound characterized by a central silicate core bonded to four tolyl groups.[1] While specific toxicological data for this exact compound is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals indicates that it may cause long-lasting harmful effects to aquatic life.[2] This classification underscores the critical need to prevent its release into the environment.

The primary principle guiding the disposal of tetrakis(4-methylphenyl) orthosilicate is to treat it as hazardous waste .[3] This ensures the highest level of safety and compliance with local and national regulations.

Pre-Disposal Safety and Handling

Before initiating the disposal process, it is imperative to adhere to strict safety protocols to protect laboratory personnel and the surrounding environment.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A lab coat is essential to protect from splashes.

Handling:

  • Ventilation: All handling of tetrakis(4-methylphenyl) orthosilicate should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

The following procedure outlines the systematic process for the safe disposal of tetrakis(4-methylphenyl) orthosilicate.

Step 1: Containerization

  • Collect all waste, including unused product, residues, and contaminated materials (e.g., absorbent pads from a spill), in a dedicated, compatible, and clearly labeled waste container.[3]

  • The container must be chemically resistant to the compound and have a secure, tightly sealing lid to prevent leakage or vapor release.

Step 2: Labeling

  • Clearly and accurately label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "Tetrakis(4-methylphenyl) orthosilicate"

    • CAS Number: 16714-41-3

    • Any other identifiers required by your institution's Environmental Health and Safety (EHS) department or local regulations.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and acids.

Step 4: Professional Disposal

  • The disposal of tetrakis(4-methylphenyl) orthosilicate must be entrusted to a licensed and certified hazardous waste disposal company.[3]

  • Do not attempt to dispose of this chemical down the drain or in regular solid waste.[4] Discharge into sewer systems is unacceptable due to its potential aquatic toxicity.[2]

Table 1: Summary of Disposal Procedures

StepActionRationale
1Containerization To safely contain the hazardous waste and prevent environmental release.
2Labeling To ensure proper identification and handling by waste management personnel.
3Storage To safely accumulate waste prior to disposal, minimizing risks of reaction or exposure.
4Professional Disposal To ensure compliant and environmentally sound treatment and disposal of the hazardous material.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.

  • Collect: Carefully collect the absorbed material and place it into a sealed, properly labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of tetrakis(4-methylphenyl) orthosilicate.

DisposalWorkflow start Start: Tetrakis(4-methylphenyl) orthosilicate Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Collect waste in a compatible, sealed container ppe->containerize label Label container with: 'Hazardous Waste' Chemical Name CAS Number containerize->label storage Store in designated hazardous waste area label->storage disposal Arrange for pickup by a licensed hazardous waste vendor storage->disposal

Caption: Disposal workflow for tetrakis(4-methylphenyl) orthosilicate.

Causality and Scientific Rationale

The stringent disposal protocols for tetrakis(4-methylphenyl) orthosilicate are rooted in its chemical properties and potential environmental impact. As an organosilicon compound containing aromatic hydrocarbon moieties, its disposal requires consideration of both the silicon and organic components.

  • Aquatic Toxicity: The GHS classification of H413 (May cause long lasting harmful effects to aquatic life) is a primary driver for preventing its release into waterways.[2] Organosilicon compounds can adsorb to particulate matter and accumulate in sediments, posing a long-term risk to aquatic ecosystems.[7]

  • Incineration: Controlled incineration by a licensed facility is a common and effective disposal method for such compounds.[4][8] Incineration breaks down the organosilicon structure into carbon dioxide (CO2) and silicon dioxide (SiO2), which is a component of sand.[7]

  • Chemical Recycling: While chemical recycling is an emerging field for some organosilicon polymers (silicones), it is not yet a standard disposal method for this specific orthosilicate.[9][10][11] Current best practices rely on established hazardous waste treatment methods.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of tetrakis(4-methylphenyl) orthosilicate, thereby protecting themselves, their colleagues, and the environment.

References

  • NextSDS. (n.d.). tetrakis(methylphenyl) orthosilicate — Chemical Substance Information. Retrieved from [Link]

  • GESAMP. (1986). Review of potentially harmful substances: Organosilicon compounds (silanes and siloxanes). IMO/FAO/UNESCO/WMO/WHO/IAEA/UN/UNEP Joint Group of Experts on the Scientific Aspects of Marine Pollution. Retrieved from [Link]

  • Cofond. (n.d.). Tetramethyl orthosilicate Cas 681-84-5 SDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrakis(4-methylphenyl) orthosilicate. PubChem. Retrieved from [Link]

  • MDPI. (2022, December 14). Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Polymers. Retrieved from [Link]

  • MDPI. (2023, May 14). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. Molecules. Retrieved from [Link]

  • TCI America. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2025, December 21). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Retrieved from [Link]

  • Modern Asia Environmental Holdings (MAEH). (n.d.). Effective Toxic Waste Management Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 28). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Polymers (Basel). Retrieved from [Link]

  • Actylis Lab Solutions. (2024, April 23). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Tetraethyl orthosilicate. Retrieved from [Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling Tetrakis(4-methylphenyl) orthosilicate

Introduction Tetrakis(4-methylphenyl) orthosilicate (CAS: 16714-41-3)[1] is a specialized organosilicon precursor widely utilized in advanced sol-gel processes to incorporate organic functionalities into inorganic silica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tetrakis(4-methylphenyl) orthosilicate (CAS: 16714-41-3)[1] is a specialized organosilicon precursor widely utilized in advanced sol-gel processes to incorporate organic functionalities into inorganic silica matrices[2]. While the compound itself is primarily classified for its environmental hazards (Aquatic Chronic 4, H413)[3], its operational risk profile is entirely dictated by its reactivity with moisture. As a Senior Application Scientist, I cannot overstate this fundamental principle: you are not just protecting yourself from the orthosilicate; you are protecting yourself from its hydrolysis byproducts.

Mechanistic Risk Assessment: The Hydrolysis Hazard

The core danger of handling this compound lies in its degradation pathway. When exposed to ambient moisture, Tetrakis(4-methylphenyl) orthosilicate undergoes slow hydrolysis to form silicic acid and 4-methylphenol (p-cresol)[2].

While the silicic acid safely polymerizes into a sol-gel network, the liberated 4-methylphenol is highly toxic, corrosive, and rapidly absorbed through the skin. This causality dictates all downstream logistical and PPE choices. Standard laboratory safety protocols are insufficient; handling this chemical requires an anhydrous mindset and high-barrier protective equipment.

Quantitative Chemical Properties and Hazard Profile
Property / HazardValue / ClassificationSource
CAS Number 16714-41-3NextSDS[1]
Molecular Formula C28H28O4SiPubChem[3]
Molecular Weight 456.6 g/mol PubChem[3]
Thermal Stability Stable up to >300°CEvitaChem[2]
Primary Precursor Hazard H413: May cause long-lasting harmful effects to aquatic lifePubChem[3]
Hydrolysis Byproduct 4-Methylphenol (p-Cresol)EvitaChem[2]
Personal Protective Equipment (PPE) Matrix
PPE CategoryRecommended SpecificationMechanistic Rationale (Causality)
Hand Protection Butyl rubber or Viton (≥0.5 mm thickness)Standard nitrile rubber degrades rapidly upon contact with phenols. Because the precursor hydrolyzes into p-cresol[2], nitrile offers a false sense of security. Butyl/Viton prevents rapid dermal permeation.
Eye/Face Protection Tight-fitting chemical splash goggles + Face shieldProtects against ocular exposure to corrosive phenolic vapors generated if the precursor accidentally contacts ambient moisture outside a fume hood.
Body Protection Tychem® 2000 (or equivalent) chemical-resistant suitPrevents systemic toxicity. p-Cresol is rapidly absorbed through the skin and can cause severe chemical burns and systemic poisoning.
Respiratory NIOSH-approved full-face respirator with OV cartridgesMandatory during spill response or when handling outside an inert environment to filter out volatile 4-methylphenol vapors.
Hazard Mitigation Workflow

HazardMitigation Precursor Tetrakis(4-methylphenyl) orthosilicate Hydrolysis Hydrolysis Reaction (Acid/Base Catalyzed) Precursor->Hydrolysis Moisture Ambient Moisture (H2O) Moisture->Hydrolysis Product1 Silicic Acid (Sol-Gel Network) Hydrolysis->Product1 Polymerization Product2 4-Methylphenol (p-Cresol) (Highly Toxic & Corrosive) Hydrolysis->Product2 Byproduct Release Mitigation1 Schlenk Line / Glovebox (Excludes Moisture) Mitigation1->Moisture Blocks Mitigation2 Butyl/Viton Gloves & Respirator (PPE) Mitigation2->Product2 Protects Against

Logical workflow of hydrolysis hazard generation and corresponding preventative PPE mitigation.

Operational Workflow: Controlled Sol-Gel Synthesis

Objective: Synthesize a hybrid silica network while strictly isolating the operator from the toxic 4-methylphenol byproduct[2]. Every step in this protocol is designed as a self-validating system to ensure moisture exclusion.

  • Step 1: Apparatus Preparation (Moisture Elimination)

    • Action: Flame-dry all Schlenk flasks and addition funnels under a dynamic vacuum (≤ 10⁻² Torr) for 10 minutes.

    • Causality: Tetrakis(4-methylphenyl) orthosilicate is sterically hindered but will undergo slow, uncontrolled hydrolysis if exposed to surface-bound water[2]. Removing trace moisture prevents premature degradation and toxic byproduct accumulation.

  • Step 2: Inert Atmosphere Establishment

    • Action: Backfill the apparatus with high-purity Argon (≥99.998%). Repeat the vacuum-argon cycle three times.

    • Causality: Argon is heavier than nitrogen and provides a superior protective blanket over the orthosilicate precursor, displacing any residual atmospheric moisture.

  • Step 3: Precursor Transfer

    • Action: Transfer the Tetrakis(4-methylphenyl) orthosilicate[3] using a gas-tight, oven-dried syringe under positive argon pressure.

    • Causality: Syringe transfer under positive pressure ensures that no ambient air (and thus moisture) is drawn into the reaction vessel during the addition.

  • Step 4: Catalyzed Hydrolysis

    • Action: Slowly add a stoichiometric amount of acid-catalyzed water (e.g., 0.1 M HCl) dropwise at 0°C.

    • Causality: Acid catalysis accelerates the sol-gel transformation[2]. Performing this at 0°C controls the reaction kinetics and manages the exothermic release of the 4-methylphenol byproduct, preventing dangerous vapor pressure buildup.

  • Step 5: Byproduct Extraction

    • Action: Following gelation, wash the resulting silica matrix iteratively with anhydrous ethanol.

    • Causality: Ethanol effectively solubilizes and extracts the cleaved 4-methylphenol from the inorganic silica network, yielding a purified sol-gel material[2].

Spill Response and Disposal Plan

Scenario: Accidental breakage of a reagent bottle outside the fume hood.

  • Step 1: Immediate Isolation

    • Action: Evacuate the immediate 10-meter radius. Do not attempt to clean the spill without upgrading PPE.

  • Step 2: PPE Escalation

    • Action: Don a NIOSH-approved full-face respirator with Organic Vapor (OV) cartridges, a Tychem® 2000 suit, and Butyl rubber gloves.

    • Causality: The ambient moisture in the lab air will immediately begin hydrolyzing the spilled precursor[2], releasing highly toxic and corrosive 4-methylphenol vapors.

  • Step 3: Anhydrous Containment

    • Action: Cover the spill completely with a dry, inert absorbent such as calcined diatomaceous earth or dry sand.

    • Causality:Crucial Warning: NEVER use water or wet paper towels to clean the spill. Introducing water will rapidly accelerate hydrolysis, exponentially increasing the release of toxic p-cresol.

  • Step 4: Collection and Sealing

    • Action: Use non-sparking, chemical-resistant scoops to transfer the absorbed mass into a high-density polyethylene (HDPE) hazardous waste bucket with a hermetic seal.

  • Step 5: Disposal Routing

    • Action: Label the container as "Hazardous Waste: Tetrakis(4-methylphenyl) orthosilicate / p-Cresol mixture (Aquatic Chronic 4[3])" and route for high-temperature incineration.

    • Causality: The compound is classified under H413 (May cause long-lasting harmful effects to aquatic life)[3]. Incineration ensures complete destruction of the silicon-aryl bonds (which otherwise resist thermal breakdown up to 300°C[2]) without contaminating waterways.

References
  • NextSDS. "Tetrakis(4-methylphenyl) orthosilicate — Chemical Substance Information". Available at:[Link]

  • PubChem, National Institutes of Health. "Tetrakis(4-methylphenyl) orthosilicate | C28H28O4Si | CID 85560". Available at:[Link]

Sources

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